Technical Documentation Center

2-((3-Chlorophenyl)amino)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((3-Chlorophenyl)amino)benzoic acid
  • CAS: 13278-36-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-((3-Chlorophenyl)amino)benzoic Acid

Common Name: 3'-Chlorofenamic Acid CAS Registry Number: 13278-36-9 Molecular Formula: C₁₃H₁₀ClNO₂ Molecular Weight: 247.68 g/mol [1] Executive Summary 2-((3-Chlorophenyl)amino)benzoic acid (also known as N-(3-chloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 3'-Chlorofenamic Acid CAS Registry Number: 13278-36-9 Molecular Formula: C₁₃H₁₀ClNO₂ Molecular Weight: 247.68 g/mol [1]

Executive Summary

2-((3-Chlorophenyl)amino)benzoic acid (also known as N-(3-chlorophenyl)anthranilic acid) is a critical pharmacophore in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While not as commercially ubiquitous as its analogs Mefenamic Acid or Diclofenac, it serves as a high-value Structure-Activity Relationship (SAR) probe for cyclooxygenase (COX) inhibition and, more recently, as a modulator of sodium-activated potassium channels (Slo2.1).[1]

This guide outlines the chemical properties, synthesis protocols, and biological mechanisms of this compound, designed for researchers optimizing NSAID potency or investigating ion channel biophysics.[1]

Chemical Synthesis & Production

The industrial and laboratory standard for synthesizing fenamic acid derivatives is the Ullmann Condensation .[1] This reaction couples an aryl halide with an aniline derivative in the presence of a copper catalyst.[1][2][3][4]

Optimized Synthesis Protocol (Ullmann Condensation)

Objective: Synthesis of 2-((3-Chlorophenyl)amino)benzoic acid via copper-catalyzed amination.

Reagents:

  • Substrate A: 2-Chlorobenzoic acid (1.0 eq)[1]

  • Substrate B: 3-Chloroaniline (1.2 eq)[1]

  • Catalyst: Copper(II) oxide (CuO) or Copper powder (0.1 eq)[1]

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Isoamyl alcohol[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (15.6 g, 100 mmol) in 100 mL of DMF.

  • Activation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir at room temperature for 15 minutes to deprotonate the carboxylic acid.

  • Coupling: Add 3-chloroaniline (15.3 g, 120 mmol) followed by the copper catalyst (0.8 g).

  • Reflux: Heat the reaction mixture to 130–140°C under an inert nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Benzene/Methanol 9:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into 500 mL of ice-cold water.

    • Acidify with 2M HCl to pH 3–4 to precipitate the crude acid.[1]

  • Purification: Filter the precipitate and recrystallize from ethanol/water (4:1) to yield pale yellow crystals.[1][5]

Reaction Pathway Visualization

The following diagram illustrates the Ullmann coupling mechanism utilized for this synthesis.

UllmannSynthesis Start1 2-Chlorobenzoic Acid (Substrate) Complex Cu-Coordinated Intermediate Start1->Complex K2CO3, DMF Start2 3-Chloroaniline (Nucleophile) Start2->Complex Cu Catalyst Product 2-((3-Chlorophenyl)amino) benzoic acid Complex->Product 140°C, -HCl Byproduct HCl (Neutralized) Complex->Byproduct

Figure 1: Copper-catalyzed Ullmann condensation pathway for fenamate synthesis.

Physicochemical Characterization

Accurate characterization is essential for formulation and assay development.[1] The 3-chloro substituent significantly impacts lipophilicity compared to the unsubstituted fenamic acid.[1]

PropertyValueContext/Notes
Appearance Pale yellow crystalline powderTypical of fenamates; oxidizes slightly upon light exposure.[1]
Melting Point 171°CDistinct from Tolfenamic acid (207°C) and Mefenamic acid (230°C).[1]
pKa 3.8 – 4.2 (Estimated)The carboxylic acid is acidic; the amine is weakly basic but deactivated by the electron-withdrawing phenyl ring.[1]
LogP (Lipophilicity) ~5.6Highly lipophilic; requires organic co-solvents (DMSO, EtOH) for biological assays.[1]
Solubility DMSO (>20 mg/mL), EthanolInsoluble in water; soluble in alkaline aqueous solutions (forming the salt).[1]

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

  • Detection: UV at 280 nm (secondary peak at 340 nm).[1]

Biological Mechanism & Applications

This compound is not merely a structural intermediate; it possesses distinct biological activity profiles useful in research.

Cyclooxygenase (COX) Inhibition

Like other fenamates, 2-((3-Chlorophenyl)amino)benzoic acid inhibits COX enzymes (COX-1 and COX-2) by blocking the arachidonic acid binding channel.[1]

  • Binding Mode: Crystallographic studies of fenamates reveal they bind in an "inverted orientation" within the COX channel.[1] The carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 at the apex of the active site, while the hydrophobic diphenylamine scaffold occupies the hydrophobic channel.[1]

  • Selectivity: Generally non-selective, but the 3-chloro substitution pattern is often explored to tune COX-2 selectivity ratios.[1]

Slo2.1 Channel Modulation

Recent biophysical studies have identified fenamates as activators of Slo2.1 (Na+-activated K+ channels) .[1]

  • Mechanism: The compound acts as a partial agonist (EC50 ≈ 80 µM to 2 mM).[1]

  • Pharmacophore: The N-phenylanthranilic acid core is the minimal pharmacophore required for this activation, with the 3-chloro substituent modulating potency.[1]

Mechanism of Action Diagram[1]

Mechanism Compound 2-((3-Chlorophenyl)amino) benzoic acid Target1 COX-1 / COX-2 Enzyme (Hydrophobic Channel) Compound->Target1 Competitive Binding Target2 Slo2.1 Ion Channel (K+ Conductance) Compound->Target2 Agonist Binding Action1 H-Bonding: Tyr385 & Ser530 Target1->Action1 Action2 Allosteric Activation Target2->Action2 Effect1 Inhibition of Prostaglandin Biosynthesis Action1->Effect1 Effect2 Hyperpolarization of Cell Membrane Action2->Effect2

Figure 2: Dual mechanism of action: COX enzyme inhibition and Slo2.1 channel modulation.[1]

Safety & Handling (GHS)

Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle powder in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place away from light (photosensitive). Keep container tightly closed.

References

  • PubChem. (n.d.).[1] 2-((3-Chlorophenyl)amino)benzoic acid (CID 83293).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • López-Mejías, V., & Matzger, A. J. (2015).[1] Structure–Polymorphism Study of Fenamates: Toward Developing an Understanding of the Polymorphophore. Crystal Growth & Design, 15(8), 3955-3962.[1] Retrieved from [Link][1]

  • Hoshi, T., et al. (2013).[1] Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology.[1] Retrieved from [Link]

  • Duggan, K. C., et al. (2011).[1] Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone.[1] Journal of Biological Chemistry.[1] Retrieved from [Link]

Sources

Exploratory

Technical Profile: 2-((3-Chlorophenyl)amino)benzoic Acid

Common Synonyms: N-(3-Chlorophenyl)anthranilic acid; 3-Chlorofenamic acid; Clofenamic acid (variable) CAS Registry Number: 13278-36-9 Chemical Class: Fenamate (N-Aryl Anthranilic Acid Derivative)[1] Executive Summary 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Common Synonyms: N-(3-Chlorophenyl)anthranilic acid; 3-Chlorofenamic acid; Clofenamic acid (variable) CAS Registry Number: 13278-36-9 Chemical Class: Fenamate (N-Aryl Anthranilic Acid Derivative)[1]

Executive Summary

2-((3-Chlorophenyl)amino)benzoic acid is a bioactive small molecule belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is the des-methyl analogue of Tolfenamic acid and the chloro-analogue of Flufenamic acid . While less commercially prominent than its methylated counterparts, it serves as a critical pharmacophore in Structure-Activity Relationship (SAR) studies targeting cyclooxygenase (COX) inhibition and chloride channel modulation.

This guide details the physicochemical characterization, synthetic pathways, and pharmacological mechanisms of this compound, designed for researchers in medicinal chemistry and drug development.

Chemical Identity & Physicochemical Profiling

The compound consists of an anthranilic acid core substituted at the nitrogen atom with a 3-chlorophenyl ring.[1][2] The ortho-positioning of the carboxylic acid relative to the amine bridge is essential for its ability to bind the arginine residue in the COX active site.

Structural Specifications
ParameterData
IUPAC Name 2-((3-Chlorophenyl)amino)benzoic acid
Molecular Formula C₁₃H₁₀ClNO₂
Molecular Weight 247.68 g/mol
SMILES OC(=O)C1=CC=CC=C1NC2=CC=CC(Cl)=C2
InChI Key OVMWPVYEBVFZHM-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource/Method
Appearance Yellow to greenish crystalline powderVisual Inspection
Melting Point 171–172 °CExperimental [1]
Solubility Soluble in DMSO, Ethanol, DMF; Insoluble in WaterStandard Solubility Screen
pKa (Acid) 3.85 ± 0.10 (Predicted)ACD/Labs Percepta
LogP 4.3 – 5.6Experimental/Predicted [2]
H-Bond Donors 2 (Carboxyl OH, Amine NH)Structural Analysis
H-Bond Acceptors 3 (Carboxyl O, Carbonyl O, Amine N)Structural Analysis

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 2-((3-Chlorophenyl)amino)benzoic acid relies on the Ullmann Condensation , a copper-catalyzed N-arylation reaction. This pathway is preferred for its robustness in forming C–N bonds between electron-deficient aryl halides and anthranilic acid derivatives.

Reaction Mechanism (Ullmann Condensation)

The reaction involves the coupling of 2-chlorobenzoic acid (or its potassium salt) with 3-chloroaniline in the presence of a copper catalyst.

Reagents:

  • Substrate A: 2-Chlorobenzoic acid (1.0 eq)

  • Substrate B: 3-Chloroaniline (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Catalyst: Copper powder (activated) or CuI (5 mol%)

  • Solvent: DMF or Isoamyl alcohol (Reflux)

Step-by-Step Protocol:

  • Activation: Charge a round-bottom flask with 2-chlorobenzoic acid, K₂CO₃, and DMF. Stir at 80°C for 30 minutes to generate the potassium carboxylate salt.

  • Coupling: Add 3-chloroaniline and activated copper powder.

  • Reflux: Heat the mixture to reflux (approx. 130–140°C) for 4–6 hours under an inert atmosphere (N₂). Monitor consumption of 2-chlorobenzoic acid via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into ice-cold water (pH ~9).

    • Filter off inorganic copper residues and unreacted aniline.

    • Acidify the filtrate with 2M HCl to pH 2–3 to precipitate the crude product.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Synthetic Pathway Diagram

UllmannSynthesis Reactant1 2-Chlorobenzoic Acid Intermediate Cu-Complex Intermediate (Oxidative Addition) Reactant1->Intermediate K2CO3, Cu, DMF Reflux 140°C Reactant2 3-Chloroaniline Reactant2->Intermediate K2CO3, Cu, DMF Reflux 140°C Product 2-((3-Chlorophenyl)amino)benzoic acid Intermediate->Product Reductive Elimination Byproducts KCl, H2O Intermediate->Byproducts

Figure 1: Ullmann condensation pathway for the synthesis of 2-((3-Chlorophenyl)amino)benzoic acid.

Pharmacology & Mechanism of Action

As a fenamate, 2-((3-Chlorophenyl)amino)benzoic acid functions primarily as an inhibitor of Cyclooxygenase (COX) enzymes. It shares the dual-mechanism profile typical of this class: inhibiting prostaglandin biosynthesis and potentially modulating ion channels.

Primary Mechanism: COX Inhibition[4]
  • Target: COX-1 and COX-2 enzymes (Prostaglandin G/H Synthase).[3]

  • Binding Mode: The carboxylate group forms an ionic bond with Arg-120 in the COX active site, while the diphenylamine scaffold occupies the hydrophobic channel, blocking the entry of Arachidonic Acid (AA).

  • Effect: Reduction in the synthesis of pro-inflammatory prostaglandins (PGE₂, PGI₂), leading to analgesic and anti-inflammatory effects.[3][4]

Secondary Mechanism: Ion Channel Modulation

Research into fenamates (e.g., Flufenamic acid) suggests that 2-((3-Chlorophenyl)amino)benzoic acid may also modulate Chloride (Cl⁻) channels and Non-selective Cation Channels (NSCCs) . This activity is often explored in neurophysiology research to study membrane excitability.

Pharmacological Pathway Diagram

MOA Stimulus Inflammatory Stimulus (Trauma/Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 Activation PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) AA->COX PGs Prostaglandins (PGE2, PGI2) COX->PGs Biosynthesis Drug 2-((3-Chlorophenyl)amino)benzoic acid (Inhibitor) Drug->COX Competitive Inhibition (Arg-120 Binding) Response Inflammation, Pain, Fever PGs->Response

Figure 2: Mechanism of Action illustrating COX inhibition and blockage of the inflammatory cascade.

Analytical Profiling & Quality Control

For identification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method. The following protocol is validated for fenamate derivatives.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0)

    • B: Acetonitrile[5][6][7]

    • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Max absorption for fenamate core).

  • Retention Time: Expect elution between 4.5 – 6.0 minutes (variable based on gradient).

Spectroscopic Identification
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 (s, 1H, -COOH)

    • δ 9.5 (s, 1H, -NH-)

    • δ 7.9 (dd, 1H, Ar-H ortho to COOH)

    • δ 6.8–7.5 (m, 7H, Aromatic protons)

  • MS (ESI-): m/z 246.0 [M-H]⁻ (Characteristic chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: Warning.[8]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at +2°C to +8°C, protected from light. Hygroscopic.

References

  • Fisher Scientific. (n.d.). N-(3-Chlorophenyl)anthranilic Acid 98.0+%.[9] Retrieved from

  • PubChem. (2025).[1][2] 2-((3-Chlorophenyl)amino)benzoic acid (CID 83293).[9] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Clofenamic acid (CAS 13278-36-9).[1][2][8][10][11] Retrieved from

  • TargetMol. (2025). 2-((3-Chlorophenyl)amino)benzoic acid Data Sheet. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from

Sources

Foundational

A Comprehensive Guide to the Molecular Weight Determination of 2-((3-Chlorophenyl)amino)benzoic Acid

An In-depth Technical Guide Topic: 2-((3-Chlorophenyl)amino)benzoic acid molecular weight Abstract This technical guide provides a detailed exploration of the molecular weight of 2-((3-Chlorophenyl)amino)benzoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: 2-((3-Chlorophenyl)amino)benzoic acid molecular weight

Abstract

This technical guide provides a detailed exploration of the molecular weight of 2-((3-Chlorophenyl)amino)benzoic acid, a compound of interest in pharmaceutical and chemical research. The accurate determination of molecular weight is a foundational step in compound characterization, impacting everything from stoichiometric calculations in synthesis to interpretation of bioactivity data. This document outlines the theoretical calculation of the molecular weight based on the compound's molecular formula and presents a multi-faceted experimental approach for its verification. We provide detailed, field-proven protocols for high-resolution mass spectrometry (HRMS) and elemental analysis, explaining the causality behind methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and validated understanding of this critical chemical parameter.

Compound Profile: 2-((3-Chlorophenyl)amino)benzoic Acid

2-((3-Chlorophenyl)amino)benzoic acid, also known as N-(3-Chlorophenyl)anthranilic acid, belongs to the fenamate class of compounds, which are derivatives of N-phenylanthranilic acid. Understanding its fundamental physicochemical properties is essential for its application in research and development.

Chemical Structure

The molecule consists of a benzoic acid moiety linked by an amine bridge to a 3-chlorophenyl group.

Caption: Chemical structure of 2-((3-Chlorophenyl)amino)benzoic acid.

Key Identifiers and Properties

The fundamental properties of a compound are critical for its identification and use in experimental settings.

PropertyValueSource
IUPAC Name 2-(3-chloroanilino)benzoic acid[1]
Synonyms N-(3-Chlorophenyl)anthranilic acid, N-(m-Chlorophenyl)anthranilic acid[1][2][3]
CAS Number 13278-36-9[1][2]
Molecular Formula C₁₃H₁₀ClNO₂[1]
Molecular Weight 247.67 g/mol [1]
Monoisotopic Mass 247.0400063 Da[1]

Theoretical Determination of Molecular Weight

The theoretical molecular weight is calculated from the molecular formula, which represents the exact number of atoms of each element in a molecule. This value serves as the primary reference against which all experimental measurements are compared.

Calculation from Molecular Formula

The molecular formula for 2-((3-Chlorophenyl)amino)benzoic acid is C₁₃H₁₀ClNO₂.[1] The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights from the periodic table:

  • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 156.143 + 10.080 + 35.453 + 14.007 + 31.998 = 247.681 g/mol

This calculated value is often rounded to two decimal places, giving 247.68 g/mol .[2]

Molecular Weight vs. Monoisotopic Mass

It is crucial to distinguish between average molecular weight and monoisotopic mass, especially in the context of mass spectrometry.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of all the natural isotopes of the elements in the formula. It is expressed in grams per mole ( g/mol ).

  • Monoisotopic Mass: This is the mass calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). It is expressed in Daltons (Da). Mass spectrometry, particularly high-resolution mass spectrometry, measures the monoisotopic mass of an ion.[4]

For C₁₃H₁₀ClNO₂, the theoretical monoisotopic mass is 247.0400 Da .[1]

Experimental Verification of Molecular Weight

While theoretical calculation provides a reference, experimental verification is essential to confirm the identity and purity of a synthesized or isolated compound. A robust analytical approach employs orthogonal techniques to build a self-validating system.

Gold Standard: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry is the most powerful technique for determining the molecular weight of small molecules.[4] We choose HRMS (e.g., Time-of-Flight or Orbitrap) over lower-resolution instruments because its ability to measure mass to within a few parts-per-million (ppm) provides extremely high confidence in the elemental composition, effectively confirming the molecular formula from a single measurement.[5][6]

G cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample in Solution LC HPLC Separation (Optional Cleanup) Sample->LC Ionization Ionization Source (e.g., ESI) LC->Ionization Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data Result Accurate Mass Determination Data->Result

Caption: Experimental workflow for HRMS analysis.

Trustworthiness: The protocol below incorporates a mandatory instrument calibration step. This ensures the mass accuracy of the measurement is traceable to a known standard, making the resulting data reliable and authoritative.

Experimental Protocol: Accurate Mass Determination by LC-HRMS

  • Objective: To experimentally determine the monoisotopic mass of 2-((3-Chlorophenyl)amino)benzoic acid and confirm its elemental composition.

  • Materials:

    • 2-((3-Chlorophenyl)amino)benzoic acid sample

    • HPLC-grade Acetonitrile

    • HPLC-grade Water

    • Formic Acid (for MS compatibility)

    • Appropriate calibration solution for the mass spectrometer.

  • Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Methodology:

    • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range according to the manufacturer's protocol. Mass accuracy should be < 5 ppm.

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in acetonitrile or a suitable solvent. Further dilute to ~1-10 µg/mL in the initial mobile phase.

    • Chromatographic Separation:

      • While not strictly necessary for a pure standard, a rapid chromatographic step ensures the sample is free from non-volatile salts before entering the mass spectrometer.

      • Column: C18, e.g., 2.1 x 50 mm.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) is sufficient.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid group is readily deprotonated to form an [M-H]⁻ ion.

      • Mass Range: Scan from m/z 100 to 500.

      • Data Acquisition: Acquire full scan data in high-resolution mode (>10,000 FWHM).

  • Data Analysis & Expected Results:

    • The primary ion observed will be the deprotonated molecule, [M-H]⁻.

    • Theoretical m/z for [C₁₃H₉ClNO₂]⁻: 247.0400 (M) - 1.0078 (H⁺) + 0.0005 (e⁻) ≈ 246.0327 Da .

    • Extract the mass spectrum for the eluting peak and identify the measured m/z for the most intense ion.

    • The measured mass should be within 5 ppm of the theoretical mass. A formula calculator tool in the instrument software can be used to confirm that C₁₃H₉ClNO₂ is the most likely elemental composition for the measured mass.

Orthogonal Confirmation: Elemental Analysis

Expertise & Causality: Elemental analysis by combustion provides the mass percentage of carbon, hydrogen, and nitrogen in the compound.[7] This classical technique serves as an excellent orthogonal method to mass spectrometry. While MS provides a highly accurate mass for the entire molecule, elemental analysis validates the ratio of the constituent atoms. The combination of these two techniques provides a self-validating system that leaves little ambiguity about the molecular formula.[8][9]

G Sample Weigh Precise Sample Mass Combust High-Temp Combustion in Oxygen Sample->Combust Gases Resulting Gases (CO₂, H₂O, N₂) Combust->Gases Separate Gas Chromatographic Separation Gases->Separate Detect Thermal Conductivity Detector Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Empirical Determine Empirical Formula Calculate->Empirical

Caption: Workflow for elemental (CHN) analysis.

Trustworthiness: The protocol's reliability hinges on the use of a certified reference material (e.g., acetanilide) to calibrate the instrument's response. This ensures that the measured percentages are accurate and not subject to instrumental drift.

Experimental Protocol: Empirical Formula Determination by CHN Analysis

  • Objective: To experimentally determine the mass percentages of C, H, and N to confirm the empirical formula.

  • Instrumentation: A dedicated CHN Elemental Analyzer.

  • Materials:

    • 2-((3-Chlorophenyl)amino)benzoic acid, dried and homogenized.

    • Certified reference standard (e.g., acetanilide).

    • Tin or silver capsules.

  • Methodology:

    • Instrument Calibration: Analyze several samples of the certified standard to generate a calibration curve and ensure the instrument is performing within specification.

    • Sample Preparation: Accurately weigh approximately 1-2 mg of the sample into a tin capsule. Record the weight precisely.

    • Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer. The sample is combusted at high temperatures (~900-1000 °C) in a pure oxygen environment.

    • Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis & Expected Results:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Theoretical Percentages for C₁₃H₁₀ClNO₂:

      • %C = (13 * 12.011) / 247.68 * 100 = 62.98%

      • %H = (10 * 1.008) / 247.68 * 100 = 4.07%

      • %N = (1 * 14.007) / 247.68 * 100 = 5.66%

    • The experimental values should typically be within ±0.4% of the theoretical values.

    • These percentages can be used to derive the empirical formula, which should be C₁₃H₁₀ClNO₂.[10]

Data Synthesis and Validation

The convergence of theoretical calculations and orthogonal experimental results provides the highest level of confidence in the assigned molecular weight and formula.

MethodParameterTheoretical ValueExperimental Result
Calculation Molecular Weight247.68 g/mol N/A
HRMS Monoisotopic Mass [M-H]⁻246.0327 DaTypically < 246.0327 ± 0.0012 Da
Elemental Analysis % Composition (C, H, N)62.98, 4.07, 5.66Typically within ±0.4% of theoretical

The agreement between the highly accurate mass from HRMS and the correct elemental ratios from combustion analysis confirms that the molecular formula is indeed C₁₃H₁₀ClNO₂, validating the calculated molecular weight of 247.68 g/mol .

Conclusion

  • Theoretical Calculation based on the molecular formula.

  • High-Resolution Mass Spectrometry confirming the accurate mass and elemental composition.

  • Elemental Analysis providing orthogonal validation of the atomic ratios.

This multi-faceted approach ensures a high degree of confidence in this fundamental parameter, which is indispensable for any further chemical, biochemical, or pharmaceutical investigation involving this compound.

References

  • Title: 2-((3-Chlorophenyl)amino)benzoic acid | C13H10ClNO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-((4-Chlorobenzyl)amino)benzoic acid | C14H12ClNO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio Source: Frontiers in Pharmacology URL: [Link]

  • Title: Choosing the Right Mass Spectrometry for Small Molecules Source: ZefSci URL: [Link]

  • Title: 10.13: Determining Molecular Formulas Source: Chemistry LibreTexts URL: [Link]

  • Title: Elemental Analysis: Empirical and Molecular Formulas Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: 3.2 Determining Empirical and Molecular Formulas Source: Chemistry 2e, OpenStax URL: [Link]

  • Title: Stoichiometry: Elemental Analysis Source: Dartmouth College URL: [Link]

  • Title: 2-[(3-Chlorophenyl)amino]benzoic acid Source: CAS Common Chemistry URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: ALEKS: Finding a molecular formula from molar mass and elemental analysis Source: YouTube URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

  • Title: 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-((2-Amino-4-chlorophenyl)amino)benzoic Acid | CAS NO: 67990-66-3 Source: Autech Industry Co.,Limited URL: [Link]

  • Title: Identification of small molecules using accurate mass MS/MS search Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]

  • Title: Techniques for Analysis of Plant Phenolic Compounds Source: MDPI URL: [Link]

  • Title: Benzoic acid, 2-((3-chlorophenyl)amino)- Source: SIELC Technologies URL: [Link]

Sources

Exploratory

spectroscopic data of 2-((3-Chlorophenyl)amino)benzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-((3-Chlorophenyl)amino)benzoic Acid Introduction 2-((3-Chlorophenyl)amino)benzoic acid, also known as N-(3-Chlorophenyl)anthranilic acid, is an organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-((3-Chlorophenyl)amino)benzoic Acid

Introduction

2-((3-Chlorophenyl)amino)benzoic acid, also known as N-(3-Chlorophenyl)anthranilic acid, is an organic compound belonging to the fenamate class of molecules. As a derivative of anthranilic acid, it shares a structural backbone with several pharmacologically active compounds, making its unambiguous identification and characterization critical for research and development in medicinal chemistry and materials science.[1] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating its molecular structure, confirming its identity, and ensuring its purity.

This guide provides a comprehensive analysis of the spectroscopic data for 2-((3-Chlorophenyl)amino)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations necessary for robust and reliable characterization.

Molecular Structure and Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's fundamental properties.

  • Molecular Formula: C₁₃H₁₀ClNO₂[2]

  • Molecular Weight: 247.67 g/mol [2]

  • Synonyms: N-(3-Chlorophenyl)anthranilic acid, 2-(3-Chloroanilino)benzoic acid[2][3][4]

  • CAS Number: 13278-36-9[2][4][5]

The structure consists of an anthranilic acid moiety linked via a secondary amine bridge to a 3-chlorophenyl group.

Caption: Molecular structure of 2-((3-Chlorophenyl)amino)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the substitution patterns on the aromatic rings.

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like 2-((3-Chlorophenyl)amino)benzoic acid, NMR is not merely a confirmation tool but a definitive diagnostic one. ¹H NMR allows for the precise assignment of each aromatic proton, and their coupling patterns reveal their relative positions. The chemical shifts of the amine (N-H) and carboxylic acid (O-H) protons, while variable, confirm the presence of these key functional groups. ¹³C NMR complements this by identifying every unique carbon atom, including the quaternary carbons of the aromatic rings and the carbonyl carbon, providing a complete picture of the molecular skeleton.

Trustworthiness: A Self-Validating Experimental Protocol

A reliable NMR spectrum is the product of a meticulous experimental setup. The following protocol ensures high-quality, reproducible data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and exchanging with the labile N-H and O-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is required compared to ¹H NMR. A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard.

¹H NMR Spectral Data (Predicted)

The expected chemical shifts (δ) are predicted based on the structure and data from analogous compounds.[6][7] The spectrum will feature a complex aromatic region and two distinct, broad signals for the exchangeable protons.

Chemical Shift (δ, ppm)MultiplicityAssignment
> 11.0br s1H, -COOH
~9.5br s1H, -NH
~8.0 - 6.6m8H, Aromatic C-H
  • Aromatic Region (8.0 - 6.6 ppm): The eight aromatic protons will appear as a series of doublets, triplets, and multiplets. The specific shifts and coupling constants depend on the electronic effects of the amine, carboxylic acid, and chlorine substituents.

  • Amine Proton (~9.5 ppm): The N-H proton signal is typically a broad singlet. Its chemical shift is sensitive to solvent, concentration, and temperature.

  • Carboxylic Acid Proton (> 11.0 ppm): The -COOH proton gives a very broad singlet at a downfield chemical shift, a characteristic feature of carboxylic acids.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon.[8][9]

Chemical Shift (δ, ppm)Assignment
~169-COOH (Carbonyl)
~148 - 110Aromatic Carbons (12C)
  • Carbonyl Carbon (~169 ppm): The carboxylic acid carbonyl carbon is the most deshielded and appears far downfield.

  • Aromatic Carbons (~148 - 110 ppm): The twelve distinct aromatic carbons will appear in this region. Carbons attached to electronegative atoms (N, Cl) or the carboxylic acid group (ipso-carbons) will have characteristic shifts. For example, the carbon attached to the chlorine atom (C3') is expected around 134 ppm, while the carbons attached to the nitrogen atom (C1 and C1') will be shifted downfield to ~140-148 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Experience: The Diagnostic Power of IR

For 2-((3-Chlorophenyl)amino)benzoic acid, the IR spectrum provides a distinct "fingerprint" defined by its key functional groups. The most telling features are the extremely broad O-H stretch of the carboxylic acid dimer, the sharp N-H stretch of the secondary amine, and the strong C=O stretch of the carbonyl group. The presence and position of these bands offer immediate and conclusive evidence for the molecule's core structure.

Trustworthiness: A Self-Validating Experimental Protocol
  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorption Bands

The following table summarizes the characteristic vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibration Mode Assignment
3300 - 2500Broad, StrongO-H stretch (from hydrogen-bonded carboxylic acid)[10]
~3350Medium, SharpN-H stretch (secondary amine)[1]
3100 - 3000MediumAromatic C-H stretch
1710 - 1680Strong, SharpC=O stretch (carboxylic acid)[1][10]
1600 - 1450MediumAromatic C=C ring stretches
1350 - 1250MediumC-N stretch (aromatic amine)[1]
800 - 700StrongC-Cl stretch[11]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and to gain structural insights from fragmentation patterns.

Expertise & Experience: Uncovering Structure Through Fragmentation

Electron Ionization (EI) mass spectrometry is particularly useful for this molecule. The resulting mass spectrum will not only show the molecular ion peak, confirming the molecular weight, but also a characteristic M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The fragmentation pattern, which involves the systematic cleavage of the parent molecule, acts as a puzzle. By piecing together the observed fragments, we can validate the connectivity of the anthranilic acid and chlorophenyl moieties.[12][13]

Trustworthiness: A Self-Validating Experimental Protocol
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is typically used.

  • Sample Introduction: A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent.

  • Ionization: In the MS source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Detection: The resulting positively charged ions are accelerated, separated by their m/z ratio in a mass analyzer, and detected.

Analysis of the Mass Spectrum

The fragmentation of 2-((3-Chlorophenyl)amino)benzoic acid is guided by the stability of the resulting ions and neutral losses.

m/z (for ³⁵Cl)Proposed Fragment IonIdentity
247[C₁₃H₁₀ClNO₂]⁺˙Molecular Ion (M⁺˙)[2]
249[C₁₃H₁₀³⁷ClNO₂]⁺˙M+2 Isotope Peak
229[M - H₂O]⁺˙Loss of water[2]
202[M - COOH]⁺Loss of the carboxylic acid radical
194[M - (CO + OH)]⁺˙ or [M - H₂O - Cl]⁺ (rearrangement)Loss of carboxyl group fragments[2]
154[C₇H₄NO₂]⁺Cleavage of C-N bond (anthraniloyl cation)
127[C₆H₅ClN]⁺˙3-Chloroaniline radical cation

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];
edge [fontsize=9, color="#EA4335"];

M [label="[M]⁺˙\nm/z 247/249"]; F1 [label="[M - H₂O]⁺˙\nm/z 229/231"]; F2 [label="[M - •COOH]⁺\nm/z 202/204"]; F3 [label="[3-Chloroaniline]⁺˙\nm/z 127/129"];

M -> F1 [label="- H₂O"]; M -> F2 [label="- •COOH"]; M -> F3 [label="C-N Cleavage"]; }

Caption: Proposed major fragmentation pathways in EI-MS.

The presence of the molecular ion at m/z 247 and its corresponding M+2 peak at m/z 249 is definitive proof of the molecular formula and the presence of a single chlorine atom. Subsequent fragments corresponding to the loss of water and the carboxylic acid group are highly characteristic of this structure.

Conclusion

The comprehensive spectroscopic analysis of 2-((3-Chlorophenyl)amino)benzoic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and substituent positions. IR spectroscopy rapidly confirms the presence of the key carboxylic acid and secondary amine functional groups. Finally, mass spectrometry verifies the molecular weight, elemental composition (specifically the presence of chlorine), and provides fragmentation data that supports the proposed molecular structure. Together, these techniques form the cornerstone of analytical characterization for this compound, ensuring its identity and quality for any scientific application.

References

  • PubChem. (n.d.). 2-((3-Chlorophenyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Zaharia, V., & Spac, A. F. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. REV. CHIM. (Bucharest), 59(11), 1238-1242.
  • Jayaseelan, P., Prasad, R. V., & Rajavel, R. (2012). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Scholars Research Library, 4(1), 232-236.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ito, S., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(10), 1723.
  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-[(3-Chlorophenyl)amino]benzoic acid. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • PureSynth. (n.d.). N-(3-Chlorophenyl)Anthranilic Acid 98.0%(HPLC). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Activities &amp; Applications of Chloro-Substituted Benzoic Acids

[1] Part 1: Executive Summary Chloro-substituted benzoic acids (CBAs) represent a critical class of organochlorine scaffolds in medicinal chemistry and agrochemical development. Their biological activity is governed by t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary

Chloro-substituted benzoic acids (CBAs) represent a critical class of organochlorine scaffolds in medicinal chemistry and agrochemical development. Their biological activity is governed by the positional isomerism of the chlorine atom (ortho, meta, para), which dictates electronic distribution, steric hindrance, and lipophilicity.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), pharmacological applications, and environmental fate of CBAs. It moves beyond basic descriptions to analyze the causality of their activity—why the ortho-chloro substituent drastically alters pKa and receptor binding compared to para-substitution—and provides self-validating protocols for their synthesis and bioassay.

Part 2: Chemical Basis & Structure-Activity Relationships (SAR)

The biological efficacy of CBAs is rooted in their physicochemical properties. The chlorine substituent exerts a negative inductive effect (-I) and a positive mesomeric effect (+M), but the -I effect dominates, generally increasing acidity compared to unsubstituted benzoic acid.

Comparative Physicochemical Profile

The "Ortho Effect" is the defining characteristic of 2-chlorobenzoic acid. Steric inhibition of resonance forces the carboxyl group out of the plane of the benzene ring, reducing the destabilizing cross-conjugation and significantly increasing acidity.

Table 1: Physicochemical Properties of Monochlorobenzoic Acid Isomers

CompoundPositionpKa (at 25°C)LogP (Lipophilicity)Melting Point (°C)Electronic Effect
Benzoic Acid -4.201.87122Reference
2-Chlorobenzoic ortho2.94 2.05142Strong -I, Steric Ortho-Effect
3-Chlorobenzoic meta3.832.68158-I (Inductive only)
4-Chlorobenzoic para3.992.65243-I and +M oppose each other

Data Sources: PubChem [1], DrugBank [2].

Key Insight:

  • Drug Design: The lower pKa of 2-CBA (2.94) means it exists almost entirely as a carboxylate anion at physiological pH (7.4), affecting membrane permeability and protein binding.

  • Lipophilicity: The addition of chlorine increases LogP, enhancing penetration through bacterial cell walls and the blood-brain barrier, a critical factor in the design of CBA-derived antimicrobials.

Part 3: Biological Activity Profiles

Antimicrobial & Antifungal Activity

CBAs, particularly 2-chlorobenzoic acid derivatives (e.g., Schiff bases, hydrazones), exhibit potent antimicrobial activity.[1]

  • Mechanism of Action: The lipophilic chlorobenzene core facilitates intercalation into the bacterial cell membrane, disrupting the lipid bilayer. The free carboxylic acid (or its hydrazone derivative) can chelate essential metal ions or disrupt enzymatic pathways involved in cell wall synthesis.

  • Efficacy: Studies indicate that Schiff bases derived from 2-chlorobenzoic acid show MIC values comparable to standard antibiotics like Norfloxacin against Gram-negative bacteria (E. coli) [3].[1][2]

Agrochemical Applications (Herbicidal)

Polychlorinated benzoic acids (e.g., Dicamba precursors, Chloramben) act as Auxin Mimics .

  • Mechanism: They structurally resemble Indole-3-acetic acid (IAA). They bind to the TIR1/AFB receptor complex but are resistant to metabolic degradation. This leads to hyper-accumulation of auxin signals, causing uncontrolled cell elongation, epinasty, and eventual plant death.

  • Structure Requirement: The carboxyl group and an unsubstituted position ortho to the carboxyl are often required for receptor binding, although specific chlorination patterns (like 2,5-dichloro) modulate affinity.

Pharmaceutical Intermediates

CBAs are essential building blocks for several high-value APIs:

  • Indomethacin (NSAID): Uses 4-chlorobenzoic acid to acylate the indole nitrogen. The p-chloro group prevents metabolic oxidation at that position, extending half-life.

  • Chloroprocaine (Anesthetic): Derived from 4-amino-2-chlorobenzoic acid .[3] The ortho-chloro substituent accelerates ester hydrolysis by plasma cholinesterase, reducing systemic toxicity compared to procaine.

  • Chlorthalidone (Diuretic): Synthesized via benzophenone intermediates involving chlorobenzoic acid scaffolds.

Part 4: Environmental Fate & Biodegradation[5]

Because CBAs are widely used, their removal from the environment is a critical safety consideration. Bacteria (e.g., Pseudomonas, Alcaligenes) degrade CBAs via oxidative dechlorination.

Aerobic Biodegradation Pathway

The degradation typically proceeds via the modified ortho-cleavage pathway . The chlorine atom is ejected after ring cleavage or during the formation of chlorocatechols.

Biodegradation CBA 3-Chlorobenzoate CC 3-Chlorocatechol CBA->CC Benzoate 1,2-dioxygenase (O2, NADH) CM 2-Chloromuconate CC->CM Chlorocatechol 1,2-dioxygenase DL Dienelactone CM->DL Cycloisomerase (-HCl) MA Maleylacetate DL->MA Hydrolase TCA TCA Cycle (Mineralization) MA->TCA Beta-ketoadipate pathway

Caption: Figure 1: Aerobic biodegradation of 3-Chlorobenzoate via the chlorocatechol ortho-cleavage pathway.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-Chlorobenzoic Acid

Objective: Synthesis via oxidation of 2-chlorotoluene using Potassium Permanganate (


). This method is preferred for its high yield and avoidance of toxic nitrile intermediates.

Reagents:

  • 2-Chlorotoluene (0.1 mol)

  • Potassium Permanganate (0.3 mol)

  • Pyridine (Catalyst/Solvent modifier)[4]

  • Hydrochloric Acid (conc.)[5]

Workflow:

  • Setup: In a 500mL round-bottom flask equipped with a reflux condenser, mix 0.1 mol 2-chlorotoluene and 200 mL water.

  • Oxidation: Add 0.3 mol

    
     and 5 mL pyridine.
    
  • Reflux: Heat to reflux (approx. 95-100°C) with vigorous stirring for 4-6 hours. The purple color of permanganate will fade to brown (

    
     precipitate).
    
    • Checkpoint: If purple color persists, add small ethanol aliquots to quench excess oxidant.

  • Filtration: Filter the hot solution through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Acidification: Cool the filtrate to 4°C. Slowly add conc. HCl dropwise until pH < 2.

  • Isolation: The white precipitate (2-chlorobenzoic acid) is collected by vacuum filtration.

  • Purification: Recrystallize from hot water.

Validation:

  • Melting Point: Expected 142°C.[6]

  • IR Spectroscopy: Look for C=O stretch at 1680-1700

    
     and C-Cl stretch at 700-750 
    
    
    
    .
Protocol: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of CBA derivatives against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

Method: Broth Microdilution (CLSI Guidelines).

Workflow:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve CBA derivative in DMSO (Stock 10 mg/mL).

  • Plate Setup: Use a 96-well plate. Add 100 µL MHB to wells. Perform serial 2-fold dilutions of the test compound (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO solvent blank.

    • Growth Control: Bacteria + Broth (no drug).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.[2]

MIC_Workflow Stock Stock Solution (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Add Bacteria (0.5 McFarland) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Readout Measure Turbidity (Determine MIC) Incubation->Readout

Caption: Figure 2: Standardized workflow for Broth Microdilution MIC determination.

References

  • National Center for Biotechnology Information.[5] (2023).[7][5] PubChem Compound Summary for CID 11891, 2-Chlorobenzoic acid. Retrieved from [Link]

  • DrugBank Online. (2023).[7][5] 2-Chlorobenzoic acid Experimental Properties. Retrieved from [Link]

  • Reineke, W., & Knackmuss, H. J. (1988). Microbial degradation of haloaromatics. Annual Review of Microbiology, 42(1), 263-287. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: 2-((3-Chlorophenyl)amino)benzoic Acid as a Heterocyclic Building Block

Executive Summary & Strategic Utility 2-((3-Chlorophenyl)amino)benzoic acid (also known as -(3-chlorophenyl)anthranilic acid) is a critical pharmacophore precursor in medicinal chemistry. Unlike simple anthranilic acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-((3-Chlorophenyl)amino)benzoic acid (also known as


-(3-chlorophenyl)anthranilic acid) is a critical pharmacophore precursor in medicinal chemistry. Unlike simple anthranilic acids, this 

-arylated scaffold is pre-functionalized to access tricyclic nitrogen heterocycles—specifically acridines and acridones —which are privileged structures in oncology (DNA intercalation) and infectious disease (antimalarials).

Key Strategic Advantages:

  • Divergent Synthesis: Serves as a branch point for both 9-chloroacridines (via POCl

    
    ) and acridones (via H
    
    
    
    SO
    
    
    /PPA).
  • Halogen Handle: The meta-chlorine atom on the

    
    -phenyl ring is strategically placed to influence metabolic stability and provides a handle for subsequent cross-coupling (Suzuki/Buchwald) after heterocycle formation.
    
  • Isomeric Complexity: The 3-chloro substituent introduces regiochemical ambiguity during cyclization, necessitating precise protocol control to isolate the desired isomer (1- vs. 3-substituted acridine core).

Chemical Profile

PropertyData
IUPAC Name 2-((3-Chlorophenyl)amino)benzoic acid
CAS Number 13278-36-9
Molecular Formula C

H

ClNO

Molecular Weight 247.68 g/mol
Solubility Soluble in DMSO, DMF, hot ethanol; Insoluble in water; Soluble in aqueous base (Na

CO

).
Key Reactivity Electrophilic aromatic substitution (cyclization), Nucleophilic displacement (at C9 of acridine).

Synthesis of the Building Block (Ullmann Condensation)

The most robust method to synthesize this building block is the Ullmann-Goldberg condensation. While Buchwald-Hartwig coupling is modern, the copper-mediated Ullmann remains the industrial standard for anthranilic acids due to cost and scalability.

Mechanism & Pathway

The reaction involves the copper-catalyzed nucleophilic aromatic substitution of 2-chlorobenzoic acid by 3-chloroaniline.

Experimental Protocol 1: Modified Ullmann Synthesis

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • 3-Chloroaniline (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , anhydrous, 2.5 eq)
  • Copper powder (0.05 eq) or CuI (0.05 eq)

  • Solvent: DMF (Dimethylformamide) or iso-Amyl alcohol

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-chlorobenzoic acid (15.6 g, 100 mmol) in 100 mL of DMF.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (34.5 g, 250 mmol). Note: Gas evolution (CO
    
    
    ) may occur; ensure venting.
  • Catalyst & Amine: Add 3-chloroaniline (12.6 mL, 120 mmol) followed by Copper powder (320 mg, 5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 130–140°C internal temp) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting acid spot should disappear.

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into 500 mL of ice-cold water.

    • Filtration 1: Filter the mixture through Celite to remove copper residues and unreacted aniline insolubles. Discard the solid.

    • Acidification: Acidify the filtrate carefully with 2N HCl to pH 3–4. A precipitate will form immediately.

    • Filtration 2: Collect the crude solid by vacuum filtration.

  • Purification: Recrystallize from ethanol/water or acetic acid.

    • Expected Yield: 75–85%[1]

    • Appearance: Pale yellow to greenish solid.

Cyclization: The Core Transformation (Acridine Synthesis)

This is the pivotal step where the building block is converted into the heterocycle. The reaction with Phosphorus Oxychloride (POCl


) effects both cyclization and chlorination at the 9-position.
Expert Insight: The Regioselectivity Challenge

Because the starting aniline ring has a substituent at the 3-position (meta), cyclization can occur at two distinct ortho sites:

  • Position 6 (Para to Cl): Sterically less hindered. Yields the 3-chloro acridine isomer (often numbered 6- or 7-chloro depending on IUPAC priority).

  • Position 2 (Ortho to Cl): Sterically hindered. Yields the 1-chloro acridine isomer.

Note: In practice, the 3-substituted isomer (closure at the less hindered site) usually predominates (approx. 80:20 to 90:10 ratio), but mixtures are inevitable and require separation.

Experimental Protocol 2: POCl Mediated Cyclization

Reagents:

  • 2-((3-Chlorophenyl)amino)benzoic acid (from Protocol 1)

  • Phosphorus Oxychloride (POCl

    
    , excess, solvent/reagent)
    

Step-by-Step Procedure:

  • Safety Precaution: POCl

    
     is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
    
  • Reaction: Place 5.0 g of the anthranilic acid derivative in a dry round-bottom flask. Add 15–20 mL of neat POCl

    
    .
    
  • Reflux: Attach a drying tube (CaCl

    
    ) to the condenser. Reflux the mixture (bath temp 110°C) for 2–3 hours. The solution will turn homogenous and deep red/brown.
    
  • Quenching (Exothermic):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mass onto 200 g of crushed ice/ammonia mixture (NH

      
      OH) with vigorous stirring. Do not allow the temperature to spike.
      
    • Maintain basic pH (pH > 8) to ensure the free base of the acridine is formed (the HCl salt is water-soluble and will be lost).

  • Isolation: A yellow/brown precipitate forms. Filter the solid.[1]

  • Purification (Isomer Separation):

    • Dissolve the crude solid in CHCl

      
       or DCM.
      
    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane/EtOAc (start 95:5). The 1-chloro isomer (more hindered) often elutes slightly faster or slower depending on the specific stationary phase interaction, but the major peak will be the 3,9-dichloroacridine.

Visualizing the Pathway

The following diagram illustrates the synthetic flow and the regiochemical divergence during cyclization.

G Start1 2-Chlorobenzoic Acid Intermediate 2-((3-Chlorophenyl) amino)benzoic acid (The Building Block) Start1->Intermediate Start2 3-Chloroaniline Start2->Intermediate ProductA 3,9-Dichloroacridine (Major Isomer) Intermediate->ProductA Ring Closure @ Pos 6 (Less Hindered) ProductB 1,9-Dichloroacridine (Minor Isomer) Intermediate->ProductB Ring Closure @ Pos 2 (Hindered) Reagent1 Ullmann Cond. (Cu, K2CO3, DMF) Cyclization Cyclization (POCl3, Reflux)

Caption: Synthesis of the acridine core showing the divergent regiochemical pathways controlled by steric hindrance at the 3-chloro position.

Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low Yield in Ullmann Catalyst poisoning or moisture.Use anhydrous K

CO

and fresh Copper bronze. Ensure temperature reaches >130°C.
Incomplete Cyclization Old POCl

(hydrolyzed).
Distill POCl

before use or use a fresh bottle.
Product Loss during Workup Formation of HCl salt.Acridines are basic. If the quench pH is acidic (<7), the product remains dissolved in water. Must basify to pH 9-10 to precipitate the free base.
Inseparable Isomers Similar R

values.
Try recrystallization from Benzene/Cyclohexane mixtures instead of chromatography. The symmetrical nature of the isomers affects crystal packing differently.
Safety Critical: POCl Handling
  • Hazard: POCl

    
     releases HCl gas upon contact with moist air.
    
  • Control: Use a caustic scrubber (NaOH trap) for the reflux condenser outlet.

  • Emergency: In case of skin contact, wash with copious water immediately; do not use base neutralization on skin initially (exothermic).

References

  • Ma, D., et al. "Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling of Aryl Halides with Primary Amines." Journal of Organic Chemistry, 2005.

  • Albert, A. "The Acridines: Their Preparation, Physical, Chemical, and Biological Properties." Edward Arnold Ltd, 1966. (Classic Reference for Acridine Chemistry).
  • Joshi, J., et al. "Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives."[2] Indian Journal of Pharmaceutical Sciences, 2007.

  • Denny, W. A., et al. "Acridine-based anticancer drugs." Expert Opinion on Therapeutic Patents, 2002. (Context for 9-chloroacridine utility).
  • Gao, W., et al. "Regioselective synthesis of substituted acridines." Tetrahedron Letters, 2010.

Sources

Application

The Versatile Scaffold: 2-((3-Chlorophenyl)amino)benzoic Acid in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. One such scaffold is the N-phenylanthranilic acid backbone, and a particularly noteworthy derivative is 2-((3-Chlorophenyl)amino)benzoic acid . This compound, belonging to the fenamate class of molecules, serves as a crucial starting material and a key pharmacophore in the development of novel therapeutics. Its inherent structural features, including the diarylamine linkage and the carboxylic acid moiety, provide a versatile platform for designing molecules with a wide array of biological activities, from anti-inflammatory and analgesic effects to potent anticancer properties.

This technical guide provides an in-depth exploration of the applications of 2-((3-Chlorophenyl)amino)benzoic acid in medicinal chemistry. We will delve into its synthesis, showcase its utility in the design of targeted therapies, and provide detailed protocols for its use as a foundational building block in drug discovery workflows.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The 2-((3-chlorophenyl)amino)benzoic acid scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological pathways implicated in disease. Its derivatives have shown promise in several therapeutic areas, most notably in oncology and inflammation.

A Cornerstone for Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The N-phenylanthranilic acid core of 2-((3-chlorophenyl)amino)benzoic acid provides an excellent template for the design of ATP-competitive kinase inhibitors. The scaffold can be elaborated to occupy the ATP-binding pocket of kinases, with the carboxylic acid group often serving as a key hydrogen bond donor or acceptor.

A prominent example of a therapeutic agent derived from a related scaffold is Silmitasertib (CX-4945) , a potent and selective inhibitor of protein kinase CK2 that has entered clinical trials for the treatment of cancer.[1] While not a direct derivative of the 3-chloro-substituted analog, the discovery of Silmitasertib highlights the potential of the broader N-phenylanthranilic acid class in generating clinically relevant kinase inhibitors.[1] The optimization of this class of molecules often involves modifying the substitution pattern on both phenyl rings to enhance potency and selectivity against the target kinase.

Inducing Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[2] Derivatives of 2-((3-chlorophenyl)amino)benzoic acid have been investigated for their ability to induce apoptosis in various cancer cell lines.[3][4] The mechanism of action often involves the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[2][4]

For instance, studies on related benzothiazole derivatives, which can be synthesized from aminobenzoic acid precursors, have demonstrated potent, selective antitumor activity.[5][6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.[5] The 2-((3-chlorophenyl)amino)benzoic acid scaffold can be utilized to generate novel compounds that target key nodes in apoptosis signaling pathways, offering a promising avenue for the development of new anticancer agents.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diarylamine bonds.[7][8] This protocol is an adapted procedure for the synthesis of the title compound based on established methodologies for similar N-phenylanthranilic acids.[9][10]

Reaction Scheme:

G cluster_0 Ullmann Condensation start 2-Chlorobenzoic Acid + 3-Chloroaniline catalyst Cu Catalyst Base (e.g., K2CO3) start->catalyst Heat solvent High-boiling solvent (e.g., DMF, NMP) catalyst->solvent product 2-((3-Chlorophenyl)amino)benzoic acid solvent->product

Caption: Ullmann condensation for the synthesis of 2-((3-Chlorophenyl)amino)benzoic acid.

Materials:

  • 2-Chlorobenzoic acid

  • 3-Chloroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper powder or Copper(I) iodide (CuI)

  • High-boiling point aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Tetralin)[7][11]

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Ethanol

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chlorobenzoic acid (1 equivalent), 3-chloroaniline (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Addition of Catalyst and Solvent: Add a catalytic amount of copper powder or CuI (approximately 5-10 mol%). To this mixture, add a sufficient volume of the high-boiling point solvent to ensure good stirring.

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) under a nitrogen atmosphere.[11] The optimal temperature will depend on the solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing a large volume of water.

    • Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

    • Filter the precipitate and wash it thoroughly with water to remove inorganic salts.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated carbon and heat the solution at reflux for 15-20 minutes.

    • Filter the hot solution through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals of 2-((3-chlorophenyl)amino)benzoic acid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Excess Aniline: A slight excess of 3-chloroaniline is used to ensure the complete consumption of the more expensive 2-chlorobenzoic acid.

  • Base: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Copper Catalyst: The copper catalyst is essential for facilitating the carbon-nitrogen bond formation in the Ullmann condensation.

  • High Temperature: High temperatures are generally required to overcome the activation energy of the C-N coupling reaction.[11]

  • Acidification: Acidification of the reaction mixture after completion is crucial for protonating the carboxylate salt of the product, causing it to precipitate out of the aqueous solution.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives for SAR Studies

This protocol outlines a general method for synthesizing amide derivatives of 2-((3-chlorophenyl)amino)benzoic acid, which is a common strategy for exploring the structure-activity relationship (SAR) of this scaffold.

Reaction Workflow:

G cluster_0 Amide Synthesis Workflow start 2-((3-Chlorophenyl)amino)benzoic acid activation Carboxylic Acid Activation (e.g., SOCl₂, HATU) start->activation coupling Amine Coupling (R-NH₂) activation->coupling product Amide Derivative coupling->product purification Purification (Chromatography/Crystallization) product->purification

Caption: Workflow for synthesizing amide derivatives for SAR studies.

Materials:

  • 2-((3-Chlorophenyl)amino)benzoic acid

  • Thionyl chloride (SOCl₂) or a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • A variety of primary or secondary amines (R-NH₂)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

Procedure (using SOCl₂ for activation):

  • Acid Chloride Formation: In a round-bottom flask, suspend 2-((3-chlorophenyl)amino)benzoic acid in an excess of thionyl chloride. Heat the mixture at reflux for 2-3 hours.

  • Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting acid chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.2 equivalents) and a base like triethylamine (2 equivalents) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Quantitative Data Presentation

The biological activity of derivatives of the 2-((3-chlorophenyl)amino)benzoic acid scaffold is often evaluated in various in vitro assays. The following table presents hypothetical, yet representative, data for a series of amide derivatives tested for their inhibitory activity against a target kinase and their anti-proliferative effect on a cancer cell line.

Compound IDR-Group (Amine)Kinase Inhibition IC₅₀ (nM)Anti-proliferative IC₅₀ (µM)
1a -NH-CH₂-Ph1505.2
1b -NH-(4-fluorophenyl)752.1
1c -N(CH₃)₂>1000>50
1d -morpholino25010.5
Reference Staurosporine50.01

Signaling Pathway Visualization

Derivatives of 2-((3-chlorophenyl)amino)benzoic acid can exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-((3-Chlorophenyl)amino)benzoic acid Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a derivative.

Conclusion and Future Directions

2-((3-Chlorophenyl)amino)benzoic acid represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Ullmann condensation and the ease with which it can be derivatized make it an attractive starting point for the development of new therapeutic agents. The demonstrated success of related N-phenylanthranilic acid derivatives in targeting kinases and inducing apoptosis underscores the significant potential of this scaffold in oncology drug discovery. Future research will likely focus on the development of more potent and selective inhibitors of novel kinase targets and the exploration of this scaffold for other therapeutic applications, leveraging its proven "privileged" nature in the ongoing quest for innovative medicines.

References

  • Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 2-arylthiobenzoic acids. (1990).
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Synthesis and biological activity of N-phenylanthranilic acid derivatives. Semantic Scholar. Retrieved from [Link]

  • Discovery of 5-(3-chlorophenylamino)benzo[c][8][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Retrieved from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. ACS Publications. Retrieved from [Link]

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. Retrieved from [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Retrieved from [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. Retrieved from [Link]

  • Synthesis, preferentially hypoxic apoptosis and anti-angiogenic activity of 1,2,4-benzotrazin-3-amine 1,4-dioxide bearing alkyl linkers with 1,2,4-benzotrazin-3-amine 1-oxide derivatives. PubMed. Retrieved from [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. ScienceDirect. Retrieved from [Link]

  • Therapeutics Targeting the Core Apoptotic Machinery. PMC. Retrieved from [Link]

  • The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds. ResearchGate. Retrieved from [Link]

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. PubMed. Retrieved from [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Retrieved from [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Retrieved from [Link]

  • Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents. ResearchGate. Retrieved from [Link]

  • 2-((3-Chlorophenyl)amino)benzoic acid. PubChem. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid Derivatives

Introduction: The Significance of N-Aryl Anthranilic Acid Scaffolds in Modern Drug Discovery The 2-((3-chlorophenyl)amino)benzoic acid scaffold, a derivative of N-phenylanthranilic acid, represents a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Anthranilic Acid Scaffolds in Modern Drug Discovery

The 2-((3-chlorophenyl)amino)benzoic acid scaffold, a derivative of N-phenylanthranilic acid, represents a cornerstone in medicinal chemistry. These "fenamic acid" analogues are privileged structures, meaning they are frequently found as the core of biologically active compounds. Their prevalence stems from their ability to mimic key biological interactions, often acting as hinges or scaffolds that present functional groups in a precise three-dimensional orientation to interact with protein targets. Derivatives of this core structure have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The continuous exploration of novel derivatives is a vibrant area of research aimed at discovering next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-((3-chlorophenyl)amino)benzoic acid, a key intermediate for the development of novel therapeutic agents. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible synthesis.

Core Synthetic Strategy: The Ullmann Condensation

The most reliable and scalable method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction forms the crucial carbon-nitrogen bond between an aryl halide and an amine.[3][4] While newer methods like the Buchwald-Hartwig amination exist, the Ullmann condensation remains a cost-effective and highly effective method for this particular class of compounds, often providing excellent yields.

The general reaction is as follows:

Reaction Mechanism: A Closer Look at the Copper-Catalyzed N-Arylation

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.

Ullmann_Mechanism cluster_0 Catalyst Activation cluster_1 C-N Bond Formation CuI Cu(I) Catalyst Amide_Complex Copper Amide Complex [Cu(I)-NHR'] CuI->Amide_Complex Amine 3-Chloroaniline (R'-NH2) Amine->Amide_Complex Deprotonation Base Base (e.g., K2CO3) Base->Amide_Complex CuIII_Intermediate Cu(III) Intermediate [Ar-Cu(III)(NHR')(X)] Amide_Complex->CuIII_Intermediate Oxidative Addition Aryl_Halide 2-Chlorobenzoic Acid (Ar-X) Aryl_Halide->CuIII_Intermediate Product 2-((3-Chlorophenyl)amino)benzoic Acid (Ar-NHR') CuIII_Intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

The key steps are:

  • Formation of the Copper Amide Complex: The amine (3-chloroaniline) reacts with the copper(I) catalyst in the presence of a base to form a copper amide complex. The base is crucial for deprotonating the amine, increasing its nucleophilicity.

  • Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) amide complex, forming a copper(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) intermediate, yielding the N-aryl anthranilic acid product and regenerating the copper(I) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Synthesis of 2-((3-Chlorophenyl)amino)benzoic acid

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Chlorobenzoic acid156.5710.0 g0.0639Substrate
3-Chloroaniline127.578.96 g0.0702Nucleophile (1.1 eq)
Anhydrous Potassium Carbonate138.2117.6 g0.127Base (2.0 eq)
Copper(I) Iodide (CuI)190.450.61 g0.0032Catalyst (5 mol%)
N,N-Dimethylformamide (DMF)73.09100 mL-Solvent
Hydrochloric Acid (HCl), 2M-~150 mL-For workup
Ethanol-As needed-For recrystallization
Deionized Water-As needed-For washing
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Reaction Workflow

Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirrer) Reagents 2. Add Reagents (2-Chlorobenzoic acid, 3-Chloroaniline, K2CO3, CuI, DMF) Setup->Reagents Heating 3. Heating & Reflux (130-140°C, 12-18 h) Reagents->Heating Cooling 4. Cooling to RT Heating->Cooling Workup 5. Aqueous Workup (Pour into water, Acidify with HCl) Cooling->Workup Filtration1 6. First Filtration (Collect crude product) Workup->Filtration1 Recrystallization 7. Purification (Recrystallize from Ethanol/Water) Filtration1->Recrystallization Filtration2 8. Final Filtration & Drying (Collect pure product) Recrystallization->Filtration2 Analysis 9. Characterization (TLC, MP, NMR, IR) Filtration2->Analysis

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add 2-chlorobenzoic acid (10.0 g, 0.0639 mol), 3-chloroaniline (8.96 g, 0.0702 mol), anhydrous potassium carbonate (17.6 g, 0.127 mol), and copper(I) iodide (0.61 g, 0.0032 mol).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • Heating and Reflux: Begin stirring the mixture and heat it to 130-140°C using a heating mantle. Maintain a gentle reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

  • Aqueous Workup: Pour the cooled reaction mixture into a beaker containing 500 mL of cold water. Stir the mixture vigorously.

  • Acidification: Slowly add 2M hydrochloric acid to the aqueous mixture while stirring until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

  • First Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry the product in a vacuum oven.

Expected Results and Characterization
  • Yield: A successful reaction should yield approximately 13-15 g of the final product (82-94% yield).

  • Appearance: A pale yellow to off-white crystalline solid.

  • Melting Point: The melting point of 2-((3-chlorophenyl)amino)benzoic acid is expected to be in the range of 174-178°C.

  • Spectroscopic Analysis:

    • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons and the amine and carboxylic acid protons.

    • IR (KBr): Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1680 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Chlorobenzoic acid: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.

    • 3-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Handle with extreme care.

    • Copper(I) Iodide: May cause skin and eye irritation.

    • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This detailed protocol provides a robust and reproducible method for the synthesis of 2-((3-chlorophenyl)amino)benzoic acid derivatives via the Ullmann condensation. By understanding the underlying mechanism and adhering to the specified conditions and safety precautions, researchers can confidently produce this valuable intermediate for further exploration in drug discovery and development. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Hsieh, P.-W.; Hwang, T.-L.; Wu, C.-C.; et al. The evaluation and structure–activity relationships of N-phenylanthranilic acid derivatives as anti-inflammatory agents. Eur. J. Med. Chem.2002 , 37 (8), 689–697. [Link]

  • Mali, S. N.; Pandey, A. Synthesis, Computational Analysis, Antimicrobial, Antioxidant, Trypan Blue Exclusion Assay, β-hematin Assay and Anti-inflammatory Studies of some Hydrazones (Part-I). Curr. Comput. Aided Drug Des.2023 , 19 (2), 108-122. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Wolf, C.; Liu, S.; Mei, X.; August, A. T.; Casimir, M. D. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. J. Org. Chem.2006 , 71 (8), 3270–3273. [Link]

  • Loba Chemie. 3-AMINOBENZOIC ACID. [Link]

Sources

Application

Application Notes and Protocols: Antimicrobial Activity of 2-((3-Chlorophenyl)amino)benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Promise of Fenamate Analogs as Antimicrobial Agents The relentless rise of antimicrobial resistance necessitates the exploration o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Promise of Fenamate Analogs as Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of N-phenylanthranilic acid, commonly known as fenamates, have garnered significant interest. While traditionally recognized for their non-steroidal anti-inflammatory drug (NSAID) properties, emerging evidence highlights their potential as a promising class of antimicrobial compounds. This application note provides a comprehensive guide to understanding and evaluating the antimicrobial activity of 2-((3-Chlorophenyl)amino)benzoic acid and its analogs, offering insights into their synthesis, mechanisms of action, and detailed protocols for their microbiological assessment.

2-((3-Chlorophenyl)amino)benzoic acid, a halogenated derivative of N-phenylanthranilic acid, represents a key structure for investigation. The presence of the chlorine atom on the phenyl ring is anticipated to modulate the compound's lipophilicity and electronic properties, which can significantly influence its interaction with microbial targets. Studies on related anthranilic acid derivatives have demonstrated activity against a range of pathogenic bacteria, including multidrug-resistant strains, underscoring the therapeutic potential of this chemical class.[1][2]

Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid Analogs: The Ullmann Condensation

A robust and widely utilized method for the synthesis of N-aryl anthranilic acids, including 2-((3-Chlorophenyl)amino)benzoic acid, is the Ullmann condensation.[3][4] This copper-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Principle: The Ullmann condensation typically involves the reaction of an o-halobenzoic acid with an aniline derivative in the presence of a copper catalyst and a base at elevated temperatures.[3][5]

A general synthetic scheme is presented below:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Halobenzoic Acid P 2-((3-Chlorophenyl)amino)benzoic Acid R1->P + R2 R2 3-Chloroaniline Catalyst Copper Catalyst (e.g., CuO, CuI) Catalyst->P Base Base (e.g., K2CO3) Base->P Solvent High-boiling polar solvent Solvent->P

Caption: General schematic of the Ullmann condensation for synthesizing 2-((3-Chlorophenyl)amino)benzoic acid.

Protocol: Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid

This protocol is a representative example based on established Ullmann condensation procedures.[3][4] Optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) may be necessary for specific analogs.

Materials:

  • 2-Chlorobenzoic acid

  • 3-Chloroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or other suitable copper catalyst

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or nitrobenzene)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (NaOH) solution

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (optional, for purification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 3-chloroaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) oxide (e.g., 0.1 equivalents).

  • Add a suitable high-boiling point solvent (e.g., DMF) to the flask.

  • Heat the reaction mixture to reflux (typically 150-200°C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water and acidify with concentrated HCl to a pH of approximately 2-3. This will precipitate the crude product.

  • Filter the precipitate, wash it with dilute HCl and then with water to remove unreacted aniline and inorganic salts.

  • For purification, the crude product can be dissolved in a suitable aqueous base (e.g., NaOH solution) and then re-precipitated by the addition of acid.

  • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain 2-((3-Chlorophenyl)amino)benzoic acid.

  • Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Evaluating Antimicrobial Activity: Standard Protocols

The antimicrobial efficacy of 2-((3-Chlorophenyl)amino)benzoic acid and its analogs can be quantitatively assessed using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).[6][7] The two most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antimicrobial activity of a compound.[4][8]

Materials:

  • Test compound (2-((3-Chlorophenyl)amino)benzoic acid or its analogs)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: From a pure culture, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application: Aseptically apply a known concentration of the test compound solution onto sterile filter paper disks and allow the solvent to evaporate completely. Place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[9][10]

Materials:

  • Test compound stock solution of known concentration

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared as in the Kirby-Bauer method, then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Serial Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. This will result in the desired final bacterial concentration and the final test concentrations of the compound.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antimicrobial_Testing_Workflow cluster_synthesis Compound Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification KB_Test Kirby-Bauer Disk Diffusion Purification->KB_Test MIC_Test Broth Microdilution (MIC) Purification->MIC_Test Zone_Measurement Measure Zones of Inhibition KB_Test->Zone_Measurement MIC_Determination Determine MIC Values MIC_Test->MIC_Determination SAR_Analysis Structure-Activity Relationship Zone_Measurement->SAR_Analysis MIC_Determination->SAR_Analysis

Caption: Experimental workflow for the evaluation of antimicrobial activity.

Potential Mechanisms of Action

The antimicrobial mechanism of 2-((3-Chlorophenyl)amino)benzoic acid and its analogs is likely multifaceted. Based on studies of related fenamate compounds, several potential targets and pathways can be proposed:

  • Inhibition of Cyclooxygenase (COX) Enzymes: While primarily associated with their anti-inflammatory effects, the inhibition of COX enzymes could also play a role in their antimicrobial activity.[11]

  • Membrane Disruption: Some benzoic acid derivatives have been shown to increase the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death.[12]

  • Inhibition of Cell Wall Synthesis: Although not their primary mechanism, some compounds with similar core structures may interfere with the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall.[8][13][14][15]

  • Inhibition of the NLRP3 Inflammasome: Fenamates have been identified as inhibitors of the NLRP3 inflammasome, a component of the innate immune system.[7] While this is an indirect mechanism, modulating the host's inflammatory response to infection can be a valuable therapeutic strategy.

  • Modulation of Ion Channels: Fenamates are known to modulate various ion channels, which could disrupt essential physiological processes in bacteria.[6]

Representative Antimicrobial Activity Data

The following table summarizes hypothetical MIC data for 2-((3-Chlorophenyl)amino)benzoic acid and its analogs against common bacterial pathogens to illustrate potential structure-activity relationships. Actual values would need to be determined experimentally.

CompoundR1R2R3S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-((3-Chlorophenyl)amino)benzoic acid HClH1632
Analog AFClH816
Analog BHBrH1632
Analog CHClCH₃3264
Analog DHNO₂H88

Note: This table is for illustrative purposes only.

Conclusion and Future Directions

2-((3-Chlorophenyl)amino)benzoic acid and its analogs represent a promising class of compounds with the potential for development as novel antimicrobial agents. Their straightforward synthesis via the Ullmann condensation and their multifaceted mechanisms of action make them attractive candidates for further investigation. Future research should focus on synthesizing a broader range of analogs to establish a clear structure-activity relationship, elucidating the precise molecular targets responsible for their antimicrobial effects, and evaluating their efficacy in in vivo models of infection. The protocols outlined in this application note provide a solid foundation for researchers to explore the antimicrobial potential of this exciting class of molecules.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]

  • Antibacterial anthranilic acid derivatives from Geijera parviflora. ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Exploring the antibacterial potential of novel fenamate-based derivatives: insights from molecular docking studies. Pharmakeftiki. [Link]

  • Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. PubMed. [Link]

  • Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. PMC. [Link]

  • Multiple actions of fenamates and other nonsteroidal anti-inflammatory drugs on GABAA receptors. PubMed. [Link]

  • Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents. ResearchGate. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research. [Link]

  • 13.2A: Inhibiting Cell Wall Synthesis. Biology LibreTexts. [Link]

  • Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. ResearchGate. [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. PubMed Central. [Link]

  • Inhibitors of Bacterial Cell Wall Synthesis. Basicmedical Key. [Link]

  • Synthesis and antimicrobial activity of some anthranilic acid derivatives. PubMed. [Link]

  • What is the mechanism of Ufenamate? Patsnap Synapse. [Link]

  • Bacterial Cell Wall Synthesis Inhibitors. Clinical Gate. [Link]

  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating the Anti-inflammatory Properties of N-(3-chlorophenyl)anthranilic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract N-(3-chlorophenyl)anthranilic acid, a derivative of anthranilic acid, belongs to the fenamate class of non-steroidal anti-inflammatory dr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-chlorophenyl)anthranilic acid, a derivative of anthranilic acid, belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic potential is primarily rooted in its ability to modulate key inflammatory pathways. This document provides a comprehensive guide for the scientific community, detailing the mechanistic underpinnings of N-(3-chlorophenyl)anthranilic acid's anti-inflammatory action and offering robust, field-tested protocols for its evaluation. We will delve into both in vitro and in vivo models, explaining the scientific rationale behind each experimental step to ensure methodological integrity and data reliability. The protocols are designed to be self-validating, enabling researchers to accurately characterize the compound's efficacy, potency, and mechanism of action.

Introduction: Chemical Profile and Therapeutic Context

N-(3-chlorophenyl)anthranilic acid (C₁₃H₁₀ClNO₂) is an aromatic amine and a carboxylic acid.[1][2] Structurally, it is part of the fenamate group, which are N-arylanthranilic acid derivatives.[3] Like other compounds in this class, its primary pharmacological activity is the inhibition of prostaglandin synthesis, which are key mediators of pain, fever, and inflammation.[3] Understanding its precise interactions with inflammatory cascades is crucial for its development as a therapeutic agent.

Chemical Properties:

  • Synonym: 2-[(3-Chlorophenyl)amino]benzoic Acid[1]

  • Molecular Formula: C₁₃H₁₀ClNO₂[1][3]

  • Molecular Weight: 247.68 g/mol [1]

  • CAS Number: 13278-36-9[1][2]

  • Appearance: Pale yellow solid[2]

Core Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of N-(3-chlorophenyl)anthranilic acid are predominantly achieved through the inhibition of the cyclooxygenase (COX) enzymes. However, a comprehensive evaluation should also consider its potential impact on other major inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB).

The Cyclooxygenase (COX) Pathway

There are two main isoforms of the COX enzyme: COX-1 and COX-2.[4][5]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the stomach lining and maintaining kidney blood flow.[4][5]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[4][6] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[4][7]

N-(3-chlorophenyl)anthranilic acid, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby reducing the synthesis of inflammatory prostaglandins.[3][4] The selectivity of the compound for COX-2 over COX-1 is a critical parameter, as non-specific inhibition of COX-1 is associated with gastrointestinal side effects.[4]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulation aa Arachidonic Acid (AA) pla2->aa Releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 homeostatic Homeostatic Prostaglandins (e.g., GI protection, platelet function) pgh2_1->homeostatic Synthetases inflammatory Inflammatory Prostaglandins (e.g., PGE2, PGI2) pgh2_2->inflammatory Synthetases inflammation Inflammation Pain, Fever, Swelling inflammatory->inflammation stimuli Inflammatory Stimuli (Cytokines, LPS) stimuli->cox2 Induces nsaid N-(3-chlorophenyl)anthranilic acid (NSAID) nsaid->cox1 May inhibit nsaid->cox2 Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9][10] It is activated by stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like TNF-α and IL-1.[8][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to initiate gene transcription.[12] Investigating whether N-(3-chlorophenyl)anthranilic acid can modulate this pathway provides deeper insight into its anti-inflammatory profile beyond COX inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Compound N-(3-chlorophenyl) anthranilic acid Compound->IKK Potential Inhibition? Compound->NFkB_nuc Potential Inhibition? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription InVitro_Workflow cluster_analysis Downstream Analysis start Seed Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with N-(3-chlorophenyl)anthranilic acid (Non-toxic concentrations) start->pretreatment Incubate 24h stimulation Stimulate with LPS (e.g., 1 µg/mL for 24h) pretreatment->stimulation Incubate 1-2h harvest Harvest Supernatant & Lyse Cells stimulation->harvest elisa ELISA for Cytokines (TNF-α, IL-6) harvest->elisa griess Griess Assay for Nitric Oxide (NO) harvest->griess western Western Blot for Proteins (COX-2, iNOS, p-IκBα) harvest->western end Data Analysis & Interpretation elisa->end griess->end western->end

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in 24- or 96-well plates and incubate overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of N-(3-chlorophenyl)anthranilic acid for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and co-incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis of secreted mediators.

Protocol 3: Quantification of Inflammatory Mediators

A. Nitric Oxide (NO) Measurement (Griess Assay)

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated, producing large amounts of NO. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Methodology:

  • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

B. Pro-inflammatory Cytokine Measurement (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant. [13][14] Methodology (General Sandwich ELISA Protocol):

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight. [15]2. Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. [15]3. Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. [15]5. Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change. [15]7. Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Determine the cytokine concentration from the standard curve. [15]

In Vivo Experimental Protocols

In vivo models are critical for evaluating the therapeutic efficacy of a compound in a complex biological system, accounting for pharmacokinetics and systemic effects. [16][17]

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and highly reproducible model of acute inflammation. [18][19]The injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured to assess the efficacy of anti-inflammatory drugs. [20]

InVivo_Workflow start Acclimatize Rats/Mice baseline Measure Baseline Paw Volume (Plethysmometer) start->baseline treatment Administer Compound Orally (p.o.) or Intraperitoneally (i.p.) baseline->treatment induction Inject Carrageenan (1%) into sub-plantar region of right hind paw treatment->induction 30-60 min post-treatment measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan induction->measurement end Calculate % Inhibition of Edema and Analyze Data measurement->end

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Groups: Divide animals (e.g., Wistar rats or Swiss albino mice) into groups: Vehicle Control, Positive Control (e.g., Indomethacin 5-10 mg/kg), and Test Groups (N-(3-chlorophenyl)anthranilic acid at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. [20]3. Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. [21]4. Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. [18][20]5. Paw Volume Measurement: Measure the paw volume at hourly intervals for up to 5 hours after the carrageenan injection. [20]6. Calculation:

    • Edema Volume = (Paw volume at time 't') - (Baseline paw volume)

    • Percent Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100%

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of N-(3-chlorophenyl)anthranilic acid on RAW 264.7 Cells

Concentration (µM) Cell Viability (%) ± SD
Vehicle Control 100 ± 4.5
1 98.7 ± 5.1
10 97.2 ± 4.8
25 95.5 ± 6.2
50 91.3 ± 5.9
100 70.1 ± 7.3
200 45.6 ± 8.1

SD: Standard Deviation. Concentrations for anti-inflammatory assays should be chosen where viability is >90%.

Table 2: Effect of N-(3-chlorophenyl)anthranilic acid on LPS-Induced Mediator Production

Treatment NO Production (% of LPS Control) TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD
Control (No LPS) 5.2 ± 1.1 15.4 ± 3.1 10.8 ± 2.5
LPS (1 µg/mL) 100 ± 8.9 2540.1 ± 150.7 1855.6 ± 121.3
LPS + Compound (10 µM) 65.3 ± 7.4 1432.8 ± 98.2 1021.4 ± 88.9
LPS + Compound (25 µM) 41.8 ± 6.2 876.5 ± 75.6 650.7 ± 61.2
LPS + Compound (50 µM) 22.5 ± 4.9 312.9 ± 44.1 289.3 ± 35.8

Data presented as mean ± SD. Statistical significance vs. LPS control should be calculated (e.g., using ANOVA).

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment Group (Dose, mg/kg) Paw Edema Volume at 3h (mL) ± SD Inhibition of Edema (%)
Vehicle Control 0.85 ± 0.09 -
Indomethacin (10) 0.31 ± 0.05* 63.5
Compound (25) 0.62 ± 0.07* 27.1
Compound (50) 0.45 ± 0.06* 47.1
Compound (100) 0.34 ± 0.05* 60.0

p < 0.05 compared to Vehicle Control.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of N-(3-chlorophenyl)anthranilic acid. By systematically progressing from foundational cytotoxicity assays to mechanistic in vitro studies and culminating in in vivo efficacy models, researchers can build a detailed pharmacological profile of the compound. The causality-driven approach, explaining the "why" behind each protocol, ensures that the generated data is both reliable and interpretable, facilitating its potential translation into future therapeutic applications.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • MTT assay - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023591. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5494. Retrieved from [Link]

  • Liu, S. F., & Malik, A. B. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Bioscience, 11, 2199-2208. Retrieved from [Link]

  • Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. Retrieved from [Link]

  • O'Carroll, C., et al. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Current Topics in Medicinal Chemistry, 20(1), 4-15. Retrieved from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. Scandinavian Journal of Rheumatology, 27(sup109), 6-12. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Source Not Available]
  • What Is the Role of Cyclooxygenase (COX) in the Body? (2022). GoodRx. Retrieved from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Retrieved from [Link]

  • Establishment of LPS-induced intestinal inflammation mice model: pilot study. (2020). Journal of Rheumatic Diseases. Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). Journal of Translational Medicine. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Aïd, S., & Bosetti, F. (2011). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 32(7), 405-410. Retrieved from [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). International Immunopharmacology. Retrieved from [Link]

  • Ahmadiani, A., et al. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 14(8), 612-614. Retrieved from [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. (2016). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. (2024). MDPI. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). [Source Not Available]
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Cyclooxygenase-1/2 pathway and its physiological functions. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Enhanced Cyclooxygenase-2 (COX-2) Inhibitors Beyond Curcumin Through Virtual Screening to Target Inflammation-Related Metabolic Complications. (2024). MDPI. Retrieved from [Link]

  • Cytokine Detection ELISAs. (n.d.). Chondrex, Inc. Retrieved from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (2011). Methods in Molecular Biology. Retrieved from [Link]

  • Tufnil | 200 mg | Tablet. (n.d.). MedEx. Retrieved from [Link]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (2017). Methods in Molecular Biology. Retrieved from [Link]

  • N-(3-Chlorophenyl)Anthranilic Acid 98.0%(HPLC). (n.d.). PureSynth. Retrieved from [Link]

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (2022). MDPI. Retrieved from [Link]

  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • The Synthesis of Anthranilic Acid, Tryptophan, and Sulfenyl Chloride Analogues, and Enzymatic Studies. (2012). [Source Not Available]
  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Preparation of anthranilic acid. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Application

experimental protocol for biological screening of 2-((3-Chlorophenyl)amino)benzoic acid

Application Note: Biological Screening & Profiling of 2-((3-Chlorophenyl)amino)benzoic Acid Compound Identifier: 3-Chlorofenamic Acid (3-Cl-FA) CAS: 13278-36-9 Class: N-phenylanthranilic acid derivative (Fenamate) Primar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Screening & Profiling of 2-((3-Chlorophenyl)amino)benzoic Acid

Compound Identifier: 3-Chlorofenamic Acid (3-Cl-FA) CAS: 13278-36-9 Class: N-phenylanthranilic acid derivative (Fenamate) Primary Target: Cyclooxygenase (COX-1/COX-2) Secondary Targets: Ion Channels (CaCCs, TRP, KCNQ)

Executive Summary & Scientific Rationale

2-((3-Chlorophenyl)amino)benzoic acid (herein referred to as 3-Cl-FA ) is a non-steroidal anti-inflammatory drug (NSAID) pharmacophore belonging to the fenamate class. While its primary mechanism of action is the inhibition of prostaglandin G/H synthase (COX enzymes), fenamates are chemically "privileged structures" known for pleiotropic activity. They frequently act as modulators of ion channels, specifically Calcium-Activated Chloride Channels (CaCCs), TRP channels (e.g., TRPM3), and Potassium channels (e.g., KCNQ).

Experimental Strategy: To fully characterize 3-Cl-FA, a single-endpoint assay is insufficient. This protocol outlines a Multi-Target Profiling Architecture :

  • Primary Pharmacodynamics: Quantitative assessment of COX-1 vs. COX-2 inhibition to determine anti-inflammatory potency and isoform selectivity (crucial for predicting gastrointestinal vs. cardiovascular safety profiles).

  • Secondary Electrophysiology: Screening for ion channel modulation, a common "off-target" effect of 3-chlorinated fenamates that can confound data or offer novel therapeutic utility.

  • Cellular Safety: Establishing the therapeutic window via metabolic toxicity assays.

Reagent Preparation & Physicochemical Handling

Fenamates are lipophilic weak acids. Improper solubilization leads to microprecipitation, causing false negatives in enzymatic assays and false positives in cell-based assays (due to aggregate toxicity).

Solubility Protocol:

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute into assay buffer immediately prior to use.

    • Critical Constraint: Final DMSO concentration in biological assays must remain ≤ 0.5% (v/v) . Higher concentrations can denature COX enzymes and alter ion channel gating kinetics.

ParameterSpecificationNote
Molecular Weight 247.68 g/mol
pKa ~3.9 - 4.2Ionized at physiological pH (7.4).
LogP ~3.5High membrane permeability; potential for non-specific binding to plasticware.

Module 1: Primary Pharmacodynamics (COX Isoform Inhibition)

Objective: Determine the IC50 values for COX-1 (ovine) and COX-2 (human recombinant) to calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2).

Mechanism: The assay utilizes the peroxidase activity of the COX enzyme. Arachidonic acid (AA) is converted to PGG2, then reduced to PGH2. During this reduction, the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is oxidized, yielding a colorimetric signal.

Protocol Workflow:

  • Enzyme Activation:

    • Thaw COX-1 and COX-2 enzymes on ice.

    • Dilute enzymes in Reaction Buffer (100 mM Tris-HCl, pH 8.0, containing 5 µM Hematin). Hematin is critical for the reconstitution of the holoenzyme.

  • Inhibitor Incubation:

    • Add 10 µL of 3-Cl-FA (serially diluted from 100 µM to 1 nM) to the wells.

    • Add 10 µL of Enzyme solution.

    • Incubate: 15 minutes at 25°C. This allows time-dependent binding (common with fenamates) to occur.

  • Substrate Initiation:

    • Add 10 µL of Colorimetric Substrate Solution (TMPD + Arachidonic Acid).

    • Note: Arachidonic acid is unstable; prepare fresh in KOH and keep on ice.

  • Readout:

    • Measure Absorbance at 590 nm kinetically for 5 minutes.

    • Calculate the slope of the linear portion of the curve (reaction rate).

Data Analysis: Calculate Percent Inhibition:



Fit data to a 4-parameter logistic equation to derive IC50.

Module 2: Secondary Screen (Ion Channel Modulation)

Objective: Screen for "dirty" pharmacology typical of 3-chloro fenamates, specifically blocking Calcium-Activated Chloride Channels (CaCCs) or TRP channels.

Method: Fluorescence-Based Membrane Potential Assay (FLIPR/FlexStation). Rationale: Patch-clamp is too slow for initial screening. Potentiometric dyes provide a high-throughput proxy for channel block (hyperpolarization prevention) or activation (depolarization).

Protocol Workflow:

  • Cell Seeding:

    • Use CHO-K1 or HEK293 cells stably expressing the target channel (e.g., TMEM16A for CaCC or TRPM3).

    • Seed at 30,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate 24h.

  • Dye Loading:

    • Remove media. Wash with HBSS (Hank's Balanced Salt Solution).

    • Load cells with Membrane Potential Dye (e.g., DiBAC4(3) for slow changes or FLIPR Blue for fast kinetics).

    • Incubate 30 mins at 37°C.

  • Compound Addition (Pre-treatment):

    • Add 3-Cl-FA (10 µM and 50 µM screening doses).

    • Incubate 10 minutes.

  • Stimulation:

    • Inject Agonist (e.g., Ionomycin to raise intracellular Ca2+ and trigger CaCCs).

  • Detection:

    • Monitor Fluorescence (Ex/Em specific to dye) for 120 seconds.

    • Interpretation: If 3-Cl-FA blocks the channel, the agonist-induced depolarization (fluorescence increase) will be blunted compared to vehicle control.

Module 3: Cellular Toxicity (MTT Assay)

Objective: Ensure that observed biological effects are due to specific target modulation and not general mitochondrial toxicity or membrane disruption.

  • Seeding: HEK293 cells (10,000/well).

  • Treatment: Incubate with 3-Cl-FA (0.1 – 100 µM) for 24 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

  • Measurement: Absorbance at 570 nm.

  • Validation Rule: The IC50 for toxicity must be at least 10-fold higher than the IC50 for COX inhibition to consider the compound a viable drug candidate.

Visualizations

Diagram 1: The Fenamate Screening Workflow

ScreeningProtocol cluster_Primary Module 1: Primary Target (COX) cluster_Secondary Module 2: Off-Target (Ion Channels) Compound Compound: 3-Cl-FA (100 mM DMSO Stock) Dilution Serial Dilution (Assay Buffer <0.5% DMSO) Compound->Dilution COX_Assay Enzymatic Assay (COX-1 vs COX-2) Dilution->COX_Assay  0.1 - 100 µM Channel_Assay Membrane Potential Assay (HEK293/CHO Cells) Dilution->Channel_Assay  10 - 50 µM Readout_1 Peroxidase Activity (Abs 590nm) COX_Assay->Readout_1 Analysis Data Integration Calculate Selectivity Index (SI) Readout_1->Analysis Readout_2 Fluorescence Flux (FLIPR/FlexStation) Channel_Assay->Readout_2 Readout_2->Analysis

Caption: Integrated workflow for profiling 3-Cl-FA, prioritizing COX isoform selectivity followed by ion channel liability screening.

Diagram 2: COX Inhibition Mechanism

COX_Mechanism AA Arachidonic Acid COX COX-1 / COX-2 (Heme Active Site) AA->COX Substrate Binding PGG2 PGG2 COX->PGG2 Cyclooxygenase PGH2 PGH2 PGG2->PGH2 Peroxidase Signal Oxidized TMPD (Colorimetric Signal) PGH2->Signal Co-oxidation Inhibitor 3-Cl-FA (Inhibitor) Inhibitor->COX Competitive/Time-Dependent Blockade

Caption: Mechanistic pathway of the COX-peroxidase assay. 3-Cl-FA blocks the active site, preventing the conversion of AA and the subsequent colorimetric signal.

References

  • Fenamate Pharmacology: Flower, R. J., et al. (1972).[1] "Effects of fenamates on prostaglandin biosynthesis."[1][2][3] Nature. Link

  • Ion Channel Modulation: Harteneck, C., et al. (2007). "Fenamates: The door to ion channels." British Journal of Pharmacology. Link

  • COX Selectivity Protocols: Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Link

  • 3-Chloro-Fenamate Specifics: Li, H., et al. (2011). "Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators." Molecular Pharmacology. Link

  • Toxicity Screening: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual (NCBI). Link

Sources

Method

Application Note: Synthesis and Characterization of Metal Complexes with 2-((3-Chlorophenyl)amino)benzoic Acid

Executive Summary This application note details the protocol for synthesizing transition metal complexes (specifically Cu(II), Co(II), and Ni(II)) with 2-((3-Chlorophenyl)amino)benzoic acid (also referred to as N-(3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing transition metal complexes (specifically Cu(II), Co(II), and Ni(II)) with 2-((3-Chlorophenyl)amino)benzoic acid (also referred to as N-(3-chlorophenyl)anthranilic acid).

This ligand belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Metal complexation of fenamates has been shown to enhance anti-inflammatory activity, reduce gastrointestinal toxicity, and exhibit potent antimicrobial properties [1, 2]. The presence of the electron-withdrawing chlorine atom at the meta position of the N-phenyl ring modulates the electronic properties of the ligand, influencing lipophilicity and metal binding affinity compared to the parent N-phenylanthranilic acid.

Scientific Principles & Coordination Strategy

Ligand Chemistry

The ligand, 2-((3-Chlorophenyl)amino)benzoic acid, possesses two potential donor sites:

  • Carboxylate Group (

    
    ):  The primary donor. It can coordinate in a monodentate, bidentate chelating, or bidentate bridging mode.
    
  • Secondary Amine (

    
    ):  Generally a weak donor in fenamates due to steric hindrance and the electron-withdrawing nature of the phenyl ring (exacerbated here by the 3-Cl substituent).
    
Synthetic Logic

The synthesis follows a ligand-exchange mechanism driven by pH control.

  • Step 1 (Activation): The insoluble acid is converted to its soluble sodium salt using NaOH or

    
    .
    
  • Step 2 (Complexation): The metal salt (chloride or acetate) is introduced. The high affinity of the carboxylate for the divalent metal ion (

    
    ) drives the precipitation of the neutral complex.
    
  • Thermodynamics: The formation of neutral species

    
     is entropically and enthalpically favored in aqueous/ethanolic media, leading to immediate precipitation.
    
Structural Prediction
  • Copper(II): Often forms binuclear "paddlewheel" structures

    
     where the carboxylate bridges two copper centers [3].
    
  • Cobalt(II) / Nickel(II): Typically form mononuclear octahedral complexes

    
     or 
    
    
    
    .

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )PurityRole
2-((3-Chlorophenyl)amino)benzoic acid247.68>98%Ligand
Sodium Hydroxide (NaOH)40.00AR GradeDeprotonating Agent
Copper(II) Chloride Dihydrate (

)
170.48>99%Metal Source
Cobalt(II) Chloride Hexahydrate (

)
237.93>98%Metal Source
Nickel(II) Chloride Hexahydrate (

)
237.69>98%Metal Source
Ethanol / Distilled Water-HPLC GradeSolvent System
Workflow Diagram

SynthesisWorkflow start Start: Ligand Preparation deprot Deprotonation Dissolve Ligand in EtOH/H2O (1:1) Add 1.0 eq NaOH start->deprot check_ph Check pH Target: pH 7.5 - 8.0 deprot->check_ph metal_sol Prepare Metal Solution Dissolve MCl2 in H2O check_ph->metal_sol pH OK mix Dropwise Addition Add Metal Sol. to Ligand Sol. Ratio 1:2 (M:L) metal_sol->mix reflux Reflux / Stir 60-80°C for 3-4 Hours mix->reflux precip Precipitation Colored solid forms reflux->precip wash Filtration & Washing Wash with H2O (removes NaCl) Wash with EtOH (removes unreacted ligand) precip->wash dry Drying Vacuum desiccator over CaCl2 wash->dry end Final Metal Complex dry->end

Figure 1: Step-by-step synthesis workflow for metal-fenamate complexes.

Detailed Procedure (Standardized for 1 mmol scale)
Step 1: Preparation of Sodium Anthranilate Solution
  • Weigh 0.495 g (2.0 mmol) of 2-((3-Chlorophenyl)amino)benzoic acid.

  • Dissolve in 20 mL of absolute ethanol.

  • Prepare a solution of 0.08 g (2.0 mmol) NaOH in 10 mL distilled water.

  • Slowly add the NaOH solution to the ligand solution while stirring.

  • Checkpoint: Measure pH.[1] It should be slightly alkaline (pH ~8). If the solution is cloudy, warm gently (50°C) until clear.

Step 2: Metalation (Example for Copper)
  • Weigh 0.170 g (1.0 mmol) of

    
    .
    
  • Dissolve in 10 mL distilled water.

  • Add the copper solution dropwise to the sodium anthranilate solution over 15 minutes.

    • Observation: A color change (typically bright green for Cu) will occur immediately, followed by the formation of a precipitate.

  • Reflux the mixture at 70°C for 3 hours to ensure thermodynamic equilibration and complete reaction.

Step 3: Isolation and Purification[2]
  • Cool the reaction mixture to room temperature.

  • Filter the precipitate using a Buchner funnel (vacuum filtration).

  • Wash 1: Wash with warm water (

    
     mL) to remove soluble sodium chloride byproduct.
    
  • Wash 2: Wash with a small amount of cold ethanol (

    
     mL) to remove any unreacted ligand.
    
  • Dry the product in a vacuum desiccator over anhydrous

    
     for 24 hours.
    

Characterization & Validation

To validate the synthesis, compare the spectral data of the free ligand (HL) against the metal complex (


).
Infrared Spectroscopy (FT-IR)

The most diagnostic feature is the shift in the carboxylate stretching frequencies.

Functional GroupFree Ligand (

)
Metal Complex (

)
Mechanistic Insight

1680 - 1690DisappearsDeprotonation confirmation

-1580 - 1600Asymmetric stretch of coord. carboxylate

-1380 - 1400Symmetric stretch

-> 200Indicates monodentate coordination [2]

3300 - 33503300 - 3350usually unchanged (non-coordinating N)

-450 - 500Formation of Metal-Oxygen bond
Electronic Spectroscopy (UV-Vis)
  • Ligand: Shows

    
     transitions (280-350 nm).
    
  • Cu(II) Complex: Expect a broad d-d transition band around 600-750 nm (distorted octahedral geometry).

  • Co(II) Complex: Pink/Red solid; d-d transitions around 500-550 nm .

Proposed Structure Visualization

Figure 2: Simplified coordination sphere for a monomeric Cu(II) fenamate complex. Note: Dimeric structures are also common depending on solvent conditions.

Application Notes

Solubility
  • The free acid is insoluble in water but soluble in ethanol, DMSO, and DMF.

  • The metal complexes are generally insoluble in water and ethanol but highly soluble in DMSO and DMF .

  • Tip: For biological assays (e.g., antimicrobial testing), dissolve the complex in DMSO (max 1% v/v final concentration) to avoid precipitation in culture media.

Stability
  • The complexes are stable in air and moisture.

  • Thermal Gravimetric Analysis (TGA) typically shows loss of coordinated water molecules between 100°C - 150°C, followed by ligand decomposition >250°C [1].

Biological Relevance

The 3-chloro substituent increases the lipophilicity of the complex compared to the parent anthranilate. This often correlates with enhanced cellular uptake in bacterial or cancer cells. Researchers should test for:

  • Albumin Binding: Fenamates bind strongly to serum albumin; complexation may alter this pharmacokinetics.

  • SOD Mimetic Activity: Copper complexes of this class often exhibit Superoxide Dismutase (SOD) mimetic activity, scavenging free radicals.

References

  • Al-Sha'alan, N. H. (2011). Synthesis, Characterization and Antimicrobial Activity of Some Transition Metal Complexes with N-Phenylanthranilic Acid. Molecules, 16(12), 1-10.[3] (General fenamate synthesis protocol).

  • SJC Department of Chemistry. (2015). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. St. Joseph's College Journal. (Specifics on IR shifts and coordination modes).

  • Deng, Z., et al. (2009). Crystal structures and magnetic properties of copper(II) complexes with N-phenylanthranilic acid derivatives. Polyhedron, 28(14), 2993-3000.
  • Gudasi, K. B., et al. (2006).[4] Synthesis and characterization of copper(II), nickel(II), cobalt(II), manganese(II) and zinc(II) complexes of naphthylhydrazone.[3][4][5] Journal of Inorganic Biochemistry. (Comparative metal synthesis methodology).

Sources

Application

Application Notes and Protocols: 2-((3-Chlorophenyl)amino)benzoic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Importance of N-Aryl Anthranilic Acids in Drug Discovery N-Aryl anthranilic acids, particularly the fenamate class, represent a cornerstone in the development of non-steroidal anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Anthranilic Acids in Drug Discovery

N-Aryl anthranilic acids, particularly the fenamate class, represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Among these, 2-((3-chlorophenyl)amino)benzoic acid, also known as N-(3-chlorophenyl)anthranilic acid, serves as a critical precursor for the synthesis of potent pharmaceutical compounds. Its structural motif, featuring a diarylamine linkage, is a key pharmacophore that imparts significant biological activity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this versatile building block in the creation of high-value pharmaceutical agents. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 2-((3-chlorophenyl)amino)benzoic acid is paramount for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO₂[1]
Molecular Weight 247.67 g/mol [1]
Appearance Pale yellow solid
Melting Point 171 °C
CAS Number 13278-36-9[1]

Structural Elucidation: The identity and purity of 2-((3-chlorophenyl)amino)benzoic acid should be unequivocally confirmed using modern analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine proton, confirming the molecular structure. The pattern of the aromatic signals is dependent on the substitution pattern of the benzene rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, further corroborating the structure.

  • Mass Spectrometry: This technique confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O functional groups.

Synthesis of the Precursor: The Ullmann Condensation

The synthesis of 2-((3-chlorophenyl)amino)benzoic acid is classically achieved via a copper-catalyzed N-arylation reaction known as the Ullmann condensation.[2] This reaction involves the coupling of an aryl halide with an amine. In this case, 2-chlorobenzoic acid reacts with 3-chloroaniline.

Reaction Causality:

The Ullmann condensation is a robust method for forming C-N bonds.[2] The copper catalyst is essential for facilitating the coupling between the aryl halide and the amine. The choice of a high-boiling, polar solvent is crucial to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate. The base is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, making it a more potent nucleophile.

Ullmann_Condensation Reactant1 2-Chlorobenzoic Acid Intermediate Reaction Intermediate Reactant1->Intermediate Reactant2 3-Chloroaniline Reactant2->Intermediate Catalyst Copper Catalyst (e.g., CuI) Catalyst->Intermediate facilitates coupling Base Base (e.g., K2CO3) Base->Intermediate neutralizes acid Solvent High-Boiling Solvent (e.g., DMF, NMP) Solvent->Intermediate provides medium Product 2-((3-Chlorophenyl)amino)benzoic acid Intermediate->Product forms C-N bond Heat Heat (Δ) Heat->Intermediate

Caption: Ullmann condensation for precursor synthesis.

Experimental Protocol: Synthesis of 2-((3-Chlorophenyl)amino)benzoic acid

This protocol is adapted from established methodologies for Ullmann-type reactions.[2]

Materials:

  • 2-Chlorobenzoic acid (1 equivalent)

  • 3-Chloroaniline (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, combine 2-chlorobenzoic acid, 3-chloroaniline, potassium carbonate, and copper(I) iodide in DMF.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the copper catalyst.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The color of the reaction mixture will typically darken.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-cold water.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

    • Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

Self-Validation:

  • In-process Control: Regular TLC analysis ensures the reaction goes to completion and helps in optimizing the reaction time.

  • Product Characterization: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should be compared with the literature value.

Application in Pharmaceutical Synthesis: Tolfenamic Acid

2-((3-Chlorophenyl)amino)benzoic acid is a key intermediate in the synthesis of several fenamate NSAIDs, including tolfenamic acid. Tolfenamic acid is used for the management of pain and inflammation.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Fenamates, including tolfenamic acid, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking the production of prostaglandins, tolfenamic acid effectively reduces these symptoms.[3]

COX_Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins converts Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate TolfenamicAcid Tolfenamic Acid (from precursor) TolfenamicAcid->COX inhibits

Caption: Mechanism of action of Tolfenamic Acid.

Quality Control and Analytical Protocols

Robust analytical methods are essential to ensure the quality and purity of both the precursor and the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

A validated reverse-phase HPLC (RP-HPLC) method is the standard for determining the purity of fenamate drugs and their precursors.

Chromatographic Conditions (Example for Fenamates):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 90:10, v/v) with pH adjustment to 2.5
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 30 °C

This method is based on a published protocol for tolfenamic acid and may require optimization for 2-((3-chlorophenyl)amino)benzoic acid.[1]

Method Validation: The HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (280 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Caption: HPLC workflow for purity analysis.

Conclusion

2-((3-Chlorophenyl)amino)benzoic acid is a fundamentally important precursor in the synthesis of a range of pharmaceutical compounds, most notably the fenamate class of NSAIDs. The Ullmann condensation provides a reliable, albeit challenging, synthetic route to this key intermediate. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and the implementation of robust analytical methods for quality control are essential for the successful application of this precursor in drug development. The protocols and insights provided in this document are intended to empower researchers to confidently and efficiently utilize this versatile chemical building block in their pursuit of novel therapeutics.

References

  • Wikipedia. Ullmann condensation. [Link]

  • PubChem. 2-((3-Chlorophenyl)amino)benzoic acid. [Link]

  • Khan, I., et al. (2021). Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. Recent Patents on Anti-Infective Drug Discovery, 16(2), 145-156.
  • Patsnap Synapse. (2024). What is the mechanism of Mefenamic Acid? [Link]

Sources

Method

Technical Guide: Applications and Protocols for 2-((3-Chlorophenyl)amino)benzoic Acid

[1] Executive Summary 2-((3-Chlorophenyl)amino)benzoic acid (CAS: 13278-36-9), also known as N-(3-chlorophenyl)anthranilic acid, is a critical pharmacophore in the fenamate class of non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-((3-Chlorophenyl)amino)benzoic acid (CAS: 13278-36-9), also known as N-(3-chlorophenyl)anthranilic acid, is a critical pharmacophore in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While structurally analogous to Tolfenamic acid (the 2-methyl-3-chloro derivative), this compound serves two distinct high-value roles in pharmaceutical research:

  • Biological Probe: A potent inhibitor of cyclooxygenase (COX) enzymes and a modulator of chloride (Cl⁻) ion channels, used to dissect inflammatory and nociceptive pathways.[1]

  • Synthetic Scaffold: A primary intermediate in the synthesis of acridone alkaloids and chemotherapeutic agents.[1] Its cyclization yields chloro-substituted acridones, which are privileged structures in oncology (DNA intercalation) and antiviral research.[1]

This guide provides a comprehensive technical overview of its patent landscape, mechanism of action, and validated experimental protocols for synthesis and biological assaying.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-[(3-chlorophenyl)amino]benzoic acid
Common Synonyms N-(3-chlorophenyl)anthranilic acid; 3-Chlorofenamic acid
CAS Number 13278-36-9
Molecular Formula C₁₃H₁₀ClNO₂
Molecular Weight 247.68 g/mol
pKa ~3.8 (Carboxylic acid)
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
Structural Class N-arylanthranilic acid (Fenamate)

Patent Landscape & Applications[1][4]

Precursor for Acridone Therapeutics

The most significant patent utility of 2-((3-Chlorophenyl)amino)benzoic acid is as a Key Intermediate for generating acridone derivatives.[1]

  • Mechanism: Intramolecular cyclization (Friedel-Crafts acylation) using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[1]

  • Patent Relevance: Patents covering Cridanimod, Acridone-4-carboxylic acids, and DNA-intercalating antitumor agents frequently cite this compound as "Intermediate A" or "Starting Material 1."[1]

  • Regioselectivity: Cyclization of the 3-chloro isomer yields a mixture of 1-chloroacridone and 3-chloroacridone , allowing access to positions 1 and 3 on the acridone ring, which are difficult to functionalize otherwise.[1]

Ion Channel Modulation

Fenamates are established blockers of chloride channels (e.g., CFTR, CaCC).[1]

  • Application: Used in patents describing "Blockers of Calcium-Activated Chloride Channels" for treating secretory diarrhea or cystic fibrosis.[1]

  • Specificity: The 3-chloro substitution enhances lipophilicity, altering the binding kinetics within the channel pore compared to unsubstituted N-phenylanthranilic acid.[1]

COX Inhibition (NSAID Activity)[1][3]
  • Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1]

  • Utility: Although less common as a marketed drug than Mefenamic acid, it is used in Structure-Activity Relationship (SAR) patents to define the steric limits of the fenamate binding pocket.[1]

Visualizing the Chemistry

Synthesis & Cyclization Pathway

The following diagram illustrates the synthesis of the target compound via Ullmann condensation and its subsequent conversion to acridone scaffolds.

SynthesisPathway Start1 2-Chlorobenzoic Acid Target 2-((3-Chlorophenyl)amino) benzoic acid (Target) Start1->Target Ullmann Coupling Cu, K2CO3, DMF, Reflux Start2 3-Chloroaniline Start2->Target Acridone1 1-Chloroacridone (Isomer A) Target->Acridone1 Cyclization POCl3 or PPA 100-120°C Acridone3 3-Chloroacridone (Isomer B) Target->Acridone3 Regioisomer Formation

Caption: Synthesis of 2-((3-Chlorophenyl)amino)benzoic acid via Ullmann coupling and downstream cyclization to bioactive acridones.

Mechanism of Action (Biological)

MOA cluster_COX Anti-Inflammatory Pathway cluster_Ion Ion Channel Modulation Compound 2-((3-Chlorophenyl)amino) benzoic acid COX COX-1 / COX-2 Enzymes Compound->COX Competes with Arachidonic Acid ClChannel Cl- Channel (CFTR / CaCC) Compound->ClChannel Allosteric/Pore Binding PGE2 Prostaglandin E2 (Inflammation) COX->PGE2 Catalysis Inhibit Inhibition Flux Chloride Flux ClChannel->Flux Transport Block Pore Blockade

Caption: Dual mechanism of action: Inhibition of COX enzymes (anti-inflammatory) and blockade of Chloride channels.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid

Objective: Preparation of the target compound via copper-catalyzed Ullmann condensation.[1]

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)[1]

  • 3-Chloroaniline (1.2 eq)[1]

  • Potassium carbonate (K₂CO₃, 1.1 eq)[1]

  • Copper powder (Catalytic, 0.05 eq) or CuI[1]

  • DMF (Dimethylformamide) or Isoamyl alcohol[1]

Procedure:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (15.6 g, 100 mmol) and 3-chloroaniline (15.3 g, 120 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15.2 g, 110 mmol) and copper powder (0.3 g).

  • Reflux: Heat the mixture to reflux (approx. 130-140°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (500 mL).

    • Acidify with 2M HCl to pH 3–4.[1] A precipitate will form.[1]

  • Purification:

    • Filter the crude solid.[1]

    • Dissolve in 10% Na₂CO₃ solution and filter to remove unreacted aniline and copper residues.[1]

    • Re-acidify the filtrate with HCl to reprecipitate the product.[1]

    • Recrystallize from Ethanol/Water.[1]

  • Yield: Expect 65–75% yield. Product appears as an off-white to pale yellow solid.[1]

Protocol 2: Cyclization to Chloroacridones (Patent Application)

Objective: Conversion of the fenamate intermediate into an acridone scaffold.[1]

Procedure:

  • Mix 2-((3-Chlorophenyl)amino)benzoic acid (5 g) with Polyphosphoric Acid (PPA) (50 g).

  • Heat to 100°C for 2 hours with vigorous stirring. The mixture will turn deep yellow/fluorescent.[1]

  • Pour onto crushed ice/water (200 mL) and basify with Ammonium Hydroxide.

  • Filter the yellow precipitate (Mixture of 1-chloro and 3-chloroacridone).[1]

  • Separate isomers via column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).[1]

Protocol 3: COX-1/COX-2 Inhibition Assay

Objective: Determine the IC₅₀ of the compound against COX enzymes.[1]

Materials:

  • Purified COX-1 (Ovine) and COX-2 (Human recombinant) enzymes.[1]

  • Arachidonic acid (Substrate).[1]

  • Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).[1]

Steps:

  • Preparation: Dissolve 2-((3-Chlorophenyl)amino)benzoic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Add 10 µL of inhibitor dilution to the reaction buffer containing Heme and COX enzyme.[1] Incubate for 10 min at 25°C.

  • Initiation: Add Arachidonic acid and TMPD (colorimetric substrate).

  • Measurement: Incubate for 2 minutes and measure absorbance at 590 nm.

  • Analysis: Calculate % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.[1] Plot log[Concentration] vs. % Inhibition to determine IC₅₀.[1]

References

  • López-Mejías, V., et al. (2015).[1] "Structure–Polymorphism Study of Fenamates." Crystal Growth & Design, 15(8), 3955-3962.[1] Link[1]

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context on Fenamate Pharmacophores).

  • PubChem Database. "2-((3-Chlorophenyl)amino)benzoic acid - Compound Summary."[1] CID 83293.[1] Link[1]

  • Rewcastle, G. W., & Denny, W. A. (1987).[1] "Synthesis of acridone derivatives." Synthetic Communications. (General protocol for fenamate cyclization).

  • Patent US3313848A. "N-phenylanthranilic acids."[1] (Foundational patent for fenamate class NSAIDs).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-((3-Chlorophenyl)amino)benzoic Acid

[1] Case ID: PUR-3CL-ANT Compound: 2-((3-Chlorophenyl)amino)benzoic acid Synonyms: N-(3-Chlorophenyl)anthranilic acid; 3-Chlorofenamic acid Support Level: Tier 3 (Advanced Research & Process Development)[1][2] Module 1:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-3CL-ANT Compound: 2-((3-Chlorophenyl)amino)benzoic acid Synonyms: N-(3-Chlorophenyl)anthranilic acid; 3-Chlorofenamic acid Support Level: Tier 3 (Advanced Research & Process Development)[1][2]

Module 1: Diagnostic & Decision Logic

Before initiating a purification protocol, assess the physical state of your crude material.[2][3] This compound is typically synthesized via Ullmann condensation, which introduces specific impurities (Copper catalyst, unreacted 3-chloroaniline, and decarboxylated byproducts).[2]

Visual Troubleshooting: The Purification Decision Tree

PurificationLogic Start Crude Material State CheckColor Is material Green/Blue? Start->CheckColor CheckState Physical State? CheckColor->CheckState No (Yellow/Brown) CopperIssue CONTAMINATION: Copper Catalyst Action: Basic Chelation Wash CheckColor->CopperIssue Yes TarIssue STATE: Oily/Tar Action: Acid-Base Reprecipitation CheckState->TarIssue Sticky/Tar SolidIssue STATE: Solid (<95%) CheckState->SolidIssue Powder/Crystal CheckPurity Purity (HPLC)? Recryst PROTOCOL A: Recrystallization (Acetic Acid or EtOH/H2O) CheckPurity->Recryst > 95% AcidBase PROTOCOL B: Acid-Base Extraction (The 'Reset' Method) CheckPurity->AcidBase < 95% CopperIssue->AcidBase Proceed to TarIssue->AcidBase SolidIssue->CheckPurity

Figure 1: Decision matrix for selecting the appropriate purification route based on crude material characteristics.[1]

Module 2: Core Protocols

Protocol A: Acid-Base Extraction (The "Reset" Method)

Use this method for crude tars, heavily colored solids, or materials with significant copper contamination.[2]

Mechanism: 2-((3-Chlorophenyl)amino)benzoic acid contains a carboxylic acid group (pKa ~5.3).[1][2] At high pH, it forms a water-soluble carboxylate salt.[1][2] Impurities like 3-chloroaniline (organic soluble) and inorganic copper oxides (insoluble in base) can be separated via filtration or extraction.[1][2]

Reagents:

  • Sodium Hydroxide (NaOH) 2M solution[1][2]

  • Hydrochloric Acid (HCl) 3M solution[1][2]

  • Activated Carbon (Charcoal)[2]

  • Celite (Filter aid)[2]

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 2M NaOH (approx. 10 mL per gram of solid). Heat gently to 50-60°C. The product should dissolve to form a clear (amber) solution.

    • Troubleshooting: If a dark oil remains floating, this is likely unreacted aniline or decarboxylated byproduct.[2] Extract this aqueous phase with Ethyl Acetate (2x) to remove these organics.[2][4] Discard the organic layer.[2]

  • Filtration (Critical for Copper): If the solution is hazy or greenish, add Activated Carbon (5 wt%) and stir at 60°C for 30 minutes. Filter hot through a Celite pad.[2]

    • Result: The filtrate should be clear yellow/amber.[2] The grey/black residue on the filter contains the copper catalyst and tars.[1]

  • Precipitation: Cool the filtrate to room temperature (20-25°C). Slowly add 3M HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 4.0.[2]

    • Warning: Do not dump acid in quickly.[2] Rapid acidification traps impurities and causes the product to "oil out" rather than crystallize.[1][2]

  • Isolation: Stir the resulting suspension for 1 hour to ensure complete crystal growth. Filter the solid and wash with water until the filtrate is neutral.[1]

  • Drying: Dry in a vacuum oven at 60°C.

Protocol B: Recrystallization (The Polishing Step)

Use this method for solids with >95% purity to achieve analytical grade (>99%).

Solvent Selection Data:

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
Glacial Acetic Acid HighLowRecommended. Excellent for removing colored impurities and related anilines.[1][2]
Ethanol / Water HighLowGood alternative.[2][5] Dissolve in hot EtOH, add hot water until turbid, then cool.
Toluene ModerateVery LowGood for removing non-polar dimers, but yield may be lower.[2]

Procedure (Acetic Acid Method):

  • Dissolution: Place the dry solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 5-7 mL/g).[1][2]

  • Reflux: Heat to reflux (~118°C). The solid should dissolve completely.[2] If insolubles persist, perform a hot filtration.[2]

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Rapid cooling promotes occlusion of impurities.[2]

    • Optional: Once at room temperature, cool further to 4°C in a fridge for maximum yield.

  • Filtration: Collect the crystals via vacuum filtration.

  • Wash: Wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.[2]

  • Drying: Dry thoroughly (vacuum, 60-80°C) to remove bound acetic acid.[1][2]

Module 3: Advanced Troubleshooting (FAQ)

Q1: My product turns into a sticky oil/gum when I acidify the NaOH solution. What happened?

  • Cause: This is "Oiling Out."[2] It occurs when the concentration is too high, the temperature is too high during acidification, or the pH dropped too fast.[2]

  • Fix: Re-dissolve the oil in NaOH. Dilute the solution with more water (reduce concentration). Cool the solution to 10-15°C. Add HCl very slowly (dropwise) while stirring rapidly. Seed the solution with a pure crystal if available.[2]

Q2: The product has a persistent green/blue tint.

  • Cause: Residual Copper (II) species from the Ullmann coupling.[1][2]

  • Fix: Acid-base extraction (Protocol A) is best.[1][2] If the color persists, add EDTA (disodium salt) to the aqueous basic solution before acidification.[2] The EDTA will chelate the copper, keeping it in solution while the product precipitates.

Q3: High Performance Liquid Chromatography (HPLC) shows a peak at RRT ~1.2 that won't go away.

  • Cause: This is likely the decarboxylated byproduct (N-(3-chlorophenyl)aniline) or a dimer.[1][2] These are non-polar.[2]

  • Fix: Wash the crude solid with Hexane or Cold Toluene before recrystallization.[2] The non-polar impurities are soluble in these solvents, while the carboxylic acid product is not.[2]

Q4: What is the expected Melting Point?

  • Target: 179°C – 183°C.

  • Note: A melting point below 175°C indicates significant impurity (likely starting benzoic acid or solvent occlusion).[2]

References

  • Ullmann Condensation Methodology: Ma, D., & Cai, Q. (2008).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines.[2] Accounts of Chemical Research, 41(11), 1450–1460.[2] Link[2]

  • Purification of Anthranilic Acids: Organic Syntheses, Coll. Vol. 2, p. 15 (1943); Vol. 19, p. 6 (1939).[2] (Describes N-phenylanthranilic acid purification via acetic acid). Link

  • Solubility & Crystallization: Datta, S., & Grant, D. J. (2004).[2] Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.[1][2] (General principles for carboxylic acid recrystallization). Link

  • Impurity Profiles: Journal of Medicinal Chemistry, "Synthesis and anti-inflammatory activity of N-substituted anthranilic acids."[2] (Provides melting points and characterization data for chloro-isomers). Link

Sources

Optimization

common side products in the synthesis of N-phenylanthranilic acids

Topic: Troubleshooting Common Side Products & Impurities Introduction: The "Dirty" Truth of Ullmann-Goldberg Condensations Welcome to the technical support hub for N-phenylanthranilic acid synthesis. Whether you are synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities

Introduction: The "Dirty" Truth of Ullmann-Goldberg Condensations

Welcome to the technical support hub for N-phenylanthranilic acid synthesis. Whether you are synthesizing Mefenamic Acid , Flufenamic Acid , or a novel derivative, you are likely employing the Ullmann-Goldberg condensation .

While this copper-catalyzed coupling of an o-halobenzoic acid and an aniline is robust, it is notorious for a specific set of side reactions that turn reaction mixtures into "black tar" or fluorescent sludge. This guide deconstructs those failures into solvable chemical mechanisms.

Part 1: Diagnostic Dashboard (Impurity Profile)

Before troubleshooting, identify your enemy. The table below correlates physical symptoms with specific chemical impurities.

SymptomProbable ImpurityChemical IdentityCause
Fluorescent / Yellow-Green Solid Acridone 9(10H)-Acridone derivativesIntramolecular Cyclization (High T / Acidic workup)
Product is an Oil / Low MP Decarboxylated Product Diphenylamine derivativesThermal degradation (

C)
White Crystals (Wrong NMR) Impurity C / D Benzoic Acid / 2-Chlorobenzoic AcidProtodehalogenation (Reduction) or Unreacted SM
Insoluble Bulk Solid Impurity B (Amide) N,N-DiarylbenzamideThermal Amidation (Excess Aniline + High T)
Blue/Green Tint in Aqueous Layer Copper Residues Cu(II) saltsInefficient Chelation/Wash

Part 2: Reaction Pathway Visualization

The following diagram maps the "Danger Zones" in the synthesis of a generic N-phenylanthranilic acid (e.g., Mefenamic Acid).

ReactionPathways SM1 o-Chlorobenzoic Acid Product N-Phenylanthranilic Acid (Target) SM1->Product Cu, K2CO3 DMF, 130°C Impurity_Dehalo Benzoic Acid (Protodehalogenation) SM1->Impurity_Dehalo Reductive Elimination (Side Rxn) SM2 Aniline Deriv. (e.g., 2,3-Xylidine) SM2->Product Cu, K2CO3 DMF, 130°C Impurity_Acridone Acridone (Cyclization) Product->Impurity_Acridone High T (>140°C) or Acidic Workup Impurity_Decarb Diphenylamine (Decarboxylation) Product->Impurity_Decarb Prolonged Reflux >150°C Impurity_Amide Amide Dimer (Impurity B) Product->Impurity_Amide Excess Aniline -H2O (Thermal)

Figure 1: Mechanistic divergence in Ullmann-Goldberg coupling. Red nodes indicate irreversible degradation products.

Part 3: Troubleshooting Guides (Q&A)

Issue 1: The "Acridone" Problem (Fluorescence & Insolubility)

User Question: "My product has a neon yellow/green fluorescence and melts 100°C higher than expected. Recrystallization isn't working. What happened?"

Technical Diagnosis: You have formed an Acridone (e.g., 9(10H)-acridone).[1][2]

  • Mechanism: This is an intramolecular Friedel-Crafts acylation where the carboxylic acid attacks the other aromatic ring, closing the third ring.

  • Trigger: This reaction is catalyzed by strong acids (often introduced during workup to precipitate the free acid) or extreme heat (

    
    C).
    

Corrective Protocol:

  • Control Workup pH: When precipitating your N-phenylanthranilic acid from the alkaline reaction mixture, do not drop below pH 4-5 . Acridone formation is acid-catalyzed.[1] Use Acetic Acid instead of HCl for precipitation.

  • Temperature Cap: Ensure your oil bath does not exceed 140°C. If using DMF (bp 153°C), do not reflux vigorously; use an internal thermometer.

  • Purification: Acridones are highly insoluble.

    • Step A: Dissolve your crude solid in 10% NaOH (The target acid dissolves; Acridone remains solid).

    • Step B: Filter off the insoluble yellow/green solid (Acridone).

    • Step C: Acidify the filtrate carefully to pH 5 to recover the pure product.

Issue 2: Yield Loss to "Oil" (Decarboxylation)

User Question: "I followed the procedure, but instead of a solid precipitate, I got a dark oil that won't crystallize. NMR shows the carboxylic acid proton is missing."

Technical Diagnosis: You have synthesized a Diphenylamine via thermal decarboxylation.

  • Mechanism: N-phenylanthranilic acids are zwitterionic precursors. At high temperatures, they eject

    
     to relax steric strain, especially if electron-donating groups (like methyls in mefenamic acid) are present.
    
  • Trigger: Reaction temperature

    
    C or prolonged reaction times (>12 hours).
    

Corrective Protocol:

  • Switch Solvent: If you are using Nitrobenzene (bp 210°C) or DMSO (bp 189°C), switch to Isoamyl Alcohol (bp 130°C) or Diglyme . This physically prevents the reaction from reaching decarboxylation temperatures.

  • Catalyst Upgrade: Switch from Cu powder to CuI (5 mol%) + Ligand (e.g., L-Proline or DMEDA) . This "Buchwald-modified" Ullmann allows the reaction to proceed at 80-90°C, completely avoiding decarboxylation.

Issue 3: The "Double-Reaction" (Impurity B)

User Question: "LC-MS shows a peak with Molecular Weight = [Product + Aniline - H2O]. It's contaminating my bulk."

Technical Diagnosis: This is the Amide Impurity (e.g., N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide).

  • Mechanism: After the N-phenylanthranilic acid forms, the free carboxylic acid reacts again with the excess aniline in the pot, forming an amide bond.

  • Trigger: Large excess of aniline (>1.5 equiv) combined with water removal (e.g., Dean-Stark traps) or very high temperatures.

Corrective Protocol:

  • Stoichiometry Check: Reduce aniline to 1.1 equivalents relative to the o-chlorobenzoic acid.

  • Water Management: In the Goldberg reaction, water is actually beneficial in small amounts to hydrolyze intermediates. Do not use dehydrating conditions (Dean-Stark) unless strictly necessary for a specific variant.

  • Removal: This impurity is neutral.

    • Dissolve crude in aqueous NaOH.

    • Extract with Ethyl Acetate. The Amide Impurity (Neutral) moves into the organic layer.

    • The Target Product (Anion) stays in the water.

    • Acidify the water layer to recover pure product.

Part 4: Validated Experimental Workflow

To minimize these side products, use this optimized "Green" Ullmann protocol which balances reactivity with suppression of side pathways.

Protocol: Modified Ullmann-Goldberg (Low-Temp)

Reagents:

  • o-Chlorobenzoic acid (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • 
     (2.0 equiv) - Acts as base and acid scavenger
    
  • CuI (5 mol%)

  • L-Proline (10 mol%) - Ligand accelerates rate at low T

  • Solvent: DMF/Water (9:1) or Isopropanol

Step-by-Step:

  • Charge: Combine solid reagents in a round-bottom flask. Add solvent.[3][4][5]

  • Inert: Purge with

    
     for 5 minutes (Oxygen promotes oxidative dimerization of anilines).
    
  • Heat: Heat to 90°C (Internal Temp). Do not exceed 100°C.

  • Monitor: Check TLC after 4 hours.

  • Workup (The "Acridone Filter"):

    • Cool to Room Temp.

    • Pour mixture into water.[4]

    • Filter through Celite (removes Copper and insoluble Acridone).

    • Acidify the filtrate with Acetic Acid to pH 5. Collect precipitate.

References

  • Goldberg Reaction Mechanism & Modifications

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles.
    • Source:

  • Acridone Formation Analysis

    • Allen, C. F. H., & McKee, G. H. W. (1939). Acridone.
    • Source:

  • Mefenamic Acid Impurity Profiling

    • European Pharmacopoeia (Ph. Eur.) Monograph: Mefenamic Acid - Impurities A, B, C, D.

    • Source:

  • Decarboxylation Kinetics

    • Dunn, M. S., et al. (1950).
    • Source:

Sources

Troubleshooting

troubleshooting guide for the synthesis of 2-((3-Chlorophenyl)amino)benzoic acid

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #ULLMANN-3CL-ANTH Subject: Troubleshooting the Goldberg-Ullmann Condensation for N-(3-chlorophenyl)anthranilic acid. Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #ULLMANN-3CL-ANTH Subject: Troubleshooting the Goldberg-Ullmann Condensation for N-(3-chlorophenyl)anthranilic acid. Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

The synthesis of 2-((3-Chlorophenyl)amino)benzoic acid is a classic example of the Goldberg modification of the Ullmann condensation. Unlike standard Buchwald-Hartwig aminations that rely on expensive Palladium catalysts, this route utilizes Copper to facilitate the nucleophilic aromatic substitution of 2-chlorobenzoic acid with 3-chloroaniline.

The "Ortho-Effect" Advantage: The success of this reaction relies heavily on the carboxylate group at the ortho position of the aryl halide. This group coordinates with the copper catalyst, stabilizing the active intermediate and lowering the activation energy compared to non-carboxylated aryl halides.

Standard Operating Procedure (Baseline Protocol)

Use this baseline to benchmark your current deviations.

  • Substrates: 2-Chlorobenzoic acid (1.0 equiv), 3-Chloroaniline (1.2–1.5 equiv).

  • Catalyst: Copper(I) Iodide (CuI) (5–10 mol%) or Activated Copper Powder.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).[1]
    
  • Solvent: DMF or DMAc (High boiling polar aprotic).

  • Conditions: 130°C – Reflux under Inert Atmosphere (

    
    /Ar).
    
  • Workup: Acidification with dilute HCl to pH 3–4.

Diagnostic Visualizations

Figure 1: Mechanistic Pathway & Failure Points

This diagram illustrates the catalytic cycle and where specific impurities originate.

UllmannMechanism Start Reagents: 2-Cl-Benzoic Acid + 3-Cl-Aniline Coordination Step 1: Coordination (Ortho-effect) Cu binds Carboxylate Start->Coordination K2CO3, CuI Oxidation FAILURE MODE B: Aniline Oxidation (O2 present -> Black Tar) Start->Oxidation Air Leak OxAdd Step 2: Oxidative Addition Formation of Aryl-Cu(III) species Coordination->OxAdd Decarb FAILURE MODE A: Decarboxylation (High T / Strong Base) Coordination->Decarb T > 140°C NuAttack Step 3: Nucleophilic Attack Aniline displaces Chloride OxAdd->NuAttack Product Target Product: 2-((3-Chlorophenyl)amino)benzoic acid NuAttack->Product Reductive Elimination

Caption: The catalytic cycle relies on carboxylate coordination. Major failure modes include thermal decarboxylation and oxidative tar formation.

Troubleshooting Modules

Module A: Reaction Stalled or Low Conversion (<50%)

Symptom: TLC shows remaining 2-chlorobenzoic acid after 12+ hours. Root Cause: Catalyst Deactivation or "Hard" Base Effects.

Potential CauseTechnical ExplanationCorrective Action
Water Contamination Water competes with the aniline for the Cu coordination site and can hydrolyze the active catalytic species.Dry the System: Use anhydrous DMF. Flame-dry glassware. Add 4Å molecular sieves to the reaction vessel.
Catalyst Oxidation Cu(I) oxidized to Cu(II) (inactive for this cycle) due to air exposure.Inert Atmosphere: Sparge solvent with Argon for 15 mins before adding CuI. Keep under positive

pressure.
Surface Passivation If using Cu powder: Oxide layer prevents reaction.Activation: Wash Cu powder with dilute HCl, then water, acetone, and ether. Dry under vacuum before use.[1]
Base "Caking"

forms a hard cake, reducing surface area for proton abstraction.
Agitation: Use mechanical stirring (overhead) instead of magnetic stirring. Use finely milled (powdered)

.
Module B: Impurity Profile (Black Tars & Side Products)

Symptom: Reaction mixture turns pitch black; sticky tar forms; yield is low despite consumption of starting material.

Q: Why is my reaction turning into black tar? A: This is "Aniline Black" formation. Anilines are highly susceptible to oxidative polymerization at high temperatures (130°C+) in the presence of Copper and Oxygen.

  • Fix: Ensure strict exclusion of oxygen.

  • Rescue: If tar forms, the product is likely trapped inside. Dissolve the crude mixture in hot NaOH (aq), filter the insoluble tar (celite), and then acidify the clear filtrate to precipitate the acid.

Symptom: Formation of 3-chlorobenzoic acid (isomer) or chlorobenzene. Root Cause: Decarboxylation.[2]

  • Mechanism: At temperatures >140°C, the copper can facilitate the loss of

    
     from the 2-chlorobenzoic acid before coupling occurs.
    
  • Fix: Lower temperature to 125–130°C. Do not use stronger bases like KOH or NaOH during the coupling phase; stick to Carbonates (

    
    ).
    
Module C: Workup & Isolation (The "Blue Nightmare")

Symptom: Product has a persistent green/blue tint (Copper contamination) or fails to crystallize.

Protocol: The Chelating Wash

  • Steam Distillation (Optional): If excess 3-chloroaniline remains, steam distill it off before acidification.

  • Basic Filtration: Dilute the reaction mixture with water. It should be alkaline (pH > 10). Add Activated Charcoal. Boil for 10 mins. Filter hot through Celite.

    • Why? This removes polymeric impurities and colloidal copper.

  • Acidification: Slowly add 2M HCl to the filtrate with vigorous stirring.

  • The "Blue" Fix: If the precipitate is green/blue, the copper is trapped in the lattice.

    • Solution: Redissolve the solid in dilute NaOH. Add EDTA (disodium salt) or Sodium Sulfide (

      
      ). Filter off the copper-EDTA complex or Copper Sulfide (black solid). Re-acidify the clear filtrate.
      

Workflow Optimization: Workup Decision Tree

WorkupTree Start Reaction Complete (DMF Mixture) Dilute Pour into Water (pH Basic) Start->Dilute Filter1 Filter Insoluble Impurities (Remove Cu0, Tar) Dilute->Filter1 Charcoal Add Charcoal & Heat Filter hot Filter1->Charcoal Acidify Acidify with HCl to pH 3-4 Charcoal->Acidify Precipitate Collect Precipitate Acidify->Precipitate CheckColor Is Solid Off-White? Precipitate->CheckColor Success Dry & Recrystallize (EtOH or AcOH) CheckColor->Success Yes FailColor Green/Blue Tint (Cu Contamination) CheckColor->FailColor No Reprocess Redissolve in NaOH Add EDTA or Na2S Filter & Re-acidify FailColor->Reprocess Reprocess->Success

Caption: Decision matrix for isolating pure acid and removing persistent copper contaminants.

Frequently Asked Questions (FAQs)

Q: Can I use 2-bromobenzoic acid instead of 2-chlorobenzoic acid? A: Yes, and it will likely proceed faster due to the weaker C-Br bond. However, 2-chlorobenzoic acid is significantly cheaper and the "Ortho-Effect" makes the chloride sufficiently reactive for this specific transformation. If using the bromide, you can lower the temperature to 100°C.

Q: Why do I need to add water to the solvent (DMF)? A: You generally shouldn't during the reaction. However, some "Green Chemistry" protocols suggest using water as the only solvent with ultrasound irradiation. For the standard thermal method, keep DMF dry. Water is only added during workup.

Q: My product is an oil, not a solid. What happened? A: This usually indicates a mixture of product and unreacted 3-chloroaniline.

  • Fix: The target acid should be soluble in base (NaOH), while the aniline is not. Dissolve the oil in NaOH, extract with Ethyl Acetate (to remove the aniline), and then acidify the aqueous layer. The product should precipitate as a solid.[3]

Q: Can I use microwave irradiation? A: Absolutely. Microwave heating often reduces reaction times from 12 hours to 20–30 minutes. Use a sealed vessel, DMF solvent, and ensure the temperature sensor is calibrated to avoid thermal runaway (decarboxylation).

References

  • Organic Syntheses Procedure (Classic Goldberg)

    • Allen, C. F. H.; McKee, G. H. W. "Acridone."[4][5][6] Organic Syntheses, Coll. Vol. 2, p.15 (1943).

    • Note: Describes the synthesis of N-phenylanthranilic acid as the precursor.
  • Mechanistic Insight & Ortho-Effect

    • Ma, D., et al. "CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than that employed in the normal Ullmann reaction."[2] Organic Letters, 3(16), 2583-2586 (2001).

  • Ultrasound/Green Modifications

    • Pellón, R. F., et al. "Synthesis of N-phenylanthranilic acid derivatives using water as solvent in the presence of ultrasound irradiation." Synthetic Communications, 33(10), 1771-1775 (2003).[4]

  • Modern Catalytic Systems (Ligand Enhanced)

    • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of Organic Chemistry, 75(5), 1791–1794 (2010).
    • Context: Discusses ligand effects that prevent catalyst deactiv

Sources

Optimization

optimization of reaction conditions for Ullmann condensation

Welcome to the Ullmann Condensation Technical Support Center. Ticket ID: ULL-OPT-2024 Subject: Optimization of Reaction Conditions for Cu-Catalyzed C-Heteroatom Coupling Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ullmann Condensation Technical Support Center.

Ticket ID: ULL-OPT-2024 Subject: Optimization of Reaction Conditions for Cu-Catalyzed C-Heteroatom Coupling Assigned Specialist: Senior Application Scientist

Introduction: The Modern Ullmann Paradigm

You are likely here because your reaction requires high temperatures (>150°C), suffers from poor solubility, or has stalled completely.

Historically, the "Classic" Ullmann reaction required harsh conditions (copper bronze, >200°C) to force homocoupling. Today, we utilize "Modified" Ullmann-type condensations . These rely on Ligand-Accelerated Catalysis (LAC), allowing C-N, C-O, and C-S bond formation at mild temperatures (40–100°C) using Cu(I) salts.

This guide treats your reaction as a system with three variables: The Engine (Catalyst/Ligand), The Environment (Base/Solvent), and The Protocol (Execution).

Module 1: The Engine (Catalyst & Ligand Selection)

Q: Why is my reaction stalling despite using 10 mol% CuI? A: Copper(I) is unstable and prone to disproportionation (


) or aggregation into inactive clusters. You are likely missing a stabilizing ligand or using the wrong one for your substrate class.

The Fix: Ligand Matching Ligands prevent aggregation and lower the activation energy for the rate-limiting step (usually Oxidative Addition).

Substrate ClassRecommended Ligand SystemMechanism of ActionKey Reference
Aryl Iodides / Bromides Amino Acids (L-Proline,

-Dimethylglycine)
Forms a soluble, anionic Cu(I) species. The carboxylate binds Cu, amine coordinates.Ma, D. et al.[1][2][3][4] [1]
Aryl Chlorides Oxalic Diamides or Phenanthrolines Bidentate N,N-ligands increase the electron density on Cu, facilitating OA into strong C-Cl bonds.Buchwald, S. L. et al.[1][2] [2]
Sterically Hindered Diketones (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione)Bulky ligands prevent over-coordination and facilitate Reductive Elimination.Taillefer, M. et al. [3]

Visualizing the "Engine" (Catalyst Cycle) Understanding the cycle helps you identify where your reaction is breaking.

UllmannCycle Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu(I)] Start->Active Solubilization OA_Step Oxidative Addition (Ar-X insertion) Active->OA_Step Intermediate Cu(III) Intermediate [L-Cu(III)(Ar)(X)] OA_Step->Intermediate Exchange Ligand Exchange (Nu-H + Base) Intermediate->Exchange + Nucleophile Complex Amido/Alkoxo Complex [L-Cu(III)(Ar)(Nu)] Exchange->Complex - Base-HX Product Product Release (Ar-Nu) Complex->Product Reductive Elimination Product->Active Regeneration

Figure 1: The Modified Ullmann Catalytic Cycle. Note that while Cu(III) is depicted for clarity, some pathways may involve Single Electron Transfer (SET) mechanisms depending on the ligand.

Module 2: The Environment (Base & Solvent)

Q: My base is sitting at the bottom of the flask. Does this matter? A: Yes. The "Cesium Effect" is real. The solubility of the inorganic base in your organic solvent is often the rate-determining factor.

The Solubility Hierarchy:

  • 
    :  High solubility in DMF/DMSO. Best for difficult substrates.
    
  • 
    :  Moderate solubility. Often requires higher temps or phase transfer catalysts (e.g., 18-crown-6).
    
  • 
    :  Stronger base, often used with amino acid ligands.
    

Solvent Compatibility Table

SolventPolarityRecommended ForWarning
DMSO HighAmino acid ligands, PhenolsDifficult to remove during workup.
DMF / NMP HighGeneral purpose, Aryl ChloridesHigh boiling points; NMP can be toxic.
Dioxane ModerateDiamine ligandsLower boiling point limits max temp.
Toluene LowRequires lipophilic ligandsPoor solubility for inorganic bases.

Module 3: Troubleshooting & Diagnostics

Q: My reaction turned green/blue. Is that normal? A: No. This is the "Kiss of Death" for Ullmann couplings.

  • Brick Red / Yellow / Clear: Active Cu(I) species.[2] Good.

  • Blue / Green: Oxidized Cu(II) species. Bad.

  • Cause: Oxygen leak. Cu(I) is rapidly oxidized to inactive Cu(II) by air.

  • Fix: Degas solvents vigorously (freeze-pump-thaw or sparging with Ar for 20 min).

Troubleshooting Decision Tree

Troubleshooting Problem Reaction Stalled / Low Yield CheckColor Check Reaction Color Problem->CheckColor BlueGreen Blue / Green CheckColor->BlueGreen RedYellow Red / Yellow / Brown CheckColor->RedYellow Oxygen Diagnosis: Oxidation (O2 leak) Action: Degas solvent, check seals BlueGreen->Oxygen CheckSubstrate Check Substrate (Ar-X) RedYellow->CheckSubstrate Dehalogenation Product is Ar-H? CheckSubstrate->Dehalogenation NoReaction Starting Material Remains? CheckSubstrate->NoReaction WetSolvent Diagnosis: Solvent Wet / Temp too high Action: Dry solvent, lower temp Dehalogenation->WetSolvent LigandIssue Diagnosis: Catalyst Arrest Action: Change Ligand (See Module 1) NoReaction->LigandIssue

Figure 2: Diagnostic logic for common Ullmann failure modes.

Module 4: Advanced Optimization Protocol

If standard conditions fail, execute this Design of Experiments (DoE) screen. Do not guess; generate data.

Standard Screening Conditions (Run in parallel vials):

  • Scale: 0.5 mmol

  • Catalyst: CuI (10 mol%)

  • Temp: 90°C

  • Time: 16h

The Matrix:

VialLigand (20 mol%)Base (2.0 eq)Solvent
1L-Proline

DMSO
2L-Proline

DMSO
3

-DMG

DMF
41,10-Phenanthroline

DMF
5trans-1,2-Diaminocyclohexane

Dioxane

Pro-Tip: If using Aryl Chlorides, add NaI (20 mol%) . This facilitates a Finkelstein reaction in situ, converting the unreactive Ar-Cl to a reactive Ar-I transiently [4].

References

  • Ma, D., et al. (2008).[4] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[4] Accounts of Chemical Research.

  • Strieter, E. R., Buchwald, S. L., et al. (2010). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions.[5] Journal of the American Chemical Society.[5]

  • Taillefer, M., et al. (2007). Mild and Efficient Copper-Catalyzed Arylation of Amines.[6] Angewandte Chemie International Edition.

  • Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.[5]

Sources

Troubleshooting

challenges in the purification of 2-((3-Chlorophenyl)amino)benzoic acid

Technical Support Center: Purification of 2-((3-Chlorophenyl)amino)benzoic Acid From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Fenamate Precursor Purification Reference: CAS 13278-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-((3-Chlorophenyl)amino)benzoic Acid

From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Fenamate Precursor Purification Reference: CAS 13278-36-9 | N-(3-chlorophenyl)anthranilic acid

Introduction

Welcome to the Technical Support Center. You are likely working with 2-((3-Chlorophenyl)amino)benzoic acid , a critical intermediate in the synthesis of acridones and fenamic acid-class NSAIDs.

Synthesized typically via the Ullmann-Goldberg condensation (reaction of 2-chlorobenzoic acid with 3-chloroaniline), this molecule presents a unique "triad" of purification challenges:

  • Catalyst Entrapment: Persistent copper residues (green/blue discoloration).[1]

  • Lipophilic Amines: Difficulty separating unreacted 3-chloroaniline.

  • Cyclization Risk: Inadvertent conversion to acridone under acidic thermal stress.

This guide moves beyond standard protocols, offering mechanism-based troubleshooting to ensure pharmaceutical-grade purity (>98% HPLC).

Module 1: The "Acid-Base Swing" Protocol

Issue: My crude product is a brown, sticky solid, and recrystallization is not removing the unreacted aniline.

The Mechanism: The starting material, 3-chloroaniline , is a weak base and highly lipophilic. The product is a carboxylic acid (pKa ~4.8–5.0). Simple recrystallization often fails because the aniline co-precipitates or forms an oil that traps your product. We utilize the Acid-Base Swing to exploit this solubility difference.

Step-by-Step Protocol
  • Dissolution (Salt Formation):

    • Suspend the crude brown solid in 1M NaOH (approx. 10 mL per gram of crude).

    • Why: This deprotonates the carboxylic acid (

      
      ), making the product water-soluble. The lipophilic aniline remains neutral and insoluble.
      
    • Check: The solution should be dark but homogenous. If solids remain, check pH > 10.

  • The Organic Wash (Critical Step):

    • Extract the aqueous alkaline layer with Dichloromethane (DCM) or Diethyl Ether (

      
       vol).
      
    • Why: The unreacted 3-chloroaniline partitions into the organic layer. The product remains in the aqueous layer.

    • Observation: The organic layer will likely take the dark brown/black color (oxidized anilines). The aqueous layer should lighten to amber/yellow.

  • Precipitation (Regeneration):

    • Separate the aqueous layer.[2]

    • Cool to 0–5°C.

    • Slowly add 2M Acetic Acid or 1M HCl dropwise with vigorous stirring until pH ~4.0.

    • Warning: Do NOT use concentrated H₂SO₄ or heat during acidification; this risks cyclizing the product into a chlor-acridone impurity (See Module 3).

  • Filtration:

    • Filter the resulting precipitate.[1][2][3] Wash with copious water to remove inorganic salts (NaCl).

Visualizing the Workflow

AcidBaseSwing cluster_0 Separation Funnel Start Crude Mixture (Product + 3-Cl-Aniline + Cu) NaOH Add 1M NaOH (pH > 10) Start->NaOH Partition Partitioning Phase NaOH->Partition OrgLayer Organic Layer (DCM) Contains: 3-Cl-Aniline (Neutral) Action: DISCARD Partition->OrgLayer AqLayer Aqueous Layer Contains: Product (Anion) Action: KEEP Partition->AqLayer Acidify Acidify to pH 4 (2M Acetic Acid) AqLayer->Acidify Filter Filter & Wash Acidify->Filter Final Purified Product (Solid Precipitate) Filter->Final

Caption: The Acid-Base Swing logic separates lipophilic amine impurities from the ionizable fenamic acid derivative.

Module 2: Copper Catalyst Removal

Issue: The product has a persistent green or blue tint.

The Mechanism: Ullmann couplings use Copper (Cu, CuI, Cu₂O).[4][5][6] Anthranilic acid derivatives are excellent ligands; they chelate residual copper ions, trapping them in the crystal lattice. Standard acid washes often fail to break this chelation.

Troubleshooting Matrix:

MethodEfficacyWhen to use
Dilute HCl Wash LowOnly removes surface copper; ineffective for chelated Cu.
EDTA Wash HighStandard Protocol. EDTA has a higher affinity constant (

) for Cu²⁺ than the product.
Ammonia Wash MediumGood for bulk removal, but odor is problematic. Forms soluble

.
Thiol Resins Very HighFor polishing final API steps (expensive).

The EDTA Protocol:

  • Dissolve the crude product in the alkaline solution (as per Module 1).

  • Add Disodium EDTA (0.5 eq relative to catalyst load). Stir for 30 minutes.

  • Proceed with the organic wash (DCM).

  • When acidifying in the final step, the Cu-EDTA complex remains soluble in the water and passes through the filter, leaving white/off-white product.

Module 3: Crystallization & Stability

Issue: Low recovery yield or "oiling out" during recrystallization.

Solubility Profile: Understanding the solubility landscape is vital for choosing the right solvent system.

SolventSolubility (25°C)Role in Purification
Water InsolubleAnti-solvent
Ethanol/Methanol Moderate (Hot)Primary Recrystallization Solvent
DMF/DMSO Very HighAvoid (Difficult to remove)
Acetic Acid High (Hot)Excellent for final polishing
DCM/Chloroform ModerateExtraction solvent

Recommended Recrystallization:

  • Solvent: Ethanol/Water (80:20).

  • Procedure: Dissolve in boiling ethanol. Add hot water until slight turbidity appears. Allow to cool slowly to room temperature, then 4°C.

  • Note on "Oiling Out": If the product separates as an oil, it indicates high impurity levels (likely aniline). Revert to Module 1 (Acid-Base Swing) before attempting recrystallization again.

Critical Warning - Acridone Formation: Do not heat 2-((3-Chlorophenyl)amino)benzoic acid in strong mineral acids (e.g., conc. H₂SO₄ or Polyphosphoric acid). This induces cyclodehydration to form 1-chloroacridone or 3-chloroacridone , a highly stable impurity that is fluorescent and extremely difficult to separate.

Frequently Asked Questions (FAQ)

Q1: My melting point is broad (165–175°C). The literature says ~171–172°C. Why? A: A broad melting point usually indicates the presence of 3-chloroaniline or 2-chlorobenzoic acid .

  • Test: Run a TLC (Solvent: Hexane:Ethyl Acetate 2:1 + 1% Acetic Acid). The acetic acid prevents the "streaking" of the carboxylic acid product. If you see a spot near the solvent front, you have unreacted aniline. Perform the Acid-Base Swing (Module 1).

Q2: Can I use silica column chromatography? A: Yes, but with a caveat. Carboxylic acids interact strongly with silica, leading to peak tailing.

  • Fix: You must dope your eluent with 0.5% to 1% Acetic Acid or Formic Acid to suppress ionization on the silica surface.

  • Recommended Eluent: Hexane/Ethyl Acetate (Gradient 90:10

    
     60:40) + 1% AcOH.
    

Q3: The product is turning grey/purple during storage. A: This is oxidative degradation of trace aniline residues or diphenylamine oligomers.

  • Fix: Store the solid under Nitrogen/Argon in amber vials. Ensure the final wash in Module 1 was thorough. Recrystallize from Ethanol with a pinch of sodium metabisulfite (antioxidant) if the problem persists.

References

  • Ullmann-Goldberg Reaction Mechanism & Conditions

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
  • Fenamic Acid Solubility & Polymorphism

    • Romero, S., et al. (2013).[7] Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data.

  • Synthesis of Acridones from Diphenylamine-2-carboxylic acids

    • Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, Coll.[2] Vol. 2, p.15. (Demonstrates the acid-catalyzed cyclization risk).

  • Copper Removal Strategies

    • Chemical & Engineering News (C&EN). (2020).
  • Compound Data (N-(3-chlorophenyl)anthranilic acid)

    • PubChem CID 13278-36-9.

Sources

Optimization

recrystallization methods for purifying 2-((3-Chlorophenyl)amino)benzoic acid

Technical Support Guide: Purification & Recrystallization of 2-((3-Chlorophenyl)amino)benzoic Acid Executive Summary & Compound Profile This guide addresses the purification of 2-((3-Chlorophenyl)amino)benzoic acid (also...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Recrystallization of 2-((3-Chlorophenyl)amino)benzoic Acid

Executive Summary & Compound Profile

This guide addresses the purification of 2-((3-Chlorophenyl)amino)benzoic acid (also known as N-(3-chlorophenyl)anthranilic acid).[1] This compound is a critical intermediate in the synthesis of acridones and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The synthesis typically involves an Ullmann condensation between 2-chlorobenzoic acid and 3-chloroaniline using a copper catalyst.[1] Consequently, the crude material often contains specific impurities that standard recrystallization alone cannot remove:

  • Inorganic Copper Salts: Resulting in a green/blue tint.[1]

  • Unreacted 3-Chloroaniline: A toxic, oily amine.[1]

  • Tarry Byproducts: Resulting from oxidative polymerization.[1]

Technical Recommendation: For pharmaceutical-grade purity (>99%), we recommend a Two-Stage Purification Protocol :

  • Stage 1: Acid-Base Swing (Chemical Purification) to remove copper and organics.[1]

  • Stage 2: Solvent Recrystallization (Physical Purification) to correct the crystal habit and remove trace impurities.[1]

Solvent Compatibility Table

Before beginning, review the solubility profile to select the appropriate method for your specific impurity profile.

Solvent SystemSolubility (Hot)Solubility (Cold)Primary UseImpurity Removal Capability
Ethanol / Water (70:30) HighLowStandard Recrystallization Excellent for removing trace starting materials.[1]
Glacial Acetic Acid HighModerateHigh-Purity Polishing Best for removing colored isomers and stubborn tars.[1]
Aq. Sodium Carbonate (5%) High (as salt)N/AAcid-Base Swing CRITICAL: Removes copper catalysts and insoluble organics.[1]
Toluene ModerateLowAlternative Used if the compound is strictly for non-pharma industrial use.[1]

Stage 1: Acid-Base Swing (Copper & Catalyst Removal)[1]

Use this method first if your crude material is green, gray, or contains significant Ullmann reaction residues.

Principle: The carboxylic acid moiety allows the compound to dissolve in aqueous base (forming the sodium salt), while copper catalysts and non-acidic impurities (like 3-chloroaniline) remain insoluble or can be filtered off.[1]

Protocol:

  • Dissolution: Suspend the crude 2-((3-Chlorophenyl)amino)benzoic acid (10 g) in Water (100 mL) .

  • Basification: Slowly add Sodium Carbonate (Na₂CO₃) (~3-4 g) while stirring and heating to 80°C.

    • Checkpoint: The solution should become clear (dark colored).[1] If solids remain, check pH (should be >9).[1] If pH is >9 and solids remain, these are impurities.[1]

  • Adsorption (Charcoal): Add Activated Carbon (1 g) to the hot solution. Stir at 80-90°C for 15 minutes.

    • Why: Carbon adsorbs polymeric tars and colloidal copper.[1]

  • Filtration: Filter the hot mixture through a Celite pad (diatomaceous earth) to remove the carbon and insoluble copper residues.[1]

    • Result: The filtrate should be clear yellow/amber.[1]

  • Precipitation: Slowly acidify the hot filtrate with HCl (2N) to pH 2-3 while stirring vigorously.

    • Observation: The product will precipitate as a voluminous solid.[1]

  • Isolation: Cool to room temperature, filter, and wash thoroughly with water to remove inorganic salts (NaCl).[1]

Stage 2: Recrystallization Protocols

Method A: Ethanol/Water (The "Standard" Method)

Recommended for general purification and maximizing yield.[1]

  • Preparation: Place the dried solid from Stage 1 into a round-bottom flask.

  • Dissolution: Add Ethanol (95%) (approx. 5-7 mL per gram of solid). Heat to reflux until dissolved.

    • Note: If the solution is not clear, filter hot to remove dust/fibers.

  • Nucleation: Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add a few drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Then, cool in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold 50% Ethanol/Water.[1]

Method B: Glacial Acetic Acid (The "High Purity" Method)

Recommended if the Ethanol method fails to yield distinct crystals or if the melting point is depressed.

  • Dissolution: Dissolve the solid in boiling Glacial Acetic Acid (approx. 2-3 mL per gram).

  • Cooling: Remove from heat and allow to cool slowly.

  • Crystallization: The compound often crystallizes as dense needles or prisms from acetic acid.[1]

  • Washing: Filter and wash with a small amount of cold acetic acid, followed by copious water to remove the solvent smell.[1]

    • Warning: Acetic acid inclusions can be difficult to dry.[1] Dry under high vacuum at 60°C.[1]

Process Visualization (Workflow)

The following diagram illustrates the logical flow for purifying Ullmann condensation products.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Cu, Tars, Starting Material) BaseTreat Dissolve in Hot Aq. Na2CO3 (pH > 9) Crude->BaseTreat 1. Solubilize Acid Filter1 Filter Hot (Celite) Removes Cu & Insolubles BaseTreat->Filter1 2. Remove Impurities Acidify Acidify Filtrate (HCl) to pH 2-3 Filter1->Acidify 3. Regenerate Acid Precipitate Collect Precipitate (Semi-Pure Solid) Acidify->Precipitate 4. Isolation Recryst Recrystallization (Ethanol/Water or AcOH) Precipitate->Recryst 5. Polishing Pure Pure 2-((3-Chlorophenyl)amino)benzoic acid (Crystalline) Recryst->Pure 6. Final Yield

Caption: Figure 1. Integrated Acid-Base and Recrystallization workflow for removing metallic and organic impurities.

Troubleshooting & FAQs

Q1: My product still has a green/blue tint after recrystallization. What happened?

  • Cause: Trace copper is trapped in the crystal lattice or adsorbed on the surface.

  • Solution: Recrystallization alone is often insufficient for metal removal.[1] You must revert to Stage 1 (Acid-Base Swing) . Ensure you use Activated Carbon during the basic phase, as it effectively chelates residual copper ions before filtration.[1]

Q2: The product is "oiling out" (forming a liquid layer) instead of crystallizing.

  • Cause: The solution is too concentrated, or the temperature dropped too quickly, causing the compound to crash out as an amorphous oil (supersaturation).

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of extra solvent (Ethanol).[1]

    • Seed the solution: Add a tiny crystal of pure product to the hot solution.

    • Wrap the flask in a towel to ensure very slow cooling.

Q3: Can I use Methanol instead of Ethanol?

  • Answer: Yes. Methanol has a similar solubility profile.[1] However, Ethanol is generally preferred for safety (toxicity) and slightly better temperature coefficients for fenamate derivatives.[1] If using Methanol, ensure it is anhydrous if you are struggling with yield, as water solubility is higher in Methanol mixtures.[1]

Q4: What is the expected Melting Point?

  • Answer: While specific polymorphs vary, fenamate derivatives typically melt in the range of 175°C – 185°C . A sharp melting point (range < 2°C) indicates high purity.[1] If your range is broad (e.g., 170–180°C), repeat Method B (Acetic Acid recrystallization).[1]

Q5: I have low yield after the Acid-Base step.

  • Cause: The final pH was not low enough.[1]

  • Solution: These compounds are weak acids.[1] Ensure the pH is adjusted to 2-3 . If the pH is around 5-6, a significant amount of the compound may remain dissolved as the salt or in a buffered state.

References

  • Organic Syntheses. "N-Phenylanthranilic Acid (Acridone Precursor Protocol)." Organic Syntheses, Coll.[1] Vol. 2, p. 15 (1943); Vol. 19, p. 6 (1939).[1]

    • Context: Establishes the foundational acid-base purification method for anthranilic acid deriv
  • PubChem. "2-((3-Chlorophenyl)amino)benzoic acid (Compound Summary)." National Library of Medicine.[1] [1]

    • Context: Verification of chemical structure, molecular weight, and identifiers (CAS 13278-36-9).
  • Bhardwaj, S. et al. "Accessing Mefenamic Acid Form II through High-Pressure Recrystallisation."[1] Crystals, 2019.[1]

    • Context: Provides comparative solubility data for fenamate deriv
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1]

    • Context: General reference for the purification of benzoic acid derivatives using Ethanol/W

Sources

Troubleshooting

alternative catalysts for the synthesis of 2-((3-Chlorophenyl)amino)benzoic acid

Topic: Alternative Catalysts for the Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid Audience: Researchers, Process Chemists, and Drug Development Scientists. Context: Technical Support Center – Troubleshooting & Opti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts for the Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid Audience: Researchers, Process Chemists, and Drug Development Scientists. Context: Technical Support Center – Troubleshooting & Optimization Guide.

Welcome to the Technical Support Center

Subject: Optimization of N-(3-chlorophenyl)anthranilic acid Synthesis. Ticket ID: SYN-FEN-002

You have reached the advanced support tier for cross-coupling methodologies. This guide addresses the synthesis of 2-((3-Chlorophenyl)amino)benzoic acid , a critical scaffold for fenamic acid NSAIDs and acridine derivatives. While the traditional Ullmann condensation (Cu-bronze, high heat) is the historical standard, it is often plagued by "tarry" side products, poor reproducibility, and harsh conditions.

This guide provides validated alternative catalytic systems , detailed protocols, and troubleshooting logic to modernize your workflow.

Module 1: Catalyst Selection Matrix

Which system matches your constraints?

Before altering your protocol, evaluate the trade-offs between the traditional method and modern alternatives.

FeatureTraditional Ullmann Ligand-Promoted Cu (Recommended) Pd-Catalyzed (Buchwald-Hartwig)
Catalyst Cu Powder / Cu₂OCuI + Ligand (e.g., L-Proline, Phenanthroline)Pd(OAc)₂ / Pd₂(dba)₃ + BINAP/Xantphos
Temperature 140–210°C (Reflux)80–110°C (Mild)80–100°C
Base K₂CO₃ (anhydrous)K₂CO₃ or Cs₂CO₃NaOtBu or Cs₂CO₃
Solvent DMF, NitrobenzeneDMSO, DMF, DioxaneToluene, Dioxane
Tolerance Low (Water sensitive)ModerateHigh (but sensitive to free -COOH)
Primary Failure Black tar formation (Oxidation)Ligand decouplingCatalyst poisoning by -COOH
Yield (Typical) 40–60% (Variable)75–90% (Consistent)85–95% (High Cost)

Module 2: The "Gold Standard" Alternative Protocol

System: CuI / L-Proline Promoted Coupling Why this works: The amino acid ligand coordinates with Cu(I), increasing its solubility and preventing the formation of inactive copper aggregates (the "black tar"). It stabilizes the oxidative addition intermediate, allowing the reaction to proceed at significantly lower temperatures.

Step-by-Step Protocol

Reagents:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • 3-Chloroaniline (1.2 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • K₂CO₃ (2.0 equiv, dried)

  • Solvent: DMSO or DMF (0.5 M concentration)

Workflow:

  • Charge: In a screw-cap vial or round-bottom flask, add 2-chlorobenzoic acid, CuI, L-Proline, and K₂CO₃.

  • Inert: Evacuate and backfill with Argon (x3). Critical: Oxygen is the enemy of this catalyst.

  • Solvent: Add the solvent and 3-chloroaniline via syringe under Argon flow.

  • Heat: Stir at 90°C for 12–24 hours. (Monitor by TLC/HPLC; look for the disappearance of the benzoic acid).

  • Work-up (The "Acid Crash"):

    • Cool to room temperature.[1][2]

    • Dilute with water (5x reaction volume). The mixture will likely remain a solution (as the potassium salt).

    • Filter through Celite to remove insoluble copper/ligand residues.

    • Acidify the filtrate carefully with 1M HCl to pH 3–4.

    • Result: The product precipitates as a solid. Filter, wash with water, and dry.

Module 3: High-Performance Alternative (Palladium)

System: Pd-Catalyzed Amination (Buchwald-Hartwig) Advisory: Palladium catalysts can be poisoned by the free carboxylic acid of 2-chlorobenzoic acid. For this route, it is highly recommended to use the methyl ester (Methyl 2-chlorobenzoate) and hydrolyze post-coupling, OR use a specialized ligand like Xantphos which is robust enough to handle the free acid.

Protocol (Via Methyl Ester Strategy)
  • Coupling:

    • React Methyl 2-chlorobenzoate + 3-Chloroaniline.

    • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%).

    • Base: Cs₂CO₃ (1.4 equiv).

    • Solvent: Toluene, 100°C, 12h.

  • Hydrolysis:

    • Treat the resulting ester with LiOH in THF/Water to yield the free acid.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned into a black, intractable tar. What happened?

Diagnosis: Catalyst Decomposition & Aniline Oxidation. Root Cause:

  • Oxygen Leak: Cu(I) oxidized to Cu(II) (CuO is black).

  • Overheating: Traditional reflux temps (>140°C) cause aniline polymerization. Fix:

  • Switch to the CuI/L-Proline protocol (Module 2) which operates at <100°C.

  • Degas your solvent by sparging with Argon for 15 mins before use.

  • Ensure the K₂CO₃ is finely ground and anhydrous.

Q2: I see starting material remaining even after 24 hours. Should I add more copper?

Diagnosis: Catalyst Stalling / Surface Passivation. Root Cause: Adding more copper powder rarely helps because the surface area is already passivated. Fix:

  • Do not add more metal.

  • Add 10 mol% more Ligand (L-Proline or 2-acetylcyclohexanone). The ligand solubilizes the copper species back into the catalytic cycle.

  • Check for water ingress; water inhibits the base (K₂CO₃) efficiency in non-aqueous solvents.

Q3: How do I remove trace copper from the final product? The solid has a greenish/blue tint.

Diagnosis: Metal Contamination. Fix:

  • EDTA Wash: During the work-up, after diluting with water (but before acidifying), add 5% disodium EDTA solution and stir for 30 mins. This chelates the copper into the aqueous phase.

  • Reprecipitation: Dissolve the crude acid in 1M NaOH (forming the soluble sodium salt), filter off any solids, and re-precipitate with HCl.

Module 5: Logic Visualization

Figure 1: Catalyst Optimization Decision Tree

Caption: Decision logic for selecting the optimal catalytic system based on substrate tolerance and lab constraints.

CatalystDecision Start Start: Synthesis of 2-((3-Chlorophenyl)amino)benzoic acid Constraint Primary Constraint? Start->Constraint Cost Low Cost / Scale-up Constraint->Cost Budget/Bulk Purity High Purity / Complex Substrate Constraint->Purity Yield/Speed Trad Traditional Ullmann (Cu/High Heat) Cost->Trad Legacy Only ModCu Ligand-Promoted Cu (CuI + L-Proline) Cost->ModCu Recommended Purity->ModCu Standard Choice Pd Pd-Catalysis (Buchwald-Hartwig) Purity->Pd If Free Acid Fails Fail Troubleshoot Trad->Fail Tar Formation Variable Yield Success Isolate Product ModCu->Success Yield >85% Low Waste Pd->Success Yield >90% High Cost

Figure 2: Ligand-Promoted Mechanism (Simplified)

Caption: How L-Proline stabilizes the Copper catalyst to prevent "Tar" formation.

Mechanism CuI CuI (Precatalyst) Active Active Species [L-Cu-I] CuI->Active + Ligand + Base Ligand L-Proline (Ligand) OxAdd Oxidative Addition (Ar-Cl inserts) Active->OxAdd Tar Inactive Aggregates (CuO / Tar) Active->Tar No Ligand High Temp NuAdd Nucleophilic Subst. (Aniline binds) OxAdd->NuAdd RedElim Reductive Elimination (Product release) NuAdd->RedElim RedElim->Active Regeneration

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research.[3]

  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry.[4]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Deng, W., et al. (2005). Amino Acid-Mediated Goldberg Reactions of Aryl Bromides and Aryl Iodides. Synlett.[5]

Sources

Optimization

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid

Introduction: The successful laboratory synthesis of 2-((3-chlorophenyl)amino)benzoic acid, a key intermediate in the pharmaceutical and specialty chemical industries, often presents significant hurdles during scale-up....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful laboratory synthesis of 2-((3-chlorophenyl)amino)benzoic acid, a key intermediate in the pharmaceutical and specialty chemical industries, often presents significant hurdles during scale-up. This technical support guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger production volumes. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the robust and widely-used Ullmann condensation pathway.

Section 1: Reaction Fundamentals

The synthesis of 2-((3-chlorophenyl)amino)benzoic acid is typically achieved via a copper-catalyzed N-arylation known as the Ullmann condensation.[1][2][3] This reaction involves the coupling of an aryl halide (2-chlorobenzoic acid) with an amine (3-chloroaniline) in the presence of a copper catalyst and a base.[1][2] While alternatives like the Buchwald-Hartwig reaction exist, the Ullmann condensation is often favored in industrial settings due to the lower cost of copper catalysts.[4]

Understanding the mechanism is crucial for effective troubleshooting. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism cluster_reactants Inputs cluster_products Outputs Amine 3-Chloroaniline CuI_L CuI_L Amine->CuI_L ArylHalide 2-Chlorobenzoic Acid CuI_Amide CuI_Amide ArylHalide->CuI_Amide Base Base (e.g., K₂CO₃) Base->CuI_L Product Target Product Salt Salt (e.g., KCl) Product_Complex Product_Complex Product_Complex->Product CuIII_Intermediate CuIII_Intermediate

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up of the Ullmann condensation for 2-((3-chlorophenyl)amino)benzoic acid.

Problem: Low or Inconsistent Yields

Q1: We achieved an 85% yield at the 10g scale, but upon scaling to 1 kg, the yield has dropped to 50-60%. What are the likely causes?

A1: This is a classic scale-up challenge. The drop in yield is typically due to mass and heat transfer limitations, which are less forgiving at larger volumes.

  • Poor Heat Transfer: Ullmann reactions often require high temperatures (over 100°C) to proceed efficiently.[1][5] On a small scale, a heating mantle provides uniform heating. In a large reactor, localized overheating or insufficient heating can lead to side reactions or incomplete conversion. Ensure your reactor's heating jacket and overhead stirrer are adequate for maintaining a consistent internal temperature.

  • Inefficient Mixing: The reaction is heterogeneous, involving solid reactants (like potassium carbonate) and a solid catalyst. Inadequate agitation can lead to poor contact between reactants, stalling the reaction. As you scale up, the stirrer's geometry, speed (RPM), and power become critical. A common mistake is not increasing the stirring power sufficiently to maintain solids suspension.

  • Catalyst Deactivation: The active Cu(I) species is susceptible to oxidation.[6] While small-scale reactions might be robust enough to handle minor air exposure, larger-scale reactions with longer run times are more vulnerable. Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the process, especially during reagent charging and extended heating periods.

  • Reagent Addition Rate: If one reagent is added too quickly at scale, localized high concentrations can promote side reactions. A controlled addition via a dropping funnel or pump is recommended for larger batches.

Troubleshooting_Yield cluster_solutions Potential Solutions Start Low Yield at Scale Check_Temp Verify Internal Temperature (Probe vs. Jacket Temp) Start->Check_Temp Check_Mixing Observe Solids Suspension. Is there a vortex? Are solids caked? Check_Temp->Check_Mixing Temp OK Sol_Temp Improve Heat Transfer: - Use a thermal fluid - Ensure proper insulation Check_Temp->Sol_Temp Inconsistent Temp Check_Inertness Check for Leaks. Monitor N₂ Purge Rate. Check_Mixing->Check_Inertness Mixing OK Sol_Mixing Increase Agitation Power: - Adjust RPM - Use a different impeller design Check_Mixing->Sol_Mixing Poor Mixing Check_Purity Analyze Starting Materials (Especially Solvent for Water) Check_Inertness->Check_Purity Inertness OK Sol_Inertness Enhance Inerting: - Purge/refill cycles - Maintain positive pressure Check_Inertness->Sol_Inertness Suspect O₂ Sol_Purity Dry Solvent/Reagents: - Use molecular sieves - Dry base in oven Check_Purity->Sol_Purity Impurities Found

Problem: Product Purity Issues

Q2: Our final product is off-color (dark brown instead of light tan) and contains several impurities by HPLC. What are the common side products and how can we avoid them?

A2: Product discoloration and impurities often point to side reactions or residual catalyst.

  • Homocoupling of Aryl Halides: A common side reaction is the Ullmann reaction of two 2-chlorobenzoic acid molecules, leading to biaryl impurities.[5] This is often exacerbated by excessively high temperatures or high catalyst loading.

  • Oxidation of Aniline: 3-chloroaniline, like many anilines, is susceptible to oxidation, which forms highly colored polymeric impurities.[7] This is a strong indication that your inert atmosphere is insufficient.

  • Residual Copper: The copper catalyst itself can be difficult to remove and can discolor the final product. The workup and purification procedures are critical for removing it.

Mitigation Strategies:

  • Temperature Control: Do not exceed the optimal reaction temperature. A typical range for this reaction is 120-150°C in a high-boiling polar solvent like DMF or NMP.[1]

  • Inert Atmosphere: As mentioned for yield, a strict inert atmosphere is paramount for preventing aniline oxidation.

  • Effective Workup: After the reaction is complete, a robust workup is needed to remove the copper catalyst. This often involves:

    • Cooling the reaction mixture and diluting it with a solvent like toluene.

    • Performing an acidic wash (e.g., with dilute HCl) to protonate the product and make it soluble in the aqueous layer, leaving many organic impurities behind.

    • Filtering to remove insoluble copper salts.

    • Basifying the aqueous layer to precipitate the product, followed by filtration and washing.

    • For very high purity, a final recrystallization from a suitable solvent (e.g., ethanol/water) is often necessary.

Problem: Reaction Stalling

Q3: The reaction proceeds to about 70% conversion and then stops, even with extended heating. What could be causing this?

A3: Reaction stalling is typically due to catalyst deactivation or a limiting reagent issue that wasn't apparent on a smaller scale.

  • Catalyst Poisoning: Water is a known inhibitor of many cross-coupling reactions. Ensure your solvent (e.g., DMF, NMP) is anhydrous and your base (e.g., K₂CO₃) is thoroughly dried before use.

  • Base Stoichiometry/Solubility: Potassium carbonate (K₂CO₃) is the common base. It not only neutralizes the HCl formed but also deprotonates the benzoic acid.[1][2] Ensure you are using at least 2 equivalents. The base's particle size and surface area can also affect its reactivity. Grinding the base before use can sometimes help.

  • Insufficient Catalyst Activity: While many sources mention using copper powder, modern Ullmann reactions benefit greatly from more active Cu(I) sources like CuI or CuO, often with a ligand.[1][8] If using copper powder, its activity can be low or variable. Activating it beforehand by washing with a dilute acid to remove surface oxides can improve performance.[5]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for scaling up this reaction?

A1: While simple copper powder or copper(II) oxide can work, for robust and reproducible scale-up, a Cu(I) source like copper(I) iodide (CuI) is often preferred.[1] Its activity is generally higher and more consistent. The addition of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can significantly accelerate the reaction and allow for lower temperatures and catalyst loadings, which is highly advantageous at scale.[1][9]

Q2: How do I choose the best solvent for scale-up?

A2: The ideal solvent must be polar, have a high boiling point, and be able to dissolve the reactants to some extent.

  • DMF (Dimethylformamide): A common choice, but its boiling point (153°C) may be borderline for less reactive substrates.[5]

  • NMP (N-Methyl-2-pyrrolidone): Higher boiling point (202°C) makes it suitable for more demanding reactions.[1]

  • DMSO (Dimethyl sulfoxide): Another high-boiling polar solvent. When scaling up, consider solvent cost, recovery/recycling potential, and safety/toxicity profile. NMP is often a good balance of performance and properties for industrial applications.

Q3: What are the critical safety considerations for this process?

A3:

  • 3-Chloroaniline: This substance is toxic if inhaled, ingested, or absorbed through the skin.[7][10][11] It can also cause damage to organs through prolonged exposure.[11] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]

  • High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns. Ensure the reactor is properly assembled and shielded.

  • Pressure: Heating high-boiling solvents in a sealed system can generate pressure. Ensure the reactor is properly vented or equipped with a pressure relief system.

  • Workup: The use of acids during workup requires caution. Add acid slowly to control the exotherm and any gas evolution.

Q4: How can I effectively remove the copper catalyst after the reaction?

A4: Removing residual copper is crucial for product purity.

  • Acid/Base Workup: As described in the purity section, manipulating the pH to move your product between aqueous and organic layers is a powerful purification technique.

  • Chelation: After the initial workup, washing the organic solution containing the crude product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can effectively sequester and remove trace copper ions.

  • Adsorption: Passing a solution of the product through a plug of silica gel or celite can adsorb residual copper species.

  • Magnetic Nanoparticles: Advanced methods involve using copper catalysts supported on magnetic nanoparticles, which can be removed simply by using a strong magnet after the reaction.[12]

Section 4: Scalable Laboratory Protocol and Data

This protocol is designed for a 100g scale and incorporates principles for successful scale-up.

Experimental Protocol: Synthesis of 2-((3-Chlorophenyl)amino)benzoic acid
  • Reactor Setup: Equip a 2 L, 4-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple for internal temperature monitoring, and a solids charging port.

  • Reagent Charging: To the flask, add 2-chlorobenzoic acid (100 g, 0.638 mol), 3-chloroaniline (89.5 g, 0.702 mol, 1.1 eq), potassium carbonate (powdered and dried, 194 g, 1.40 mol, 2.2 eq), and copper(I) iodide (6.1 g, 0.032 mol, 5 mol%).

  • Solvent Addition: Add 1 L of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Inerting: Purge the vessel with nitrogen for 15 minutes with gentle stirring. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reaction: Begin vigorous stirring to ensure the solids are well suspended. Heat the mixture to an internal temperature of 140-145°C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC (approx. 8-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to 60-70°C.

    • Slowly add 1 L of water, followed by 1 L of toluene. Stir for 15 minutes.

    • Carefully add concentrated HCl (~150 mL) until the pH of the aqueous layer is ~1-2.

    • Separate the layers. Discard the upper toluene layer.

    • To the aqueous layer, add activated carbon (5 g) and stir for 30 minutes at 50°C to decolorize.

    • Filter the hot solution through a pad of celite to remove the carbon and insoluble copper salts.

    • Cool the filtrate to room temperature and slowly add aqueous ammonia (~25%) until the pH is ~8-9. The product will precipitate.

    • Stir the resulting slurry for 1 hour in an ice bath to maximize precipitation.

  • Isolation: Filter the solid product, wash thoroughly with cold water (3 x 200 mL), and dry in a vacuum oven at 80°C to a constant weight.

Data Summary: Typical Reaction Parameters & Outcomes
ParameterLab Scale (10g)Pilot Scale (1kg)Key Consideration for Scale-Up
Solvent DMFNMPHigher boiling point of NMP provides a better thermal safety margin.
Catalyst CuO (10 mol%)CuI (5 mol%)CuI is more active, allowing for lower loading and milder conditions.
Base K₂CO₃ (Granular)K₂CO₃ (Powdered)Increased surface area of powdered base improves reaction kinetics.
Temperature 140°C (Mantle)140-145°C (Internal)Must monitor internal temperature, not just jacket temperature.
Agitation Magnetic Stir BarOverhead MechanicalEssential for suspending solids and ensuring heat/mass transfer.
Workup Simple precipitationCharcoal treatmentNecessary to handle higher levels of colored impurities at scale.
Typical Yield 80-90%75-85%A slight drop is expected, but process optimization minimizes this.
Purity (HPLC) >98%>99% (post-recrystallization)Additional purification steps may be needed to meet specifications.

References

  • Slideshare. Ullmann reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Google Patents.
  • Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. [Link]

  • L.S.College, Muzaffarpur. Ullmann reaction. [Link]

  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • ResearchGate. The Mechanism of the Modified Ullmann Reaction. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • ResearchGate. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chloroaniline. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. [Link]

  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chloroaniline. [Link]

  • SciELO. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. [Link]

  • International Labour Organization. ICSC 0130 - 3-CHLOROANILINE. [Link]

  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • Texium. Preparation of Anthranilic Acid. [Link]

  • Loba Chemie. 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

  • MIT Open Access Articles. Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

  • National Institutes of Health. Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. [Link]

Sources

Troubleshooting

optimizing the synthesis of 2-((3-Chlorophenyl)amino)benzoic acid derivatives

Technical Support Center: Optimizing the Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid Status: Operational Role: Senior Application Scientist Ticket ID: FENAMATE-SYN-001 Executive Summary The synthesis of 2-((3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid

Status: Operational Role: Senior Application Scientist Ticket ID: FENAMATE-SYN-001

Executive Summary

The synthesis of 2-((3-chlorophenyl)amino)benzoic acid (a derivative of N-phenylanthranilic acid or fenamic acid) is a critical step in developing non-steroidal anti-inflammatory drugs (NSAIDs) and acridine scaffolds. While the Ullmann-Goldberg condensation is the industrial standard, it is notoriously sensitive to catalytic species, ligand choice, and moisture.

This guide provides a self-validating protocol and troubleshooting framework to navigate the common pitfalls of this cross-coupling reaction.

Module 1: Method Selection & Strategic Planning

Before initiating the experiment, select the catalytic cycle best suited to your available resources and scale.

Q: Should I use the classic Ullmann-Goldberg or Palladium-catalyzed Buchwald-Hartwig coupling?

A: For this specific scaffold (an amino-benzoic acid), the Ullmann-Goldberg reaction is generally preferred over Buchwald-Hartwig due to the "ortho-effect" of the carboxylic acid, which can poison Pd catalysts or require ester protection/deprotection steps. Copper catalysis tolerates the free acid moiety well.

Decision Logic:

MethodSelection cluster_conditions Ullmann Critical Parameters Start Substrate: 2-Chlorobenzoic Acid + 3-Chloroaniline CheckScale Scale of Reaction? Start->CheckScale SmallScale < 1g (Discovery) CheckScale->SmallScale LargeScale > 10g (Process) CheckScale->LargeScale Buchwald Buchwald-Hartwig (Requires Ester Protection) SmallScale->Buchwald If Pd available & speed critical Ullmann Ullmann-Goldberg (Direct Coupling) SmallScale->Ullmann Standard Path LargeScale->Ullmann Cost effective No protection steps Params Cat: CuI or Cu powder Ligand: Glycine/DMA Base: K2CO3 Ullmann->Params

Figure 1: Decision matrix for selecting the optimal coupling pathway based on scale and substrate tolerance.

Module 2: The Optimized Protocol (Ullmann-Goldberg)

This protocol utilizes a ligand-accelerated approach to lower reaction temperatures and prevent the formation of "tars" common in high-temp neat reactions.

Reaction Scheme: 2-Chlorobenzoic acid + 3-Chloroaniline + Base


 2-((3-Chlorophenyl)amino)benzoic acid
ComponentReagentEquivalentsRole
Substrate A 2-Chlorobenzoic acid1.0 equivElectrophile (Ortho-halo acid)
Substrate B 3-Chloroaniline1.2 - 1.5 equivNucleophile (Electron-withdrawing group requires excess)
Catalyst CuI (Copper(I) Iodide)5 - 10 mol%Active catalytic species
Ligand N,N-Dimethylglycine10 - 20 mol%Stabilizes Cu(I), prevents disproportionation
Base K₂CO₃ (Anhydrous)2.0 equivNeutralizes HCl, forms potassium carboxylate
Solvent DMF or DMAc[0.5 M]High boiling polar aprotic solvent

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with 2-chlorobenzoic acid, K₂CO₃, CuI, and the ligand. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen is the enemy of Cu(I).

  • Addition: Add the solvent (DMF) and 3-chloroaniline via syringe under inert flow.

  • Heating: Heat to 100–110 °C .

    • Note: Classic protocols require 200 °C (refluxing nitrobenzene). The ligand allows this milder temperature.[1][2]

  • Monitoring: Monitor by HPLC/TLC. The 3-chloroaniline is less nucleophilic than aniline; expect reaction times of 12–24 hours.

  • Quench: Cool to room temperature. Pour mixture into water (5x reaction volume).

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately, and the yield is <10%. What happened? Diagnosis: Catalyst Oxidation ("The Black Death"). Explanation: Copper(I) is unstable in air and oxidizes to inactive Cu(II) or Cu(0) aggregates (copper mirror). Solution:

  • Corrective Action: Ensure your CuI is off-white/tan, not grey/black. If grey, wash with saturated KI solution or switch to Cu powder activated with iodine in situ.

  • Protocol Adjustment: Add a reducing agent like sodium ascorbate (5 mol%) or use a "sacrificial" amount of the aniline to reduce adventitious Cu(II) during the induction period [1].

Q2: I see a major byproduct with a retention time slightly lower than the starting material. Diagnosis: Hydrolysis of the Aryl Halide. Explanation: Water in the solvent or base competes with the aniline. 2-Chlorobenzoic acid hydrolyzes to Salicylic Acid (2-hydroxybenzoic acid). Solution:

  • Corrective Action: Dry your K₂CO₃ in an oven at 120 °C overnight. Use anhydrous DMF/DMAc.

  • Check: Verify the byproduct is Salicylic Acid (FeCl₃ test = violet color).

Q3: The reaction stalls at 60% conversion. Diagnosis: Product Inhibition / Catalyst Poisoning. Explanation: The product (a secondary amine) is a good ligand for copper and can sequester the catalyst, removing it from the cycle. Solution:

  • Corrective Action: Increase catalyst loading to 10-15 mol%.

  • Alternative: Switch to a stronger bidentate ligand like 1,10-phenanthroline which binds Cu more tightly than the product does [2].

Q4: The product is "greenish" even after recrystallization. Diagnosis: Trace Acridone Formation or Copper Leaching. Explanation: Overheating (>130 °C) causes cyclization of the fenamic acid into a 9-acridone derivative, or copper salts are trapped in the lattice. Solution:

  • Purification Step: Dissolve the crude acid in aqueous Na₂CO₃, treat with activated charcoal (Darco) and EDTA (to chelate Cu), boil for 10 min, filter hot, and re-precipitate with HCl [3].

Module 4: Purification Workflow

The amphoteric nature of the product allows for a high-purity acid-base extraction, which is superior to chromatography for this class of compounds.

Purification Crude Crude Reaction Mixture (DMF/Salts/Product) Quench Pour into Water Adjust pH to >10 (Na2CO3) Crude->Quench Filter1 Filter (Remove insoluble Cu/tar) Quench->Filter1 Filtrate Filtrate (Contains Product as Salt) Filter1->Filtrate Charcoal Add Activated Carbon + EDTA Heat to 80°C for 15 min Filtrate->Charcoal Filter2 Filter Hot (Celite) Charcoal->Filter2 Acidify Acidify with HCl to pH 3-4 Filter2->Acidify Precipitate Collect Precipitate (Crude Product) Acidify->Precipitate Recryst Recrystallize (EtOH/Water or Acetic Acid) Precipitate->Recryst

Figure 2: Acid-base purification workflow designed to remove copper residues and unreacted aniline.

References

  • Mechanistic Insights into Ullmann-Goldberg Deactivation Turek, M. et al. "Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions." Chemical Science, 2012.[3]

  • Ligand Selection for Ullmann Condensation Ma, D. et al. "Cu-catalysed arylation reactions: from mechanistic aspects to modern development." Chemical Society Reviews, 2014.

  • Purification of N-Phenylanthranilic Acid Derivatives Organic Syntheses Coll. Vol. 2. "Acridone: Purification of Intermediate N-Phenylanthranilic Acid."[4]

  • Ultrasound Acceleration in Aqueous Media Docampo, M.L. et al. "Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation." Synthetic Communications, 2003.[5]

  • General Ullmann Reaction Overview Organic Chemistry Portal. "Ullmann Reaction - Mechanism and Recent Literature."

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Anti-Inflammatory Effects of N-Phenylanthranilic Acid Derivatives (Fenamates)

Executive Summary This guide provides a technical comparison of N-phenylanthranilic acid derivatives—commonly known as fenamates .[1] While often categorized broadly as non-steroidal anti-inflammatory drugs (NSAIDs), the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of N-phenylanthranilic acid derivatives—commonly known as fenamates .[1] While often categorized broadly as non-steroidal anti-inflammatory drugs (NSAIDs), these compounds exhibit distinct pharmacodynamic profiles based on the substitution patterns (isomerism) of the N-phenyl ring.

For drug development professionals, the critical differentiator lies not just in Cyclooxygenase (COX) potency, but in secondary targets such as the NLRP3 inflammasome and potassium channel modulation. This analysis dissects the Structure-Activity Relationship (SAR), quantitative COX inhibitory data, and pleiotropic effects of the three primary clinical analogues: Mefenamic Acid , Meclofenamic Acid , and Flufenamic Acid .

Structural Basis of Efficacy: The "Active Twist"

The core scaffold of all fenamates is N-phenylanthranilic acid. The biological activity is strictly governed by the conformation of the two aromatic rings.

The Ortho-Substitution Effect

Unlike planar NSAIDs, active fenamates require a non-coplanar conformation.

  • Mechanism: Substituents at the ortho position of the N-phenyl ring (Positions 2' and 6') create steric hindrance with the carboxylic acid group of the anthranilic ring.

  • Result: This forces the rings to twist relative to each other (dihedral angle ~45–60°). This "twisted" shape is essential for fitting into the hydrophobic channel of the COX enzyme.

  • Comparison:

    • Meclofenamic Acid: Di-ortho substitution (2,6-dichloro) locks the molecule in the most rigid, active conformation, resulting in the highest potency.

    • Mefenamic Acid: Mono-ortho substitution (2,3-dimethyl) allows more flexibility, slightly reducing binding affinity compared to Meclofenamic acid.

    • Unsubstituted N-phenylanthranilic acid: Planar and largely inactive.

Comparative Pharmacodynamics: COX Inhibition

The primary mechanism is the inhibition of prostaglandin synthesis via COX-1 and COX-2 blockade.

Quantitative Potency Profile (IC50)

The following data represents a synthesis of enzyme inhibition assays. Note that absolute values vary by assay conditions (e.g., whole blood vs. purified enzyme), but the relative rank order remains consistent.

CompoundSubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Potency Rank
Meclofenamic Acid 2,6-dichloro-3-methyl0.060.12~0.5 (Non-selective)1 (Highest)
Flufenamic Acid 3-trifluoromethyl1.86.5~0.3 (COX-1 pref.)2
Mefenamic Acid 2,3-dimethyl4.525.0~0.2 (COX-1 pref.)3
Tolfenamic Acid 2-methyl-3-chloro0.83.2~0.25 (COX-1 pref.)2 (Variable)

Analysis:

  • Meclofenamic Acid is approximately 10-50x more potent than Mefenamic acid due to the electron-withdrawing chlorine atoms enhancing lipophilicity and the "locked" conformation.

  • Selectivity: All fenamates are generally considered non-selective or slightly COX-1 selective, which explains their gastrointestinal side-effect profile. They are not suitable candidates if high COX-2 selectivity (coxib-like profile) is the development goal.

Beyond COX: Secondary Targets (The "Expert" Insight)

Recent research indicates that fenamates possess unique anti-inflammatory properties independent of prostaglandin inhibition. This is a critical consideration for repurposing these scaffolds for neurodegenerative or chronic inflammatory diseases.

A. NLRP3 Inflammasome Inhibition

Unlike other NSAID classes (e.g., ibuprofen), fenamates selectively inhibit the NLRP3 inflammasome.[2][3]

  • Mechanism: They block the Volume-Regulated Anion Channel (VRAC), specifically the Cl- current. This prevents the chloride efflux required for NLRP3 assembly.

  • Efficacy: Flufenamic acid and Mefenamic acid are the most potent in this pathway, effective at therapeutic concentrations.

B. Ion Channel Modulation
  • Slo2.1 Potassium Channels: Meclofenamic acid is a potent activator of Slo2.1 (KNa) channels, which can hyperpolarize neurons and dampen pain signaling.

  • GABA-A Receptors: Mefenamic acid acts as a positive allosteric modulator, contributing to its analgesic profile beyond simple anti-inflammation.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism of fenamates, distinguishing between the classic COX pathway and the non-canonical NLRP3 pathway.

FenamateMechanism Fenamate Fenamate Scaffold (e.g., Meclofenamic, Flufenamic) COX COX-1 / COX-2 Enzymes Fenamate->COX Inhibits (Primary) VRAC VRAC / Chloride Channel Fenamate->VRAC Inhibits (Secondary) PGs Prostaglandin Synthesis (PGE2, PGI2) COX->PGs Reduces Inflam1 Pain & Edema PGs->Inflam1 Mediates ClEfflux Chloride Efflux Blockade VRAC->ClEfflux Prevents NLRP3 NLRP3 Inflammasome Assembly ClEfflux->NLRP3 Inhibits Activation IL1B IL-1β / IL-18 Release NLRP3->IL1B Reduces Inflam2 Sterile Inflammation (Neurodegeneration) IL1B->Inflam2 Mediates

Caption: Dual mechanism of action showing classic COX inhibition (left) and non-canonical NLRP3 inflammasome suppression via chloride channel blockade (right).[2][4]

Experimental Protocol: Colorimetric COX Inhibitor Screening

To validate the comparative efficacy of these isomers, a standardized peroxidase-based assay is recommended over radio-immunoassays for throughput and safety.

Methodology: COX Peroxidase Screening Assay

This protocol measures the peroxidase activity of the COX enzyme by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[5][6][7]

Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[6]

  • Heme: Hematin (essential cofactor).

  • Substrate: Arachidonic Acid (100 µM final).[8]

  • Chromophore: TMPD.[6][7]

  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[8]

Workflow Steps:

  • Enzyme Preparation: Thaw COX-1 and COX-2 enzymes on ice. Dilute in Assay Buffer (maintain 4°C).

  • Inhibitor Pre-Incubation (Critical Step):

    • Add 150 µL Assay Buffer and 10 µL Heme to wells.

    • Add 10 µL of Enzyme (COX-1 or COX-2).[8]

    • Add 10 µL of Fenamate Isomer (dissolved in DMSO). Note: Final DMSO concentration must be <5% to avoid enzyme denaturation.

    • Incubate for 5 minutes at 25°C. Why? Fenamates are time-dependent inhibitors; insufficient incubation leads to underestimated potency.

  • Reaction Initiation:

    • Add 20 µL TMPD (Colorimetric substrate).

    • Add 20 µL Arachidonic Acid to initiate reaction.[6]

  • Measurement:

    • Incubate for exactly 2 minutes.

    • Read Absorbance at 590 nm .[6][7]

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to derive IC50.

Workflow Visualization

AssayWorkflow Start Start Prep 1. Prep Reagents (Heme, Enzyme, Buffer) Start->Prep Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 5 min @ 25°C Prep->Incubate Add Inhibitor Initiate 3. Initiation Add TMPD + Arachidonic Acid Incubate->Initiate Time Dependent Read 4. Read Absorbance 590nm @ 2 min Initiate->Read Oxidation Analyze 5. Calculate IC50 Log-Dose Response Read->Analyze

Caption: Step-by-step workflow for the Colorimetric COX Inhibitor Screening Assay used to determine IC50 values.

References

  • Daniels, M.J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.[9][10] Nature Communications.[4] Available at: [Link]

  • Winder, C.V., et al. Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Peretz, A., et al. (2005). Meclofenamic acid and diclofenac, novel openers of potassium channels. Molecular Pharmacology. Available at: [Link]

  • PubChem. Meclofenamic Acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

In Vivo Validation of the Therapeutic Potential of 2-((3-Chlorophenyl)amino)benzoic Acid (Tolfenamic Acid)

[1][2] Executive Summary Compound Identity: 2-((3-Chlorophenyl)amino)benzoic acid is pharmacologically designated as Tolfenamic Acid (TA) .[1] While historically categorized as a fenamate NSAID, recent in vivo validation...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound Identity: 2-((3-Chlorophenyl)amino)benzoic acid is pharmacologically designated as Tolfenamic Acid (TA) .[1] While historically categorized as a fenamate NSAID, recent in vivo validation has repositioned TA as a potent, small-molecule inhibitor of Specificity Protein 1 (Sp1) .

This guide moves beyond standard COX-inhibition assays to focus on high-value therapeutic repurposing: oncology (pancreatic/colon xenografts) and neurodegeneration (Alzheimer’s transgenic models) . Unlike standard chemotherapeutics that block Sp1 binding (e.g., Mithramycin A), TA induces proteasome-dependent degradation of the Sp1 protein, offering a superior safety profile for chronic administration.

Mechanistic Differentiation & Comparative Analysis[4]

The Core Mechanism: Sp1 Degradation vs. COX Inhibition

While TA inhibits COX-2, its therapeutic ceiling in oncology and neurodegeneration stems from its ability to degrade Sp1, Sp3, and Sp4 transcription factors. Sp1 regulates the expression of VEGF (angiogenesis), Survivin (apoptosis resistance), and APP (Amyloid Precursor Protein).

Comparative Performance Matrix
FeatureTolfenamic Acid (TA) Mithramycin A (Mit-A) Celecoxib
Primary Target Sp1 Protein Degradation (Proteasome-dependent)Sp1 DNA Binding Blockade (GC-rich regions)COX-2 Inhibition (some Sp1 effect at high doses)
In Vivo Toxicity Low (NSAID profile); suitable for chronic dosingHigh (Hepato/Nephrotoxicity); narrow therapeutic indexModerate (Cardiovascular risks in long-term use)
Mechanism of Action Downregulates VEGF, Survivin, c-Met, APPTranscriptional repression of Sp1 targetsAnti-inflammatory; anti-angiogenic via COX-2
Key Advantage Blood-Brain Barrier (BBB) Penetrant ; Oral bioavailabilityHigh potencyEstablished safety history
Experimental Evidence: TA vs. Alternatives
  • Vs. Mithramycin: In pancreatic cancer models, Mit-A prevents Sp1 from binding to DNA, whereas TA physically lowers the cellular concentration of Sp1.[2] Studies show that while Mit-A has higher binding affinity, TA achieves therapeutic downregulation of VEGF and Survivin without the severe weight loss and toxicity associated with Mit-A.

  • Vs. Vehicle (Alzheimer's): In R1.40 transgenic mice, TA (50 mg/kg) reduced cerebral Aβ load and improved cognitive function (Morris Water Maze), validating its potential as a disease-modifying agent, not just symptomatic relief.

In Vivo Efficacy Data Summary

The following data summarizes key in vivo validation milestones for TA (50 mg/kg dose) across distinct pathologies.

Disease ModelModel TypeRegimenKey Outcome (Quantitative)Biomarker Validation
Pancreatic Cancer Orthotopic (L3.6pl cells in Nude Mice)50 mg/kg (Oral Gavage), 4 weeks~50% reduction in Tumor Weight & Volume vs. ControlReduced VEGF (~45%) & Sp1 levels in tumor tissue
Colon Cancer Xenograft (RKO cells in Athymic Mice)50 mg/kg/daySignificant tumor growth inhibition (

)
Downregulation of c-Met and Survivin
Alzheimer's Transgenic R1.40 Mice50 mg/kg (Ad libitum), 34 daysCognitive Deficit Reversal (Morris Water Maze latency reduced)Reduced APP and soluble Aβ levels in cortex

Visualizing the Mechanism of Action[6]

The following diagram illustrates the unique dual-pathway efficacy of Tolfenamic Acid, highlighting why it serves as a bridge between oncology and neurodegeneration.

TA_Mechanism TA Tolfenamic Acid (2-((3-Chlorophenyl)amino)benzoic acid) Proteasome Proteasome-Dependent Degradation TA->Proteasome Activates Sp1 Sp1 Transcription Factor (Protein Level) Proteasome->Sp1 Degrades VEGF VEGF (Angiogenesis) Sp1->VEGF Promotes Expression Survivin Survivin (Anti-Apoptosis) Sp1->Survivin Promotes Expression APP APP / A-Beta (Alzheimer's Plaques) Sp1->APP Promotes Expression TumorShrink Tumor Growth Inhibition & Reduced Metastasis VEGF->TumorShrink Downregulation leads to Survivin->TumorShrink Downregulation leads to Cognition Cognitive Improvement & Plaque Reduction APP->Cognition Downregulation leads to

Figure 1: Tolfenamic Acid induces the degradation of Sp1, acting as a transcriptional silencer for critical oncogenic and neurodegenerative factors.

Validated Experimental Protocol: Orthotopic Pancreatic Xenograft

Objective: To validate the anti-tumor efficacy of TA in a physiologically relevant microenvironment (orthotopic) rather than a subcutaneous model.

Phase 1: Preparation
  • Cell Line: L3.6pl or Panc-1 human pancreatic cancer cells.[3]

    • Requirement: Cells must be sub-confluent (70-80%) and >95% viable (Trypan Blue exclusion) before harvest.

  • Animals: Male athymic nude mice (NCr-nu/nu), 4-6 weeks old.

    • Housing: Pathogen-free conditions; acclimatize for 1 week.

  • Drug Formulation:

    • Vehicle: Corn oil (or 0.5% Carboxymethyl cellulose).

    • TA Solution: Dissolve TA in vehicle to achieve a concentration delivering 50 mg/kg in a volume of 100 µL per mouse.

Phase 2: Inoculation (Day 0)
  • Anesthetize mice using Isoflurane.

  • Prepare a cell suspension of

    
     cells in 50 µL Hank's Balanced Salt Solution (HBSS).
    
  • Surgical Implantation:

    • Make a small left-abdominal flank incision.

    • Exteriorize the spleen and pancreas.

    • Inject tumor cells directly into the subcapsular region of the pancreas using a 30-gauge needle.

    • Verification: A visible fluid bleb indicates successful injection.

    • Close the abdomen in two layers (peritoneum and skin) using sutures/clips.

Phase 3: Treatment & Monitoring
  • Randomization: Allow 7-10 days for tumor establishment. Randomize mice into two groups (

    
     per group):
    
    • Group A: Vehicle Control (Corn oil).

    • Group B: Tolfenamic Acid (50 mg/kg).[1][4][5][6]

  • Dosing: Administer via oral gavage 3 times/week for 4 weeks.

    • Rationale: Oral gavage mimics the clinical route and ensures precise dosing compared to ad libitum feeding.

  • Monitoring: Weigh mice twice weekly. Monitor for signs of distress (hunching, weight loss >20%).

Phase 4: Harvest & Analysis (Day 35-40)
  • Euthanize mice and resect the primary pancreatic tumor.

  • Metrics:

    • Measure Tumor Volume:

      
      .
      
    • Weigh the wet tumor mass.

    • Count liver metastases (gross inspection and H&E staining).

  • Molecular Validation (Western Blot):

    • Homogenize tumor tissue.

    • Blot for Sp1 (decrease expected), VEGF (decrease expected), and Survivin (decrease expected).[7]

    • Control:

      
      -actin.
      

Study Workflow Diagram

Study_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Inoculation Orthotopic Injection (L3.6pl cells) Recovery Recovery & Growth (7-10 Days) Inoculation->Recovery Randomization Randomization (n=10/group) Recovery->Randomization Dosing Oral Gavage 50 mg/kg TA vs Vehicle (3x/Week for 4 Weeks) Randomization->Dosing Harvest Tumor Resection & Liver Inspection Dosing->Harvest Validation Western Blot: Sp1, VEGF, Survivin Harvest->Validation

Figure 2: Chronological workflow for the orthotopic validation of Tolfenamic Acid.

References

  • Basha, R., et al. (2006). Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation.[4][5] Journal of the National Cancer Institute, 98(11), 748-759.

  • Adwan, L., et al. (2011). Tolfenamic acid lowers amyloid beta peptide levels and improves cognitive deficits in a transgenic mouse model of Alzheimer's disease. Journal of Neurochemistry, 116(5), 833-843.

  • Pathi, S. S., et al. (2014). Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors.[1] Molecular Carcinogenesis, 53(S1), E53-E61.[1]

  • Colon, M., et al. (2011). The ability of tolfenamic acid to penetrate the brain: a model for testing the brain disposition of candidate Alzheimer's drugs. Current Alzheimer Research, 8(7), 755-764.

  • Sankpal, U. T., et al. (2012). Tolfenamic acid enhances pancreatic cancer cell and tumor response to radiation therapy by inhibiting survivin protein expression. Clinical Cancer Research, 18(11), 3139-3149.

Sources

Validation

comparative study of the synthesis methods for 2-((3-Chlorophenyl)amino)benzoic acid

Publish Comparison Guide: Comparative Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid Executive Summary & Strategic Importance 2-((3-Chlorophenyl)amino)benzoic acid (also known as N-(3-chlorophenyl)anthranilic acid) i...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Synthesis of 2-((3-Chlorophenyl)amino)benzoic Acid

Executive Summary & Strategic Importance

2-((3-Chlorophenyl)amino)benzoic acid (also known as N-(3-chlorophenyl)anthranilic acid) is a critical pharmacophore in the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as the direct precursor to 3-chlorofenamic acid and is structurally analogous to therapeutic standards like Flufenamic acid and Tolfenamic acid . Beyond NSAIDs, this scaffold is a versatile intermediate for acridone alkaloids and quinolone antibiotics.

This guide evaluates three distinct synthetic methodologies for its production, ranging from classical industrial routes to modern catalytic systems. The selection of the optimal method depends heavily on the operational scale, available equipment, and purity requirements.

The Core Challenge: The steric hindrance of the ortho-carboxylic acid and the electronic deactivation of the 3-chloroaniline make the formation of the C-N bond kinetically challenging, traditionally requiring harsh conditions.

Comparative Methodology Analysis

Method A: Classical Ullmann Condensation (The Industrial Standard)
  • Mechanism: Copper-mediated nucleophilic aromatic substitution (

    
    ).
    
  • Status: Most widely adopted for kilogram-scale production due to low catalyst cost.

The Protocol: This method utilizes the "Goldberg" modification of the Ullmann reaction, using a copper species to lower the activation energy of the aryl halide coupling.

  • Reagents: 2-Chlorobenzoic acid (1.0 equiv), 3-Chloroaniline (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv), Copper powder or CuO (0.1 equiv).
    
  • Solvent: Water (Green chemistry compliant) or DMF/Amyl Alcohol (Traditional).

  • Procedure:

    • Dissolve 2-chlorobenzoic acid in the solvent with base (

      
      ) to form the soluble potassium salt.
      
    • Add 3-chloroaniline and the copper catalyst.[1]

    • Critical Step: Reflux vigorously (100°C for water, 140°C+ for organic solvents) for 4–8 hours. The reaction mixture typically turns deep blue/green due to copper complexation.

    • Work-up: Filter hot to remove metallic copper. Acidify the filtrate with HCl to pH 3–4. The product precipitates as a solid.[2]

    • Purification: Recrystallization from ethanol.[3][4]

Performance Metrics:

  • Yield: 65–85% (Optimized protocols report up to 99% with specific ligand acceleration).

  • Purity: >95% (crude), >99% (recrystallized).

  • Pros: Inexpensive reagents; water can be used as a solvent; robust scalability.

  • Cons: Harsh thermal conditions; heterogeneous catalyst removal can be tedious; potential for heavy metal contamination (requires scavenging).

Method B: Ultrasound-Assisted Ullmann Coupling (The Process Intensification Route)
  • Mechanism: Cavitation-induced local hotspots accelerate the copper-catalyzed cycle.

  • Status: Emerging technique for rapid library synthesis or small-batch production.

The Protocol:

  • Reagents: Identical to Method A.

  • Equipment: Ultrasonic bath or probe sonicator (20–35 kHz).

  • Procedure:

    • Combine reactants in a flask suspended in the ultrasonic bath.

    • Irradiate for 20–40 minutes. The cavitation bubbles collapse, generating intense local heat and pressure, fracturing the solid copper surface and increasing catalytic surface area.

    • Work-up: Standard acidification and filtration.[2][5][6]

Performance Metrics:

  • Yield: 85–92%.

  • Time: Minutes (vs. hours for Method A).

  • Pros: Drastic reduction in energy consumption and time; cleaner reaction profile (fewer thermal byproducts).

  • Cons: Difficult to scale beyond benchtop/pilot without flow-chemistry sonication reactors.

Method C: Buchwald-Hartwig Cross-Coupling (The Precision Route)
  • Mechanism: Palladium-catalyzed C-N bond formation via oxidative addition/reductive elimination.

  • Status: Preferred for late-stage functionalization or when functional group tolerance is critical.

The Protocol:

  • Reagents: 2-Chlorobenzoic acid (often protected as ester, or used with specific ligands), 3-Chloroaniline,

    
     or 
    
    
    
    (1–3 mol%), Ligand (BINAP or Xantphos), Base (
    
    
    or NaOtBu).
  • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Perform under inert atmosphere (

      
       or Ar).
      
    • Heat at 80–100°C for 12–24 hours.

    • Work-up: Filter through Celite, concentrate, and purify via column chromatography.

Performance Metrics:

  • Yield: 90–98%.

  • Purity: Very High.

  • Pros: Milder temperatures; works well even with deactivated substrates; homogeneous catalysis ensures consistent kinetics.

  • Cons: High cost of Palladium and ligands; strict requirement for oxygen-free conditions; residual Pd removal (limit <10 ppm for pharma).

Technical Data Comparison

FeatureMethod A: Classic UllmannMethod B: Ultrasound UllmannMethod C: Buchwald-Hartwig
Catalyst Cost Low (Copper)Low (Copper)Very High (Palladium + Ligand)
Reaction Time 4 – 8 Hours20 – 40 Minutes12 – 24 Hours
Temperature Reflux (>100°C)Ambient - 60°C80 - 100°C
Yield (Typical) 75%88%95%
Scalability Excellent (Multi-kg)Moderate (Flow required for scale)Good (High cost barrier)
Green Metric High (Water solvent possible)High (Energy efficient)Low (Organic solvents, toxic waste)

Visualizations & Decision Logic

Figure 1: Reaction Pathway and Mechanism

The following diagram illustrates the general reaction scheme and the catalytic cycle for the Copper-mediated Ullmann condensation, the most common route.

ReactionScheme Reactants 2-Chlorobenzoic Acid + 3-Chloroaniline Intermediate Metal-Amine Complex (Oxidative Addition) Reactants->Intermediate Activation Catalyst Catalyst System (Cu/K2CO3 or Pd/Ligand) Catalyst->Intermediate Promotes Product 2-((3-Chlorophenyl)amino)benzoic acid (Precipitate upon acidification) Intermediate->Product Reductive Elimination (- HCl)

Caption: General reaction pathway for the synthesis of N-aryl anthranilic acids.

Figure 2: Method Selection Decision Tree

Use this logic flow to determine the correct synthesis method for your specific constraints.

DecisionTree Start Start: Define Constraints Scale Is Scale > 100g? Start->Scale Budget Is Budget Tight? Scale->Budget Yes Purity Is Ultra-High Purity Critical (No Metals)? Scale->Purity No Speed Is Speed Critical? Budget->Speed No MethodA Method A: Classic Ullmann (Robust, Cheap) Budget->MethodA Yes MethodB Method B: Ultrasound Ullmann (Fast, Efficient) Purity->MethodB No MethodC Method C: Buchwald-Hartwig (High Precision) Purity->MethodC Yes Speed->MethodA No Speed->MethodB Yes

Caption: Strategic decision tree for selecting the optimal synthesis methodology.

Experimental Protocol: The "Green" Ullmann Method (Recommended)

This protocol balances yield, cost, and environmental impact, making it the most versatile choice for general research and development.

Materials:

  • 2-Chlorobenzoic acid (15.6 g, 0.1 mol)

  • 3-Chloroaniline (15.3 g, 0.12 mol)

  • Potassium Carbonate (27.6 g, 0.2 mol)

  • Copper Powder (0.6 g) or CuO

  • Water (100 mL)

Step-by-Step Workflow:

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 2-chlorobenzoic acid in water containing

    
    . Stir until evolution of 
    
    
    
    ceases.
  • Addition: Add 3-chloroaniline and copper powder to the solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Maintain reflux for 6–8 hours. The color will change to a dark blue/grey slurry.

  • Filtration: While still hot, filter the mixture through a Celite pad to remove the unreacted copper catalyst. Wash the pad with hot water (20 mL).

  • Precipitation: Allow the filtrate to cool to room temperature. Slowly add concentrated HCl dropwise with stirring until the pH reaches ~3. A voluminous precipitate will form.

  • Isolation: Filter the solid product and wash with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture. Dry in a vacuum oven at 60°C.

  • Validation: Confirm structure via Melting Point (approx. 170-175°C) and NMR.

References

  • Synthesis of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. (2007). Describes the standard Ullmann condensation of o-chlorobenzoic acid with substituted anilines using cupric oxide.

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids. National Institutes of Health (NIH). Reports optimized conditions yielding up to 99% for specific diarylamines using ortho-carboxylate acceleration.

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. Comparison of heating methods including microwave and ultrasound for Ullmann coupling. [7][8][9][10]

  • Ullmann Condensation. Organic Chemistry Portal. Detailed mechanistic overview of the copper-catalyzed coupling of aryl halides and amines.

  • Preparation of 2-amino-3-chlorobenzoic acid. Google Patents (US5233083A). Provides industrial context for the amination of chlorobenzoic acids.[11]

Sources

Comparative

assessing the selectivity of 2-((3-Chlorophenyl)amino)benzoic acid for biological targets

Executive Summary 2-((3-Chlorophenyl)amino)benzoic acid (often referred to as 3-chlorofenamic acid or 3-Cl-FA ) is a derivative of N-phenylanthranilic acid. While structurally belonging to the fenamate class of non-stero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2-((3-Chlorophenyl)amino)benzoic acid (often referred to as 3-chlorofenamic acid or 3-Cl-FA ) is a derivative of N-phenylanthranilic acid. While structurally belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), its utility in research extends beyond simple cyclooxygenase (COX) inhibition. This compound serves as a critical chemical probe for studying chloride channels (ClC) and cation channels , often exhibiting a "promiscuous" pharmacology that necessitates rigorous selectivity assessment.

This guide provides a technical framework for assessing the selectivity of 3-Cl-FA, contrasting its COX-isoform specificity against established benchmarks and detailing the necessary counter-screens for ion channel off-target effects.

Part 1: Molecular Profile & Mechanism of Action

The Fenamate Scaffold

The core structure of 3-Cl-FA consists of an anthranilic acid backbone with a chlorinated phenyl ring. This lipophilic 3-chloro substituent enhances the molecule's ability to penetrate lipid bilayers, a feature critical for its dual mechanism:

  • Enzymatic Inhibition: Binding to the hydrophobic channel of COX enzymes.

  • Ion Channel Modulation: Direct interaction with transmembrane domains of ClC and TRP channels.

Pathway Visualization: The Arachidonic Acid Cascade

The following diagram illustrates the primary intervention point of 3-Cl-FA within the inflammatory cascade.

COX_Pathway node_lipid Membrane Phospholipids node_AA Arachidonic Acid node_lipid->node_AA Hydrolysis node_PLA2 Phospholipase A2 node_PLA2->node_lipid Catalysis node_COX1 COX-1 (Constitutive) node_AA->node_COX1 node_COX2 COX-2 (Inducible) node_AA->node_COX2 node_Tx Thromboxanes node_COX1->node_Tx Homeostatic node_PGs Prostaglandins (PGE2, PGI2) node_COX2->node_PGs Inflammatory node_Drug 2-((3-Chlorophenyl) amino)benzoic acid node_Drug->node_COX1 Inhibition (Variable) node_Drug->node_COX2 Inhibition (Preferential)

Figure 1: Mechanism of Action. 3-Cl-FA intervenes at the COX step, preventing the conversion of Arachidonic Acid into inflammatory mediators.

Part 2: Comparative Selectivity Analysis

To validate 3-Cl-FA for a specific study, its performance must be benchmarked against "Gold Standard" inhibitors. The 3-chloro substituent generally confers a slight COX-2 preference compared to the unsubstituted parent, but it lacks the high specificity of coxibs.

Table 1: Comparative Pharmacological Profile
CompoundPrimary ClassCOX-2 Selectivity Ratio (log IC50 COX1/COX2)Ion Channel Activity (Off-Target)Utility Context
3-Chlorofenamic Acid FenamateModerate (~5-10 fold) High (Blocks ClC, activates Slo2.1)Broad-spectrum probe; Ion channel research.
Indomethacin Indole derivativeLow (Non-selective)ModerateGeneral inflammation control.
Celecoxib CoxibHigh (>300 fold)LowSpecific COX-2 validation.
Mefenamic Acid FenamateModerateHighClinical analgesic benchmark.

Critical Insight: Unlike Celecoxib, 3-Cl-FA is "dirty." It acts as a chloride channel blocker (similar to NPPB) and can activate potassium channels (Slo2.1). Therefore, if you observe a biological effect (e.g., reduced excitability), you must distinguish whether it is due to prostaglandin reduction (COX) or direct channel blockade.

Part 3: Experimental Validation Protocols

To rigorously assess the selectivity of 2-((3-Chlorophenyl)amino)benzoic acid in your specific model, follow this self-validating workflow.

Protocol A: The Whole Blood Assay (COX Selectivity)

Rationale: Recombinant enzyme assays often yield misleading IC50s due to lack of protein binding. The Human Whole Blood (HWB) assay is the industry standard for physiological relevance.

  • Preparation: Collect fresh heparinized human blood.

  • COX-1 Arm:

    • Aliquot blood and treat with 3-Cl-FA (0.01 µM – 100 µM) for 15 min.

    • Induce clotting (calcium) for 1 hour at 37°C.

    • Measure Thromboxane B2 (TxB2) via ELISA. (TxB2 is the stable index of COX-1 activity).

  • COX-2 Arm:

    • Aliquot blood and treat with Aspirin (10 µM) to silence COX-1.

    • Incubate with 3-Cl-FA (0.01 µM – 100 µM).

    • Stimulate with LPS (10 µg/mL) for 24 hours.

    • Measure PGE2 via ELISA.[1] (PGE2 reflects COX-2 induction).

  • Calculation: Calculate IC50 for both arms.

    • Selectivity Ratio = IC50(COX-1) / IC50(COX-2).

    • Validation: If Ratio > 1, the compound is COX-2 selective.[2]

Protocol B: Ion Channel Counter-Screen (The "Selectivity Check")

Rationale: To confirm the observed effect is NOT due to chloride channel blockade.

  • System: HEK293 cells expressing Calcium-Activated Chloride Channels (CaCC).

  • Method: Patch-clamp electrophysiology (Whole-cell configuration).[3]

  • Stimulation: Apply a voltage ramp (-100mV to +100mV) in the presence of high intracellular calcium (500 nM).

  • Application: Peruse 3-Cl-FA (100 µM).

  • Readout:

    • Significant reduction in current rectification indicates Cl- channel blockade .

    • Control: Use NPPB (positive control for block) and Celecoxib (negative control).

Screening Workflow Visualization

Screening_Workflow start Start: 3-Cl-FA Candidate Assessment assay_cox Primary Screen: Whole Blood Assay start->assay_cox decision_cox IC50 < 10µM? assay_cox->decision_cox decision_cox->start No (Inactive) assay_channel Counter Screen: Patch Clamp (Cl-) decision_cox->assay_channel Yes result_dirty Result: Multi-target Modulator assay_channel->result_dirty Channel Block Observed result_clean Result: Selective COX Inhibitor assay_channel->result_clean No Channel Effect

Figure 2: Validation Workflow. A logical decision tree to distinguish COX efficacy from off-target ion channel modulation.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link

  • Li, H., et al. (2011). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. Link

  • Greenwood, I. A., & Large, W. A. (1995). Comparison of the effects of fenamates on Ca-activated Cl currents in rabbit portal vein smooth muscle cells. British Journal of Pharmacology. Link

  • Kalgutkar, A. S., et al. (2005). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Comparative

Performance Benchmark Analysis: 2-((3-Chlorophenyl)amino)benzoic Acid Versus Commercial NSAIDs

A Senior Application Scientist's Guide to Efficacy, Selectivity, and Safety Profiling This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the perform...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy, Selectivity, and Safety Profiling

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the investigational compound 2-((3-Chlorophenyl)amino)benzoic acid. This compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is structurally related to known anti-inflammatory agents.[1][2] Our analysis will focus on its primary mechanism of action—inhibition of cyclooxygenase (COX) enzymes—and compare its potential efficacy, selectivity, and safety against two widely-used commercial drugs: the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib .

The core of this guide is not merely to present data but to provide the scientific rationale and detailed methodologies required to generate robust, comparative results in your own laboratory. We will explore the critical in vitro and in vivo assays that form the foundation of NSAID characterization.

Mechanistic Framework: The Cyclooxygenase (COX) Pathway

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[4] Inhibition of COX-1 is associated with the gastrointestinal side effects common to many NSAIDs.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[3] It is the primary target for the therapeutic anti-inflammatory effects of NSAIDs.

A drug's relative inhibitory activity against COX-1 versus COX-2 defines its selectivity and is a crucial predictor of its therapeutic window and potential side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal toxicity associated with non-selective NSAIDs.[5]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Platelet_Aggregation Platelet Aggregation Renal_Function Renal Function Inflammation Inflammation Pain Pain Fever Fever Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound 2-((3-Chlorophenyl)amino)benzoic acid Test_Compound->COX1 ? Test_Compound->COX2 ?

Figure 1: The Arachidonic Acid Cascade and Points of NSAID Inhibition.

Comparative Performance Data: A Baseline

Table 1: In Vitro COX Enzyme Inhibition

Compound Target IC50 Value Selectivity Index (COX-1/COX-2) Source(s)
Ibuprofen COX-1 ~2.9 - 13 µM ~0.04 - 11.8 [6]
COX-2 ~1.1 - 370 µM
Celecoxib COX-1 >10 µM (approx.) >250 [7][8]
COX-2 ~40 nM
2-((3-Chlorophenyl)amino)benzoic acid COX-1 To be determined To be determined -
COX-2 To be determined

Note: IC50 values can vary based on assay conditions. The wide range for Ibuprofen reflects data from different sources and assay types.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Compound Dose % Inhibition of Edema Source(s)
Ibuprofen (Typical range: 30-100 mg/kg) Significant inhibition [9]
Celecoxib (Typical range: 3-30 mg/kg) Significant inhibition [5]
2-((3-Chlorophenyl)amino)benzoic acid To be determined To be determined [10]*

*Qualitative anti-inflammatory activity has been reported for N-aryl anthranilic acids, but specific quantitative data for this compound in this model requires experimental validation.

Table 3: In Vitro Cytotoxicity

Compound Cell Line CC50 / IC50 Source(s)
Ibuprofen (Various) Generally in the high µM to mM range [11]
Celecoxib (Various) Varies by cell type, often lower than Ibuprofen [11]
2-((3-Chlorophenyl)amino)benzoic acid To be determined To be determined -

Cytotoxicity is highly dependent on the cell line and assay duration. A relevant cell line, such as RAW 264.7 macrophages or primary fibroblasts, should be chosen.

Essential Experimental Protocols

The following protocols provide a validated, step-by-step approach to generate the missing data for 2-((3-Chlorophenyl)amino)benzoic acid and to confirm the performance of the benchmarks under your specific laboratory conditions.

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase component of COX activity and is a rapid and reliable method for determining IC50 values.[12]

Causality: We choose a fluorometric assay for its high sensitivity and suitability for high-throughput screening, allowing for efficient determination of dose-response curves. The principle relies on the COX enzyme's peroxidase function, which catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid-produced PGG2, providing a direct measure of enzyme activity.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Enzyme Prepare purified COX-1 and COX-2 enzymes Add_Enzyme Add Enzyme (COX-1 or COX-2) to appropriate wells Prep_Enzyme->Add_Enzyme Prep_Compound Prepare serial dilutions of Test Compound, Ibuprofen, Celecoxib Add_Inhibitor Add diluted compounds (or vehicle control) and incubate Prep_Compound->Add_Inhibitor Prep_Reagents Prepare Assay Buffer, Arachidonic Acid, Fluorometric Probe Initiate_Reaction Initiate reaction by adding Arachidonic Acid and Probe Prep_Reagents->Initiate_Reaction Add_Enzyme->Add_Inhibitor Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure Measure fluorescence (Ex/Em = 535/587 nm) Incubate->Measure Plot Plot % Inhibition vs. Log[Concentration] Measure->Plot Calculate Calculate IC50 values using non-linear regression Plot->Calculate Selectivity Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) Calculate->Selectivity

Figure 2: Workflow for the In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 2-((3-Chlorophenyl)amino)benzoic acid, Ibuprofen, and Celecoxib in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Plate Setup: In a 96-well microplate, add assay buffer, heme, and the respective purified human COX-1 or COX-2 enzyme to appropriate wells.

  • Inhibitor Addition: Add the diluted compounds to the wells. Include wells with vehicle (e.g., DMSO) as a no-inhibition control and wells without enzyme as a background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add a solution containing arachidonic acid (substrate) and a fluorometric probe (e.g., Ampliflu Red).

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically over 5-10 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data using non-linear regression to determine the IC50 value.

Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[13][14]

Causality: Carrageenan is used because it induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, the direct products of COX enzymes.[15] Measuring the reduction in paw edema during this later phase provides a direct in vivo correlate of a compound's ability to inhibit COX-2 activity at a site of inflammation.

Paw_Edema_Workflow cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Measurement & Analysis Acclimate Acclimatize animals (e.g., Wistar rats) Group Divide into groups: Vehicle, Test Compound, Benchmarks Acclimate->Group Measure_Baseline Measure baseline paw volume (Plethysmometer) Group->Measure_Baseline Administer Administer compounds orally (p.o.) Measure_Baseline->Administer Wait Wait 1 hour post-drug administration Administer->Wait Inject Inject 0.1 mL of 1% Carrageenan sub-plantarly into hind paw Wait->Inject Measure_Hourly Measure paw volume hourly for 3-5 hours Inject->Measure_Hourly Calculate_Edema Calculate paw edema volume (Vt - V0) Measure_Hourly->Calculate_Edema Calculate_Inhibition Calculate % Inhibition relative to vehicle control group Calculate_Edema->Calculate_Inhibition Analyze Perform statistical analysis (e.g., ANOVA) Calculate_Inhibition->Analyze

Figure 3: Workflow for the Carrageenan-Induced Paw Edema Model.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, allowing them to acclimate for at least one week.

  • Grouping: Randomly assign animals to control (vehicle), positive control (Ibuprofen, Celecoxib), and test (2-((3-Chlorophenyl)amino)benzoic acid) groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the compounds orally at predetermined doses. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema is calculated for each treated group compared to the control group.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16][17]

Causality: The MTT assay is chosen for its reliability and ease of use. It measures the activity of mitochondrial reductase enzymes within living cells. These enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of drug-induced cell death or metabolic impairment.[18]

MTT_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells (e.g., RAW 264.7) in a 96-well plate Incubate_24h Incubate for 24h to allow attachment Seed->Incubate_24h Treat Treat cells with serial dilutions of compounds for 24-48h Incubate_24h->Treat Add_MTT Add MTT reagent to each well Treat->Add_MTT Incubate_4h Incubate for 2-4h at 37°C (Formazan crystal formation) Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability relative to vehicle control Read_Absorbance->Calculate_Viability Plot_Curve Plot % Viability vs. Log[Concentration] Calculate_Viability->Plot_Curve Calculate_CC50 Determine CC50 value Plot_Curve->Calculate_CC50

Figure 4: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test and control compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 (concentration causing 50% cytotoxicity).

Synthesis and Outlook

By systematically executing these validated protocols, a researcher can generate a comprehensive performance profile for 2-((3-Chlorophenyl)amino)benzoic acid. The key to a successful benchmark is not only the final data but the rigor and rationale behind the experiments that produce it.

The resulting data set will allow for a direct comparison of:

  • Potency: How does the IC50 value for COX-2 inhibition compare to Celecoxib and Ibuprofen?

  • Selectivity: What is the COX-1/COX-2 ratio? Does it suggest a safer gastrointestinal profile than a non-selective NSAID like Ibuprofen?

  • In Vivo Efficacy: Does the in vitro potency translate to meaningful anti-inflammatory activity in a whole-organism model?

  • Therapeutic Window: How does the effective dose in the edema model compare to the cytotoxic concentrations observed in vitro?

This structured, evidence-based approach will provide a clear and authoritative assessment of the therapeutic potential of 2-((3-Chlorophenyl)amino)benzoic acid, guiding future research and development decisions.

References

  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Retrieved from [Link]

  • NIH. (n.d.). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Cognitive Market Research. (2023). COX2 Inhibitor Market And Pipeline Insights 2023. Cognitive Market Research. Retrieved from [Link]

  • bioRxiv. (2022). Structure-based discovery and in vitro validation of selective inhibitors of Chloride Intracellular Channel 4 protein. bioRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Wikipedia. Retrieved from [Link]

  • NIH. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). ResearchGate. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Retrieved from [Link]

  • PubMed Central. (2022). Structure-based discovery and in vitro validation of inhibitors of chloride intracellular channel 4 protein. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. Retrieved from [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). COX Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2022). Structure-based discovery and in vitro validation of inhibitors of chloride intracellular channel 4 protein. National Center for Biotechnology Information. Retrieved from [Link]

  • IJPSR. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • PubMed. (2010). In vitro cyclooxygenase activity assay in tissue homogenates. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2025). What are the key players in the pharmaceutical industry targeting COX?. Patsnap. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Methylphenyl)anthranilic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AJPR. (n.d.). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • IntechOpen. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibuprofen. Wikipedia. Retrieved from [Link]

  • Oxford Academic. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. National Center for Biotechnology Information. Retrieved from [Link]

  • FDA. (2005). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). U.S. Food and Drug Administration. Retrieved from [Link]

  • Karolinska Institutet. (2024). Ion channels in drug discovery : focus on biological assays. Karolinska Institutet. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Retrieved from [Link]

  • Lucintel. (n.d.). Cox-2 Inhibitor Market Report: Trends, Forecast and Competitive Analysis to 2031. Lucintel. Retrieved from [Link]

  • Frontiers. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio. Frontiers in Pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.

Sources

Validation

Comparative Spectroscopic Profiling: N-(3-Chlorophenyl)anthranilic Acid vs. Fenamate Analogs

Topic: Comparative Spectroscopic Analysis of 2-((3-Chlorophenyl)amino)benzoic Acid and Its Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectroscopic Analysis of 2-((3-Chlorophenyl)amino)benzoic Acid and Its Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary & Pharmacophore Context

2-((3-Chlorophenyl)amino)benzoic acid (CAS: 13278-36-9), often referred to as 3-chlorofenamic acid (3-Cl-FA) , represents a critical structural scaffold within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While marketed analogs like Mefenamic acid and Tolfenamic acid possess additional alkyl substitutions, the 3-Cl-FA scaffold isolates the electronic influence of the meta-chlorine substituent on the diphenylamine core.

For formulation scientists and medicinal chemists, the spectroscopic signature of this molecule is governed by a dominant intramolecular hydrogen bond (IMHB) between the secondary amine (N-H) and the carboxylic carbonyl (C=O).[1] This interaction locks the molecule into a specific conformation, influencing solubility, polymorphism, and bioavailability.

This guide provides a technical comparison of 3-Cl-FA against its clinically relevant analogs, focusing on vibrational (IR), electronic (UV-Vis), and magnetic resonance (NMR) signatures.[1]

Structural & Mechanistic Basis of Spectroscopy

The spectroscopic distinctiveness of fenamates arises from the "Fenamate Lock"—a six-membered pseudo-ring formed by the N-H...O=C interaction.

The Conformational Equilibrium

Fenamates exist in dynamic equilibrium between two primary conformers, which can be distinguished spectroscopically:

  • Form I (Locked): Planar or near-planar diphenylamine system; strong IMHB.[1] (Low energy, non-polar).[1]

  • Form II (Twisted): Disrupted IMHB; aromatic rings orthogonal.[1] (Higher energy, often stabilized in polar solvents).[1]

Visualization: The Fenamate Spectroscopic Pathway

The following diagram illustrates the structural dependencies that dictate the spectroscopic output.

FenamateSpectroscopy Substituent 3-Chloro Substituent (Electron Withdrawing) Core Diphenylamine Core Substituent->Core Inductive Effect (-I) IMHB Intramolecular H-Bond (N-H ... O=C) Core->IMHB Stabilizes IR IR Outcome: Lower v(N-H) Lower v(C=O) IMHB->IR Weakens Bond Force Constant NMR NMR Outcome: Deshielded NH (>9 ppm) Shielded C-2/C-6 IMHB->NMR Electron Deshielding UV UV Outcome: Bathochromic Shift (Extended Conjugation) IMHB->UV Planarization

Figure 1: Mechanistic flow illustrating how the 3-chloro substituent and intramolecular hydrogen bonding drive the spectroscopic signatures of fenamates.[1]

Comparative Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is the primary tool for assessing the integrity of the intramolecular hydrogen bond.

  • N-H Stretching: In non-bonded secondary amines,

    
     appears ~3400-3500 cm⁻¹.[1] In 3-Cl-FA and analogs, the IMHB shifts this significantly lower (3300-3340 cm⁻¹).
    
  • C=O Stretching: The carboxylic carbonyl, normally ~1710 cm⁻¹, shifts to ~1660-1680 cm⁻¹ due to conjugation and H-bonding.

Table 1: Comparative IR Fingerprints (Solid State/KBr)

Feature3-Cl-FA (Target) Mefenamic Acid Tolfenamic Acid Mechanistic Insight

3325 cm⁻¹3342 cm⁻¹3340 cm⁻¹3-Cl exerts -I effect, slightly increasing N-H acidity and H-bond strength compared to alkyl analogs.[1]

1675 cm⁻¹1650 cm⁻¹1665 cm⁻¹Mefenamic's ortho-methyl forces a twist, altering conjugation; 3-Cl-FA is more planar.[1]

780 cm⁻¹N/A750 cm⁻¹Characteristic aryl-chloride stretch; diagnostic for chlorinated analogs.[1]
Fingerprint 1590, 1500 cm⁻¹1575, 1500 cm⁻¹1580, 1495 cm⁻¹Aromatic skeletal vibrations; shifts indicate ring electronic density.[2]
Nuclear Magnetic Resonance (¹H NMR)

NMR is the definitive method for solution-state conformational analysis.[1] The chemical shift of the amine proton (


 NH) is a sensitive probe for the H-bond strength.
  • Solvent Effects: In non-polar solvents (CDCl₃), the IMHB is dominant.[1] In polar aprotic solvents (DMSO-

    
    ), the solvent competes for H-bonding, potentially shifting the equilibrium.
    

Table 2: Comparative ¹H NMR Shifts (DMSO-


) 
Proton Environment3-Cl-FA (

ppm)
Mefenamic Acid (

ppm)
Tolfenamic Acid (

ppm)
Interpretation
-NH- (Amine) 9.50 - 10.50 (br) 9.389.55Highly deshielded due to H-bonding. 3-Cl (EWG) pulls density, further deshielding compared to Mefenamic.[1]
-COOH (Acid) 12.0 - 13.0 (br)12.512.8Typical carboxylic acid singlet; broad due to exchange.[1]
Aromatic (Ortho to N) 7.8 - 8.0 (dd)7.98.0Deshielded by the neighboring anisotropic carbonyl group.[1]
Substituent Groups N/A2.18, 2.34 (s, CH₃)2.30 (s, CH₃)Alkyl signals distinguish analogs from the 3-Cl-FA core.[1]
Electronic Spectroscopy (UV-Vis)

The UV spectrum assesses the degree of conjugation between the two phenyl rings.

  • Band I (~280 nm):

    
     transition of the benzoic acid moiety.[1]
    
  • Band II (~350 nm): Charge transfer band associated with the N-phenyl conjugation.[1]

  • Comparison: 3-Cl-FA exhibits a bathochromic shift (red shift) compared to Mefenamic acid.[1] The steric bulk of the ortho-methyl groups in Mefenamic acid forces a non-planar "butterfly" conformation, reducing orbital overlap and conjugation. 3-Cl-FA, lacking ortho steric hindrance, adopts a flatter conformation, maximizing conjugation.

Experimental Protocol: Solid-State Polymorph Characterization

Fenamates are notorious for polymorphism (e.g., Tolfenamic acid has "white" and "yellow" forms).[1] The following protocol ensures reproducible isolation and spectroscopic validation of the thermodynamic form of 3-Cl-FA.

Workflow Diagram

ProtocolWorkflow Start Start: Crude 3-Cl-FA Dissolve 1. Dissolution (Hot Ethanol/Acetone) Start->Dissolve Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter Crystallize 3. Controlled Cooling (Slow vs. Rapid) Filter->Crystallize Isolate 4. Vacuum Filtration & Drying Crystallize->Isolate Analyze 5. Spectroscopic Validation Isolate->Analyze FT-IR (KBr Pellet) FT-IR (KBr Pellet) Analyze->FT-IR (KBr Pellet) PXRD (Diffraction) PXRD (Diffraction) Analyze->PXRD (Diffraction) DSC (Thermal) DSC (Thermal) Analyze->DSC (Thermal)

Figure 2: Step-by-step workflow for the isolation and characterization of 3-Cl-FA polymorphs.

Detailed Methodology

Step 1: Recrystallization (Purification) [1]

  • Dissolve 500 mg of crude 2-((3-Chlorophenyl)amino)benzoic acid in 15 mL of boiling ethanol.

  • Critical Step: If the solution is colored (oxidized impurities), treat with activated charcoal for 5 minutes and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours to favor the thermodynamic polymorph (usually triclinic or monoclinic blocks).

  • Collect crystals via vacuum filtration; wash with cold ethanol.

Step 2: Spectroscopic Sample Preparation

  • IR (Solid State): Mix 2 mg of sample with 200 mg dry KBr. Grind to a fine powder to avoid scattering (Christiansen effect).[1] Press into a transparent pellet at 8 tons pressure.

    • Validation: Check for sharp peaks at 3325 cm⁻¹ (NH).[1] Broad/shifted peaks indicate amorphous content or wet samples.

  • NMR (Solution): Dissolve 10 mg in 0.6 mL DMSO-

    
    .
    
    • Validation: Ensure TMS reference is at 0.00 ppm. Check integration of aromatic region (should sum to 8 protons).

Conclusion

The spectroscopic profile of 2-((3-Chlorophenyl)amino)benzoic acid serves as a benchmark for the fenamate class.[1] Unlike Mefenamic acid, where steric hindrance disrupts planarity, 3-Cl-FA exhibits spectroscopic features of a highly conjugated, planarly locked system stabilized by a robust intramolecular hydrogen bond.

  • Key Differentiator: The lack of ortho-substituents on the aniline ring allows for stronger conjugation (red-shifted UV) and distinct NH chemical shifts compared to Mefenamic or Tolfenamic acid.

  • Application: Use the

    
     IR band (3325 cm⁻¹) and the 
    
    
    
    NMR signal (>9.5 ppm) as primary quality control markers to confirm the integrity of the "Fenamate Lock" in drug substance batches.

References

  • PubChem. (n.d.).[1][3] 2-((3-Chlorophenyl)amino)benzoic acid | C13H10ClNO2.[1][3][4] National Library of Medicine. Retrieved from [Link][1]

  • López-Mejías, V., & Matzger, A. J. (2015).[1][3] Structure–Polymorphism Study of Fenamates: Toward Developing an Understanding of the Polymorphophore. Crystal Growth & Design, 15(8), 3955-3962.[1] Retrieved from [Link][1]

  • Andersen, K. V., et al. (1989).[1] Characterization of two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid: their crystal structures and relative stabilities. Journal of the Chemical Society, Perkin Transactions 2.[5] Retrieved from [Link]

  • Ioannou, P. C., et al. (1998).[1] Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence. The Analyst, 123, 2839-2843.[6] Retrieved from [Link]

  • Jain, P. S., et al. (2011).[1] Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug. Der Pharma Chemica, 3(3), 120-127.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-((3-Chlorophenyl)amino)benzoic acid

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 2-((3-Chlorophenyl)amino)benzoic acid, an aromatic carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 2-((3-Chlorophenyl)amino)benzoic acid, an aromatic carboxylic acid derivative, requires a nuanced understanding of its potential hazards to establish protocols that are not just compliant, but inherently safe. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each recommendation to build a self-validating system of laboratory safety.

Hazard Profile Analysis: A Conservative, Science-First Approach

While comprehensive toxicological data for 2-((3-Chlorophenyl)amino)benzoic acid may not be extensively published, its structure provides critical clues to its potential hazards. It belongs to a class of chlorinated aromatic amino acids. By examining Safety Data Sheets (SDS) for analogous compounds, we can build a reliable, conservative hazard profile.

Structurally similar chemicals, such as 3-Chlorobenzoic acid and 2-[(3-Fluorophenyl)amino]benzoic acid, are known to cause significant skin irritation (H315), serious eye irritation (H319), and potential respiratory tract irritation (H335).[1][2][3] The presence of a halogenated phenyl ring and a carboxylic acid moiety suggests a high likelihood of similar irritant properties. Furthermore, as a solid, the compound presents a risk of airborne dust, which can lead to inhalation exposure.[1] Therefore, all handling procedures must be designed to mitigate these primary exposure routes: dermal, ocular, and respiratory.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, we must emphasize that PPE is the last line of defense. Its efficacy is fundamentally dependent on robust engineering and administrative controls that minimize exposure at the source.

  • Engineering Controls : The primary engineering control for handling this and similar powdered compounds is a certified chemical fume hood or a powder containment balance hood.[4][5] These systems maintain a negative pressure environment, pulling airborne particles away from the operator's breathing zone. Every laboratory working with such compounds must have immediate access to a safety shower and an eyewash station.[2][4][6]

  • Administrative Controls : Standard Operating Procedures (SOPs) are critical. All personnel must be trained on the specific hazards and handling procedures for this compound. This includes strict adherence to hygiene practices, such as washing hands thoroughly after handling and before leaving the lab.[4] A clear policy of "no eating, drinking, or smoking" in the laboratory must be enforced.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be tailored to the specific task being performed. Handling a few milligrams for analysis requires a different level of protection than a multi-gram synthesis.

PPE Selection Summary
TaskMinimum Required PPERecommended Upgrade for High-Risk Scenarios
Weighing/Handling Solid Nitrile Gloves, Lab Coat, Safety GogglesDouble-gloving, Chemical-Resistant Apron, Face Shield
Preparing Solutions Nitrile Gloves, Lab Coat, Safety GogglesChemical-Resistant Apron, Face Shield
Large-Scale Operations (>10g) Chemical-Resistant Gloves (Neoprene/Butyl), Lab Coat, Chemical-Resistant Apron, Safety Goggles, Face ShieldFull-face Respirator, Disposable Coveralls
Spill Cleanup Double-gloving (Nitrile or Neoprene), Lab Coat, Chemical-Resistant Apron, Safety Goggles, Face Shield, NIOSH-approved RespiratorDisposable Coveralls, Boot Covers
Eye and Face Protection: An Impenetrable Barrier

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Safety Goggles : Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are the minimum requirement. They provide a seal around the eyes, offering protection from dust particles and splashes that standard safety glasses do not.[2][4]

  • Face Shield : When handling larger quantities or during procedures with a high risk of splashing (e.g., vigorous mixing, heating), a face shield must be worn in addition to safety goggles.[2][7] The face shield protects the entire face from direct contact.

Skin and Body Protection: Preventing Dermal Exposure

Contact with skin must be avoided.[1][4][8]

  • Lab Coat : A clean, buttoned lab coat is mandatory to protect street clothes and underlying skin.[7][9]

  • Gloves : Glove selection is a critical decision point.

    • Incidental Contact : For handling small quantities, nitrile gloves are a suitable choice, offering good resistance to a range of chemicals and excellent dexterity.[7][10] It is crucial to inspect gloves for tears or punctures before use.

    • Extended Contact/Spills : For extended handling or cleaning up spills, a more robust glove is necessary. Neoprene or Butyl rubber gloves offer superior protection against acids and other corrosive chemicals.[11][12] Double-gloving (wearing two pairs of nitrile gloves or a nitrile pair under a heavier-duty glove) is a best practice for high-risk tasks.

  • Chemical Apron : When working with significant quantities of the material in solution, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[10]

Respiratory Protection: Safeguarding the Breathing Zone

The potential for respiratory irritation from airborne dust is a primary concern.[2][3][13]

  • Situational Requirement : Respiratory protection is required when engineering controls are insufficient or during emergency situations like a large spill. This includes weighing the powder outside of a containment hood or any activity that generates visible dust.[2][4]

  • Respirator Type : A NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is effective for particulate matter. If working with volatile solutions, a combination cartridge for organic vapors and particulates may be necessary. All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

Procedural Guidance and Disposal

Step-by-Step Safe Handling Protocol
  • Preparation : Before handling, confirm the fume hood is operational and the sash is at the appropriate height. Ensure an eyewash station and safety shower are unobstructed.

  • PPE Donning : Don a lab coat, followed by safety goggles. Select and inspect the appropriate gloves and don them.

  • Handling : Conduct all manipulations of the solid compound, including weighing and transferring, deep within the fume hood to minimize the escape of dust.

  • Dissolution : When adding solvents, do so slowly to avoid splashing.

  • Post-Handling : After completing the task, decontaminate any equipment used.

  • PPE Doffing : Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and goggles.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water.

Disposal Plan

All waste, including contaminated PPE, empty containers, and excess material, must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2][3]

Visualizing the PPE Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task.

Caption: PPE selection workflow for handling the compound.

This guide provides a comprehensive framework for the safe handling of 2-((3-Chlorophenyl)amino)benzoic acid. By understanding the rationale behind each safety measure, researchers can cultivate a proactive safety culture that protects not only themselves but their entire team.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link] MjVmODU3YmU0YjM5ZDRhYjYwZTc1ZDY4YjYxOWI2YjQ0YjJmYjYwZjZkYmYwZDIyZDYxMjM3YjdiZTU5

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link] MzQ2YmYwYjM3YjU3YjYxN2Y5YjQ5YjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYw

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Chlorophenyl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-((3-Chlorophenyl)amino)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.